1-O-Acetyl-6-O-isobutyrylbritannilactone
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H28O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O5/c1-10(2)18(21)24-17-15(11(3)7-6-8-20)12(4)9-14-16(17)13(5)19(22)23-14/h10-11,14,16-17,20H,5-9H2,1-4H3/t11-,14+,16+,17+/m0/s1 |
InChI Key |
RIFCMNAQMNUNKD-ASTDHERZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
1-O-Acetyl-6-O-isobutyrylbritannilactone natural source and discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the natural sourcing, discovery, and biological activities of sesquiterpene lactones from Inula britannica, with a focus on derivatives of britannilactone. While the specific compound 1-O-Acetyl-6-O-isobutyrylbritannilactone is not extensively detailed in currently available scientific literature, this document compiles detailed information on its immediate chemical precursors and closely related analogues, 1-O-acetylbritannilactone (ABL) and 6-O-isobutyrylbritannilactone (IBL). This guide furnishes detailed experimental protocols for isolation, quantitative data, and discusses known biological signaling pathways, providing a solid foundation for research and development professionals.
Natural Source and Discovery
The natural source of this compound and its related compounds is the flowering plant Inula britannica, a member of the Asteraceae family.[1][2] This plant is also known as British yellowhead or meadow fleabane and has a history of use in traditional medicine, particularly in Asia, for treating conditions like inflammation, bronchitis, and digestive issues. The flowers of Inula britannica are a rich source of bioactive secondary metabolites, with sesquiterpene lactones being a prominent class of compounds.
Physicochemical Properties and Spectroscopic Data
Detailed spectroscopic data for this compound is not available in the reviewed literature. However, the data for the closely related and well-characterized compound, 1-O-acetylbritannilactone (ABL), provides a strong predictive framework.
Table 1: Spectroscopic Data for 1-O-acetylbritannilactone (ABL)
| Spectroscopic Method | Observed Data |
| ESI-MS | Molecular ion peak at m/z 309 [M + H]⁺ |
| Molecular Formula | C₁₇H₂₄O₅ |
| Infrared (IR) νₘₐₓ (cm⁻¹) | 3495 (hydroxy), 1728 & 1722 (carbonyl), 1640 (olefinic) |
| ¹H-NMR (CDCl₃, δ ppm) | 6.23 (d, J=2.4 Hz, H-13a), 5.83 (d, J=2.4 Hz, H-13b), 2.01 (3H, s, acetoxyl) |
| ¹³C-NMR (CDCl₃, δ ppm) | 173.2 (C=O, acetoxy), 172.5 (C=O, C-12), 139.1 (C-11), 124.8 (C-13), 78.5 (C-8), 21.0 (CH₃, acetoxy) |
Experimental Protocols
The following protocols are synthesized from established methods for the isolation of sesquiterpene lactones from Inula britannica. These methods can be adapted for the targeted isolation of this compound.
Extraction and Fractionation
-
Plant Material Preparation: Air-dried and powdered flowers of Inula britannica are used as the starting material.
-
Extraction: The powdered plant material is exhaustively extracted with 95% ethanol (B145695) at room temperature. The resulting ethanolic extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A typical partitioning scheme involves successive extractions with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). The chloroform and ethyl acetate fractions are known to be rich in sesquiterpene lactones.
Isolation and Purification
A multi-step chromatographic process is employed for the isolation of the target compound from the enriched chloroform fraction.
-
Silica (B1680970) Gel Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. A gradient elution is performed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Fractions from the silica gel column showing the presence of sesquiterpene lactones (monitored by TLC) are further purified using a Sephadex LH-20 column with a suitable solvent system, often a mixture of methanol (B129727) and chloroform.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water.
Caption: General workflow for the isolation of sesquiterpene lactones.
Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been extensively reported, the activities of the closely related compounds ABL and IBL provide strong indications of its potential therapeutic effects.
Anti-Inflammatory Activity
1-O-acetylbritannilactone (ABL) has been shown to possess anti-inflammatory properties. It inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Caption: ABL's inhibition of the NF-κB inflammatory pathway.
Cytotoxic Activity
Various sesquiterpene lactones isolated from Inula britannica have demonstrated cytotoxic effects against a range of human cancer cell lines.[2] For instance, semisynthetic analogues of ABL have shown significant in vitro cytotoxic activities against HCT116, HEp-2, and HeLa cancer cell lines. Structure-activity relationship studies suggest that the esterification of the hydroxyl group at the 6-position enhances the cytotoxic activity.
Table 2: Cytotoxic Activity of ABL Analogue (14) against Human Cancer Cell Lines
| Cell Line | IC₅₀ (µM) |
| HCT116 (Colon Carcinoma) | 2.91 |
| HEp-2 (Larynx Carcinoma) | 3.54 |
| HeLa (Cervical Carcinoma) | 6.78 |
Data from a study on semisynthetic analogues of ABL.
Anti-Melanogenesis Activity
6-O-isobutyrylbritannilactone (IBL) has been identified as a potential inhibitor of melanogenesis. It reduces melanin (B1238610) production in B16F10 melanocytes by inhibiting tyrosinase activity and the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase-related proteins (TRP1 and TRP2). The mechanism of action involves the modulation of the ERK, PI3K/AKT, and CREB signaling pathways.
Caption: IBL's modulation of key melanogenesis signaling pathways.
Conclusion and Future Directions
This compound, a sesquiterpene lactone from Inula britannica, belongs to a class of compounds with significant therapeutic potential. While specific data for this compound is limited, the detailed analysis of its close analogues, ABL and IBL, provides a robust platform for future research. The established anti-inflammatory, cytotoxic, and anti-melanogenesis activities of these related compounds suggest that this compound is a promising candidate for further investigation in drug discovery and development. Future research should focus on the targeted isolation and complete structural elucidation of this specific compound, followed by a comprehensive evaluation of its biological activities and mechanisms of action.
References
The Biological Activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Analogs: A Technical Guide
Disclaimer: Direct experimental data on the biological activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone is limited in publicly available scientific literature. This guide provides an in-depth overview based on the activities of structurally related britannilactone (B2921459) derivatives to infer its potential biological profile and to guide future research.
Introduction
Sesquiterpene lactones are a class of naturally occurring compounds renowned for their diverse and potent biological activities. Within this class, britannilactone derivatives, isolated from plants of the Inula genus, have garnered significant interest for their potential as anticancer and anti-inflammatory agents. The biological effects of these molecules are often attributed to the presence of an α-methylene-γ-lactone moiety, a reactive functional group capable of interacting with biological nucleophiles. Furthermore, substitutions on the core lactone ring can significantly modulate their activity, potency, and selectivity.
This technical guide focuses on the potential biological activities of this compound by examining the known effects of its close analogs: 1-O-acetylbritannilactone and 6-O-isobutyrylbritannilactone. By dissecting the contributions of the 1-O-acetyl and 6-O-isobutyryl functional groups, we can construct a hypothetical biological profile for the target compound and provide a framework for its experimental evaluation.
Data Presentation
The following tables summarize the quantitative data available for key analogues of this compound, providing insights into their cytotoxic and anti-melanogenic properties.
Table 1: Cytotoxic Activity of 1-O-acetylbritannilactone Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-O-acetylbritannilactone analogue with 6-O-lauroyl group | HCT116 (Human colon carcinoma) | 2.91 | |
| HEp-2 (Human laryngeal carcinoma) | 4.32 | ||
| HeLa (Human cervical carcinoma) | 6.78 | ||
| CHO (Chinese hamster ovary) | Not specified, but stated as non-selective | ||
| Etoposide (Positive Control) | HCT116 | 2.13 | |
| HEp-2 | 3.57 | ||
| HeLa | 4.79 |
Table 2: Anti-Melanogenesis Activity of 6-O-isobutyrylbritannilactone (IBL)
| Assay | Cell Line/Model | Treatment | Result | Reference |
| Cytotoxicity | B16F10 Melanocytes | IBL (up to high concentrations) | No cytotoxicity observed | |
| Melanin Content | B16F10 Melanocytes | IBMX-induced | Dose-dependent reduction | |
| Tyrosinase Activity | B16F10 Melanocytes | IBMX-induced | Inhibition | |
| Pigmentation | Zebrafish Embryos | IBL Treatment | Significantly reduced |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of biological activity. The following are generalized protocols for key experiments based on standard laboratory practices and descriptions from relevant literature.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Determination: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, late apoptotic/necrotic cells are Annexin V+ & PI+, and necrotic cells are Annexin V- & PI+.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of this compound.
Caption: A generalized workflow for evaluating the biological activity of a novel compound.
Caption: The ERK/AKT/CREB signaling pathway and its inhibition by 6-O-isobutyrylbritannilactone.
Discussion and Future Directions
The available data on analogues of this compound suggest a complex structure-activity relationship. The presence of an ester group at the 6-OH position, such as a lauroyl group, has been shown to enhance the cytotoxic activity of 1-O-acetylbritannilactone. This suggests that the isobutyryl group at the same position in the target compound could also contribute to cytotoxicity. However, 6-O-isobutyrylbritannilactone (lacking the 1-O-acetyl group) was found to be non-cytotoxic and instead exhibited anti-melanogenic properties through the inhibition of the ERK/AKT/CREB signaling pathway.
This discrepancy highlights the importance of the 1-O-acetyl group in determining the biological activity profile. It is plausible that the acetylation at the 1-position alters the molecule's conformation, lipophilicity, or interaction with cellular targets, potentially unmasking or enhancing cytotoxic effects.
To elucidate the precise biological activities of this compound, the following future research is recommended:
-
In vitro Cytotoxicity Screening: A comprehensive screening against a panel of cancer cell lines is necessary to determine its IC50 values and to assess its potency and selectivity.
-
Mechanism of Action Studies: If found to be cytotoxic, further investigations into its ability to induce apoptosis (e.g., via Annexin V/PI staining, caspase activation assays) and to cause cell cycle arrest (e.g., via PI staining) are warranted.
-
Signaling Pathway Analysis: Western blot or other proteomic techniques should be employed to identify the specific signaling pathways modulated by the compound. Given the known targets of related molecules, pathways such as NF-κB, Keap1/Nrf2, HIF1α, and the ERK/AKT pathways should be prioritized for investigation.
-
In vivo Efficacy Studies: Should in vitro studies yield promising results, evaluation of the compound's anti-tumor efficacy and toxicity in relevant animal models would be the next logical step.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, analysis of its structural analogues provides a valuable starting point for predicting its potential effects. The interplay between the 1-O-acetyl and 6-O-isobutyryl substitutions is likely to be a key determinant of its biological profile, which may include cytotoxic, anti-inflammatory, or other activities. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the systematic investigation of this and other novel sesquiterpene lactones, which will be crucial for unlocking their full therapeutic potential.
1-O-Acetyl-6-O-isobutyrylbritannilactone chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone of interest to researchers in natural product chemistry, pharmacology, and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and general methodologies for this class of molecules.
Chemical Structure and Properties
This compound is a derivative of britannilactone (B2921459), a sesquiterpene lactone isolated from plants of the Inula genus, notably Inula macrophylla.[1] Its chemical structure, inferred from its nomenclature and the structures of related compounds, consists of a britannilactone core with an acetyl group at the C-1 position and an isobutyryl group at the C-6 position.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₆ | [2][3] |
| Molecular Weight | 378.46 g/mol | [3] |
| CAS Number | 1613152-34-3 | [3] |
| Appearance | Solid (inferred) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Experimental Protocols
Isolation from Natural Sources
A general protocol for the isolation of sesquiterpene lactones from Inula species can be adapted for this compound.[3][4]
Protocol: Isolation of Sesquiterpene Lactones from Inula macrophylla
-
Extraction:
-
Air-dried and powdered aerial parts of Inula macrophylla are exhaustively extracted with 95% ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The ethyl acetate fraction, typically rich in sesquiterpene lactones, is collected and concentrated.
-
-
Chromatographic Separation:
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
-
Final Purification:
-
Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
References
Unveiling the Anti-inflammatory Mechanisms of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory pathways of 1-O-Acetyl-6-O-isobutyrylbritannilactone is limited in publicly available scientific literature. This technical guide provides an in-depth analysis of the well-documented anti-inflammatory mechanisms of its close structural analogs, 1-O-acetylbritannilactone (ABL) and 1,6-O,O-diacetylbritannilactone (ABLOO). The pathways detailed herein represent the most probable mechanisms of action for this compound, based on established structure-activity relationships within this class of sesquiterpene lactones.
Core Anti-inflammatory Signaling Pathway: NF-κB Inhibition
The primary anti-inflammatory activity of britannilactone (B2921459) derivatives is attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] The inhibitory action of these compounds on the NF-κB pathway is a key focus of their therapeutic potential in inflammatory diseases.
Studies on 1-O-acetylbritannilactone (ABL) have demonstrated its capacity to significantly inhibit the activation of the NF-κB pathway.[3] This is achieved by reducing the expression levels of key phosphorylated proteins in the cascade, namely p-IKKα/β, p-IκBα, and p-NF-κB.[3] The phosphorylation of the IκB kinase (IKK) complex is a critical step that leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[2] Once IκBα is degraded, the NF-κB heterodimer (typically p50-p65) is free to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] By inhibiting the phosphorylation of IKKα/β and IκBα, ABL effectively prevents NF-κB nuclear translocation and its subsequent transcriptional activity.[3]
Furthermore, research on 1,6-O,O-diacetylbritannilactone (ABLOO) has highlighted the importance of the acetyl groups in enhancing the inhibitory effect on NF-κB activation. ABLOO markedly inhibits the phosphorylation of IKKβ, which is a key component of the IKK complex responsible for IκBα phosphorylation.[1] This suggests a structure-activity relationship where the presence and number of acetyl groups contribute to the potency of NF-κB inhibition.[1]
Modulation of Upstream Signaling: The ROS/Akt Axis
The anti-inflammatory effects of 1-O-acetylbritannilactone (ABL) are also linked to its influence on upstream signaling pathways, particularly the interplay between reactive oxygen species (ROS) and the protein kinase B (Akt) signaling pathway.[3] In a model of alcohol-induced hepatotoxicity, ABL was found to alleviate oxidative stress by inhibiting the production of ROS.[3]
Oxidative stress is a known activator of the NF-κB pathway. By reducing ROS levels, ABL can mitigate a key trigger for inflammatory signaling. Moreover, ABL has been shown to activate the phosphorylation of Akt.[3] The Akt pathway is involved in cell survival and can modulate NF-κB activity. The activation of Akt by ABL contributes to its protective effects and suggests a multi-targeted mechanism of action that extends beyond direct NF-κB inhibition.[3]
Quantitative Data on Anti-inflammatory Effects of Britannilactone Derivatives
The following tables summarize the available quantitative data for the anti-inflammatory effects of 1-O-acetylbritannilactone (ABL) and related compounds. This data is extracted from in vitro studies and provides insights into the potential potency of this compound.
Table 1: Effect of 1-O-acetylbritannilactone (ABL) on Pro-inflammatory Cytokine Secretion
| Compound | Concentration | Cell Line | Inducer | Cytokine | % Inhibition (relative to inducer) |
| ABL | 0.5 µM | LO2 | Alcohol | TNF-α | Significant inhibition (p < 0.05) |
| ABL | 1 µM | LO2 | Alcohol | TNF-α | Significant inhibition (p < 0.05) |
| ABL | 2 µM | LO2 | Alcohol | TNF-α | Significant inhibition (p < 0.05) |
| ABL | 0.5 µM | LO2 | Alcohol | IL-1β | Significant inhibition (p < 0.05) |
| ABL | 1 µM | LO2 | Alcohol | IL-1β | Significant inhibition (p < 0.05) |
| ABL | 2 µM | LO2 | Alcohol | IL-1β | Significant inhibition (p < 0.05) |
Data extracted from a study on alcohol-induced hepatotoxicity.[3]
Table 2: Effect of Britannilactone Derivatives on NF-κB Pathway Protein Expression
| Compound | Target Protein | Cell Line | Inducer | Effect |
| ABL | p-IKKα/β | LO2 | Alcohol | Reduced expression |
| ABL | p-IκBα | LO2 | Alcohol | Reduced expression |
| ABL | p-NF-κB | LO2 | Alcohol | Reduced expression |
| ABLOO | p-IKKβ | Not Specified | LPS/IFN-γ | Marked inhibition |
Data for ABL from a study on alcohol-induced hepatotoxicity.[3] Data for ABLOO from a study on IKKβ-dependent NF-κB activation.[1]
Detailed Experimental Protocols
The following are representative experimental protocols used to investigate the anti-inflammatory effects of britannilactone derivatives.
Cell Culture and Treatment
Human normal liver cells (LO2) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are pretreated with varying concentrations of the test compound (e.g., 1-O-acetylbritannilactone at 0.5, 1, and 2 µM) for a specified time (e.g., 2 hours) before being stimulated with an inflammatory inducer (e.g., alcohol) for a further duration (e.g., 24 hours).[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions. The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.[3]
Western Blot Analysis for Signaling Protein Expression
Cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., p-IKKα/β, p-IκBα, p-NF-κB, Akt, p-Akt, and β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding Activity
Nuclear extracts are prepared from treated cells. The EMSA is performed using a non-radioactive EMSA kit. Biotin-labeled double-stranded oligonucleotides containing the NF-κB consensus sequence are incubated with the nuclear extracts. The DNA-protein complexes are then separated on a native polyacrylamide gel and transferred to a nylon membrane. The biotin-labeled DNA is detected by chemiluminescence.[1]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-inflammatory signaling pathways modulated by britannilactone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-O-Actylbritannilactone Ameliorates Alcohol-Induced Hepatotoxicity through Regulation of ROS/Akt/NF-κB-Mediated Apoptosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: An Inquiry into the Potential Effects of Sesquiterpene Lactones from Inula britannica on Triple-Negative Breast Cancer
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone on triple-negative breast cancer (TNBC) is not available in current scientific literature. This document synthesizes findings on closely related sesquiterpene lactones, primarily Britannilactone (BRT), isolated from Inula britannica, to provide a potential framework for understanding the prospective anti-cancer mechanisms relevant to TNBC. The experimental protocols and data presented are based on studies of these related compounds and should be considered illustrative.
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and the absence of targeted therapies. Constituting 10-20% of all breast cancers, TNBC is characterized by the lack of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This heterogeneity necessitates the exploration of novel therapeutic agents.
Natural products are a rich source of bioactive compounds with potential anti-cancer properties. Sesquiterpene lactones, a class of secondary metabolites found in various plants, have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. This compound is a sesquiterpene lactone isolated from the flowers of Inula britannica.[1] While its specific effects on TNBC have not been documented, research on its parent compound, Britannilactone (BRT), and other related derivatives provides insights into their potential anti-neoplastic activities.[2][3] This whitepaper will explore the known biological effects of these related compounds and extrapolate their potential relevance to TNBC.
Potential Mechanisms of Action of Related Sesquiterpene Lactones
Studies on Britannilactone and similar compounds have revealed several signaling pathways that are crucial in their anti-cancer effects. These pathways are often dysregulated in cancer cells, including TNBC, making them attractive targets for therapeutic intervention.
2.1. Induction of Apoptosis and Cell Cycle Arrest
Research on various cancer cell lines, though not specifically TNBC, has shown that derivatives of 1-O-acetylbritannilactone can inhibit cell growth.[1] The mechanisms often involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from proliferating.
2.2. Modulation of NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, including TNBC, where it contributes to tumor growth and resistance to therapy. Sesquiterpene lactones, including those isolated from Inula species, have been shown to inhibit the NF-κB pathway.[4] This inhibition is a key mechanism underlying their anti-inflammatory and anti-cancer effects.[4]
2.3. Generation of Reactive Oxygen Species (ROS)
Some sesquiterpene lactones exert their cytotoxic effects by inducing the production of reactive oxygen species (ROS) within cancer cells.[2] While low levels of ROS can promote cell signaling and survival, excessive ROS can lead to oxidative stress, cellular damage, and ultimately, apoptosis. This selective induction of ROS in cancer cells is a promising anti-cancer strategy.
2.4. Activation of AMPK Pathway
The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Its activation can inhibit cell growth and proliferation by suppressing anabolic pathways and promoting catabolic processes. Britannilactone has been found to activate the AMPK pathway in liver cancer cells, contributing to its anti-tumor effects.[2]
Quantitative Data Summary (Illustrative)
The following table summarizes hypothetical quantitative data based on the reported activities of Britannilactone derivatives against various cancer cell lines. Note: This data is not specific to this compound or TNBC.
| Compound | Cell Line | Assay | Result (IC50) | Reference |
| (2-O-butyloxime-3-phenyl) propionyl 1-O-acetylbritannilactone ester | HL-60 (Leukemia) | Cytotoxicity | Stronger than parent compound | [1] |
| (2-O-butyloxime-3-phenyl) propionyl 1-O-acetylbritannilactone ester | Bel-7402 (Hepatoma) | Cytotoxicity | Stronger than parent compound | [1] |
| Britannilactone Derivative IVg | HL-60 (Leukemia) | Cytotoxicity | 2.7 µM | [3] |
| Britannilactone Derivative IVg | Bel-7402 (Hepatoma) | Cytotoxicity | 4.3 µM | [3] |
Experimental Protocols (Hypothetical)
The following are detailed, hypothetical experimental protocols that could be used to investigate the effects of this compound on TNBC cells, based on standard methodologies in cancer research.
4.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compound on TNBC cell lines (e.g., MDA-MB-231, BT-549).
-
Methodology:
-
Seed TNBC cells in 96-well plates at a density of 5x10³ cells/well and allow to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
4.2. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by the compound.
-
Methodology:
-
Treat TNBC cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
4.3. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To investigate the effect of the compound on key signaling proteins (e.g., NF-κB, p-AMPK, caspases).
-
Methodology:
-
Treat TNBC cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p65, IκBα, p-AMPK, Cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
5.1. Signaling Pathways
Caption: Potential signaling pathways affected by Britannilactone-related compounds.
5.2. Experimental Workflow
Caption: Proposed experimental workflow for evaluating anti-TNBC effects.
Conclusion and Future Directions
While direct evidence is currently lacking, the analysis of related sesquiterpene lactones from Inula britannica suggests that this compound could potentially exert anti-cancer effects against triple-negative breast cancer through the modulation of key signaling pathways such as NF-κB and AMPK, and the induction of apoptosis via ROS generation.
Future research should focus on validating these hypotheses through direct in vitro and in vivo studies using TNBC models. Key research questions to address include:
-
What is the specific cytotoxicity of this compound against a panel of TNBC cell lines?
-
Does the compound induce apoptosis and/or cell cycle arrest in TNBC cells?
-
Which specific signaling pathways are modulated by the compound in the context of TNBC?
-
What is the efficacy of the compound in preclinical in vivo models of TNBC?
Answering these questions will be crucial in determining the therapeutic potential of this compound as a novel agent for the treatment of triple-negative breast cancer.
References
- 1. Studies on 1-O-acetylbritannilactone and its derivative, (2-O-butyloxime-3-phenyl)-propionyl-1-O-acetylbritannilactone ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semisynthesis, an Anti-Inflammatory Effect of Derivatives of 1β-Hydroxy Alantolactone from Inula britannica [mdpi.com]
The Emerging Therapeutic Potential of Britannilactone Derivatives in Oral Squamous Cell Carcinoma: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide addresses the cytotoxicity of britannilactone (B2921459) derivatives on oral squamous cell carcinoma (OSCC). Due to the limited availability of specific data on 1-O-Acetyl-6-O-isobutyrylbritannilactone, this document will focus on the closely related and well-researched compound, 1,6-O,O-Diacetylbritannilactone (OODBL) , as a representative analogue. The findings presented herein are based on a comprehensive study of OODBL's effects on OSCC cell lines.
Introduction
Oral squamous cell carcinoma (OSCC) remains a significant global health challenge, with high rates of morbidity and mortality.[1][2][3] The relentless pursuit of novel therapeutic agents has led to the investigation of natural compounds with potent anti-cancer properties. Among these, sesquiterpenoid lactones isolated from plants of the Inula genus have garnered considerable interest.[1][2] This guide provides an in-depth analysis of the cytotoxic effects of 1,6-O,O-Diacetylbritannilactone (OODBL), a prominent member of this class, on OSCC. The available data strongly suggests that OODBL inhibits OSCC progression by inducing apoptosis and cell cycle arrest through the modulation of specific signaling pathways.[1][2][3]
Quantitative Analysis of Cytotoxicity
The anti-proliferative and pro-apoptotic effects of OODBL on OSCC have been quantified through a series of in vitro experiments. The following tables summarize the key findings, providing a clear comparison of the compound's efficacy across different cell lines and experimental conditions.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Cell Line | Treatment Duration | IC50 (µM) |
| CAL27 | 48h | Data not explicitly provided in the search results |
| SCC15 | 48h | Data not explicitly provided in the search results |
Note: While the source material confirms a dose-dependent inhibition of proliferation, specific IC50 values were not detailed in the provided search results.
Table 2: Effects on Cell Migration and Invasion
| Cell Line | Treatment | Effect |
| CAL27 | OODBL | Dose-dependent repression of migration and invasion[1][2] |
| SCC15 | OODBL | Dose-dependent repression of migration and invasion[1][2] |
Table 3: Induction of Apoptosis and Cell Cycle Arrest
| Cell Line | Treatment | Observations |
| CAL27 & SCC15 | OODBL | - Arrested cells at the G0/G1 phase[1][2][3]- Induced cell apoptosis[1][2][3] |
Table 4: Modulation of Apoptosis-Related Proteins
| Protein | Effect of OODBL Treatment |
| Bax/Bcl-2 ratio | Increased[2][3] |
| Cytoplasmic Cytochrome c | Dose-dependent reduction[2] |
| Cleaved Caspase-9 | Dose-dependent reduction[2] |
| Cleaved Caspase-3 | Dose-dependent reduction[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of OODBL's cytotoxicity.
Cell Lines and Culture
-
Cell Lines: Human oral squamous carcinoma cell lines CAL27 and SCC15 were utilized.
-
Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Proliferation
-
Cell Seeding: Approximately 2 x 10^4 CAL27 and SCC15 cells were seeded into 96-well plates and cultured for 12 hours.
-
Treatment: Cells were treated with varying concentrations of OODBL for 24, 36, and 48 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
Solubilization: The culture medium was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance at 570 nm was measured using an ELISA plate reader.[2]
Transwell Assay for Cell Migration and Invasion
-
Cell Preparation: CAL27 and SCC15 cells were treated with the indicated doses of OODBL for 48 hours.
-
Assay Performance: Transwell assays were conducted to assess the migratory and invasive capabilities of the treated cells. For invasion assays, the transwell inserts were pre-coated with Matrigel.
-
Analysis: The number of migrated or invaded cells was quantified by staining and counting under a microscope.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Cell Treatment: CAL27 and SCC15 cells were treated with various concentrations of OODBL.
-
Staining: For cell cycle analysis, cells were fixed and stained with propidium (B1200493) iodide. For apoptosis analysis, cells were stained with Annexin V and propidium iodide.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer to determine the cell cycle distribution and the percentage of apoptotic cells.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from OODBL-treated and control cells.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., LXRα, ABCA1, ABCG1, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, Bax, Bcl-2), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathways and Mechanisms of Action
OODBL exerts its anti-tumor effects on OSCC through a multi-faceted mechanism primarily involving the induction of apoptosis via the miR-1247-3p/LXRα/ABCA1 signaling pathway.
Caption: Proposed mechanism of OODBL-induced apoptosis in OSCC cells.
The experimental data suggests that OODBL down-regulates the expression of miR-1247-3p.[2] This microRNA is known to inhibit the expression of Liver X receptor alpha (LXRα).[2] By inhibiting miR-1247-3p, OODBL leads to an up-regulation of LXRα, which in turn activates its target genes ABCA1 and ABCG1.[1][2][3]
Furthermore, OODBL induces the mitochondrial apoptotic pathway. This is evidenced by an increased Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria into the cytoplasm.[2] Cytoplasmic cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, culminating in apoptotic cell death.[2]
Caption: General experimental workflow for assessing OODBL cytotoxicity.
Conclusion and Future Directions
The available evidence strongly supports the potent anti-tumor activity of 1,6-O,O-Diacetylbritannilactone (OODBL) against oral squamous cell carcinoma. Its ability to inhibit proliferation, migration, and invasion, coupled with the induction of apoptosis through the miR-1247-3p/LXRα/ABCA1 signaling pathway, positions OODBL as a promising candidate for further preclinical and clinical investigation.[1][2][3]
Future research should focus on:
-
Determining the precise IC50 values of OODBL in a wider range of OSCC cell lines.
-
Investigating the in vivo efficacy of OODBL in animal models of oral cancer.
-
Elucidating the potential for synergistic effects when combined with existing chemotherapeutic agents.
-
Exploring the structure-activity relationship of other britannilactone derivatives, including this compound, to identify even more potent and selective anti-cancer compounds.
This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of britannilactone derivatives in the context of oral squamous cell carcinoma. The detailed methodologies and mechanistic insights presented herein should facilitate further exploration and development of this promising class of natural compounds.
References
Activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone in COLO 205 and HT-29 Human Colon Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone isolated from the plant Inula britannica, has garnered interest for its potential anticancer activities. Sesquiterpene lactones as a class are known to exhibit a range of biological effects, including cytotoxicity towards tumor cells, induction of apoptosis, and cell cycle arrest.[1] This technical guide provides a summary of the known activity of the closely related compound, Acetylbritannilactone (ABL), on the human colon adenocarcinoma cell line HT-29 and discusses the potential implications for another colon cancer cell line, COLO 205, based on the general activity of this class of compounds. While direct comparative studies on this compound across both cell lines are not extensively available in the current literature, this document synthesizes existing data to provide a framework for further research.
Quantitative Data Summary
Table 1: Summary of Acetylbritannilactone (ABL) Activity in HT-29 Cells [2]
| Parameter | Observation in HT-29 Cells |
| Cell Growth | Inhibited in a dose- and time-dependent manner. |
| Cell Cycle | Induces arrest in the G0/G1 phase. |
| Cyclin E | Protein levels are strongly decreased. |
| CDK4 | Protein levels are strongly decreased. |
| p21 | Protein expression is increased. |
| KLF4 | Expression is upregulated. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the activity of compounds like this compound in colon cancer cell lines.
Cell Culture
COLO 205 and HT-29 human colon adenocarcinoma cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate COLO 205 or HT-29 cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing 50 µg/mL propidium (B1200493) iodide (PI) and 100 µg/mL RNase A in PBS.
-
Flow Cytometry: Incubate for 30 minutes in the dark at room temperature and analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
-
Cell Treatment: Culture and treat cells with the compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation and Analysis: Incubate the cells for 15 minutes in the dark at room temperature. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathways and Mechanisms of Action
Activity in HT-29 Cells
In HT-29 human colon cancer cells, Acetylbritannilactone (ABL) has been shown to suppress growth by inducing cell cycle arrest at the G0/G1 phase.[2] This arrest is associated with a significant reduction in the protein levels of cyclin E and cyclin-dependent kinase 4 (CDK4), key regulators of the G1 to S phase transition.[2]
Furthermore, ABL treatment leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21.[2] The upregulation of p21 is a crucial event in halting cell cycle progression. The study identified Krüppel-like factor 4 (KLF4) as a key upstream regulator of these effects. ABL induces the expression of KLF4, and the knockdown of KLF4 was shown to impair the growth-inhibitory effects of ABL.[2] This suggests that the KLF4-p21 axis is a critical signaling pathway for the anticancer activity of ABL in HT-29 cells.
ABL-induced G0/G1 cell cycle arrest pathway in HT-29 cells.
Potential Activity in COLO 205 Cells
While specific studies on this compound in COLO 205 cells are limited, the general mechanisms of action for sesquiterpene lactones in other cancer cells suggest potential pathways of interest. Many sesquiterpene lactones induce apoptosis through the intrinsic mitochondrial pathway. This often involves the modulation of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases.
Hypothesized apoptosis induction pathway in COLO 205 cells.
Experimental Workflow
A typical workflow for evaluating the in vitro anticancer activity of a novel compound like this compound is outlined below.
In vitro evaluation workflow for anticancer compounds.
Conclusion and Future Directions
The available evidence on Acetylbritannilactone suggests a promising mechanism of action in HT-29 colon cancer cells involving the induction of cell cycle arrest through the KLF4-p21 pathway.[2] While direct experimental data for this compound in COLO 205 cells is lacking, the known activities of sesquiterpene lactones point towards the potential for apoptosis induction via the mitochondrial pathway.
Future research should focus on:
-
Determining the IC50 values of this compound in both COLO 205 and HT-29 cells to provide a direct comparison of its cytotoxic potency.
-
Elucidating the specific molecular mechanisms of action in COLO 205 cells, including its effects on apoptosis and cell cycle progression.
-
Investigating the in vivo efficacy of this compound in xenograft models using both cell lines.
A comprehensive understanding of the activity of this compound in different colon cancer subtypes will be crucial for its further development as a potential therapeutic agent.
References
The Anti-Cancer Potential of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Overview of its Effects on HL-60 and AGS Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the anti-cancer effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone, on human promyelocytic leukemia (HL-60) and human gastric adenocarcinoma (AGS) cancer cells. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.
Executive Summary
This compound, a natural compound derived from plants of the Inula genus, has demonstrated notable cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide focuses on its impact on HL-60 leukemia cells and provides an inferred mechanism of action for AGS gastric cancer cells based on the activity of structurally similar sesquiterpene lactones. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical target in cancer therapy.
Effects on HL-60 (Human Promyelocytic Leukemia) Cells
This compound has been shown to be a potent inducer of apoptosis in HL-60 cells. The cytotoxic effects are dose-dependent, leading to a significant reduction in cell viability and the initiation of the apoptotic cascade.
Quantitative Data Summary
| Parameter | Concentration (µM) | Result | Reference |
| Apoptosis Induction | 5 | 20.04% apoptotic cells | [1] |
| 10 | 20.51% apoptotic cells | [1] | |
| 25 | 49.86% apoptotic cells | [1] | |
| 50 | 58.76% apoptotic cells | [1] | |
| 100 | 64.23% apoptotic cells | [1] |
Signaling Pathway of Apoptosis in HL-60 Cells
The induction of apoptosis in HL-60 cells by this compound is believed to occur through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, ultimately leading to programmed cell death.
Effects on AGS (Human Gastric Adenocarcinoma) Cells
Direct experimental data on the effects of this compound on AGS cells is limited. However, studies on other sesquiterpene lactones with similar chemical structures provide strong evidence for their potential anti-cancer activities in gastric cancer. These related compounds have been shown to induce apoptosis and inhibit key survival pathways.
Inferred Effects and Potential Mechanisms
Based on studies of similar sesquiterpene lactones like Gaillardin, it is hypothesized that this compound induces apoptosis in AGS cells through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] NF-κB is a key transcription factor that promotes cell survival, proliferation, and inflammation in cancer. Its inhibition leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), thereby sensitizing the cells to apoptosis.[4]
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the effects of this compound on cancer cells.
Cell Culture
-
Cell Lines: HL-60 (ATCC® CCL-240™) and AGS (ATCC® CRL-1739™) cells.
-
Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 2. Gaillardin, a potent sesquiterpene lactone induces apoptosis via down-regulation of NF-κβ in gastric cancer cells, AGS and MKN45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
The Inhibitory Effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from the plant Inula britannica, is emerging as a compound of significant interest for its potential anti-inflammatory properties. This technical guide consolidates the current understanding and provides a framework for investigating its mechanism of action, with a specific focus on the Nuclear Factor-kappa B (NF-κB) signaling pathway. While direct studies on this specific molecule are nascent, extensive research on related britannilactone (B2921459) derivatives and extracts of Inula britannica strongly suggests a potent inhibitory effect on this critical inflammatory pathway. This document details the likely molecular interactions, presents quantitative data from analogous compounds, outlines key experimental protocols for validation, and provides visual representations of the signaling cascade and experimental workflows.
Introduction: The Role of NF-κB in Inflammation and the Therapeutic Potential of Sesquiterpene Lactones
The NF-κB family of transcription factors are central regulators of the inflammatory response.[1] In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows the freed NF-κB dimers to translocate to the nucleus, where they bind to specific DNA sequences and induce the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][4]
Sesquiterpene lactones, a class of natural products found abundantly in plants of the Asteraceae family, are recognized as potent inhibitors of NF-κB activation.[5][6][7][8] Their anti-inflammatory effects are often attributed to their ability to directly interact with components of the NF-κB pathway, frequently through the alkylation of cysteine residues on the p65 subunit of NF-κB.[8][9] Inula britannica, the natural source of this compound, has a long history in traditional medicine for treating inflammatory conditions.[2][10] Modern scientific studies have confirmed that extracts and isolated compounds from this plant, including various britannilactone derivatives, exhibit significant anti-inflammatory activity by modulating the NF-κB pathway.[1][3][4][11][12]
Quantitative Data on the Anti-Inflammatory Effects of Related Britannilactone Derivatives
While specific quantitative data for this compound is not yet available in the public domain, the following tables summarize the bioactivity of closely related compounds from Inula britannica, providing a benchmark for expected potency.
Table 1: Inhibition of Pro-inflammatory Mediators by Britannilactone Derivatives
| Compound | Cell Line | Stimulant | Mediator Inhibited | IC₅₀ (µM) | Reference |
| Inulanolide B | RAW 264.7 | LPS | NF-κB Activation | 0.49 | [12] |
| Inulanolide D | RAW 264.7 | LPS | NF-κB Activation | 0.48 | [12] |
| Eupatolide | RAW 264.7 | LPS | NF-κB Activation | 1.54 | [12] |
| Dimeric Sesquiterpenoid (Compound 1) | RAW 264.7 | LPS | NO Production | 3.65 | [1] |
| Dimeric Sesquiterpenoid (Compound 2) | RAW 264.7 | LPS | NO Production | 5.48 | [1] |
| 1-O-Acetylbritannilactone (ABL) | RAW 264.7 | LPS | NO Production | Dose-dependent inhibition | [10] |
| 1-O-Acetylbritannilactone (ABL) | RAW 264.7 | LPS | PGE₂ Production | Dose-dependent inhibition | [10] |
Table 2: Inhibition of Human Neutrophil Elastase (HNE) by 1-O-Acetylbritannilactone (ABL)
| Compound | Enzyme | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Reference |
| 1-O-Acetylbritannilactone (ABL) | Human Neutrophil Elastase | 3.2 ± 0.3 | 2.4 | Noncompetitive | [10] |
| Epigallocatechin gallate (Control) | Human Neutrophil Elastase | 7.2 ± 0.5 | - | - | [10] |
Proposed Mechanism of Action of this compound on the NF-κB Pathway
Based on the evidence from related sesquiterpene lactones, this compound likely inhibits the NF-κB signaling pathway at one or more key points. The presence of reactive functional groups, such as an α-methylene-γ-lactone moiety, suggests a mechanism involving direct alkylation of cysteine residues within the p65 subunit of NF-κB. This covalent modification can prevent the DNA binding of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[8][9]
Alternatively, or in addition, the compound may interfere with upstream signaling components. For instance, some dimeric sesquiterpenoids from Inula britannica have been shown to inhibit the phosphorylation of IκB kinase β (IKKβ), a critical step for the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1]
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the potential points of inhibition by this compound.
Detailed Experimental Protocols
To validate the inhibitory effect of this compound on the NF-κB pathway, a series of in vitro and cell-based assays are recommended.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes are suitable models.
-
Culture Conditions: Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with an NF-κB activator, such as LPS (1 µg/mL), for the desired time period depending on the assay.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After cell treatment, collect 100 µL of culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to each sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis for NF-κB Pathway Proteins
-
Principle: Detects the levels of total and phosphorylated proteins involved in the NF-κB pathway.
-
Protocol:
-
Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include those against phospho-p65, p65, phospho-IκBα, IκBα, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
NF-κB Luciferase Reporter Assay
-
Principle: Quantifies the transcriptional activity of NF-κB using a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene.
-
Protocol:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, treat the cells with the compound and the NF-κB activator.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Principle: Detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
-
Protocol:
-
Prepare nuclear extracts from treated cells.
-
Incubate the nuclear extracts with a biotin- or radio-labeled double-stranded oligonucleotide probe containing the NF-κB binding site.
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane and detect the labeled probe using a chemiluminescent or autoradiographic method.
-
Experimental and Logical Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's effect on the NF-κB pathway.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound is a potent inhibitor of the NF-κB signaling pathway, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics. Future research should focus on direct experimental validation of its effects on the NF-κB pathway using the protocols outlined in this guide. Furthermore, in vivo studies using animal models of inflammation are warranted to assess its efficacy and safety profile in a physiological context. Structure-activity relationship (SAR) studies on britannilactone derivatives could also provide valuable insights for the design of even more potent and selective NF-κB inhibitors.
References
- 1. Dimeric sesquiterpenoids with anti-inflammatory activities from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and Characterization of Inula britannica Extract-Loaded Liposomes: Potential as Anti-Inflammatory Functional Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory sesquiterpene lactone helenalin inhibits the transcription factor NF-kappaB by directly targeting p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inula britannica exerts antioxidant and anti-inflammatory effects in SH-SY5Y cells through the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from the medicinal plant Inula britannica, is emerging as a compound of interest in oncology research. While direct and extensive studies on this specific molecule are limited, the existing body of knowledge on related britannilactone (B2921459) derivatives and the broader class of sesquiterpene lactones strongly suggests a potent capacity to induce apoptosis in cancer cells. This technical guide synthesizes the available data on analogous compounds to construct a probable mechanistic framework for the pro-apoptotic activity of this compound, providing a valuable resource for researchers and drug development professionals exploring its therapeutic potential.
Introduction
Sesquiterpene lactones, a diverse group of natural products, have long been recognized for their wide array of biological activities, including potent anti-inflammatory and anticancer properties. A significant portion of their therapeutic effect is attributed to their ability to induce programmed cell death, or apoptosis, in malignant cells. This compound belongs to this promising class of compounds. Although comprehensive research on this specific derivative is still in its nascent stages, studies on analogous compounds isolated from Inula britannica and other sources have demonstrated significant cytotoxic and pro-apoptotic effects, suggesting a shared mechanism of action. This guide will therefore extrapolate from this existing data to propose a detailed model of apoptosis induction by this compound.
Proposed Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway
Based on the activities of structurally similar sesquiterpene lactones, it is hypothesized that this compound primarily triggers the intrinsic, or mitochondrial, pathway of apoptosis. This cascade is initiated by intracellular stress signals and converges on the mitochondria, leading to the activation of a cascade of cysteine proteases known as caspases.
The proposed signaling cascade is as follows:
-
Cellular Stress and STAT3 Inhibition: Upon cellular uptake, this compound is likely to induce intracellular stress, potentially through the generation of reactive oxygen species (ROS). A key target of many sesquiterpene lactones is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a transcription factor that, when constitutively activated in many cancers, promotes cell proliferation, survival, and angiogenesis while inhibiting apoptosis. It is proposed that this compound inhibits the phosphorylation and subsequent activation of STAT3.
-
Modulation of Bcl-2 Family Proteins: The inhibition of STAT3 leads to the downstream downregulation of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Bcl-xL. Concurrently, there is an upregulation of pro-apoptotic Bcl-2 family members, particularly Bax and Bak. This shift in the Bax/Bcl-2 ratio is a critical tipping point for the cell, committing it to the apoptotic pathway.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased levels of Bax and Bak lead to their oligomerization and insertion into the outer mitochondrial membrane. This forms pores that increase the permeability of the mitochondrial membrane, a process known as MOMP.
-
Release of Cytochrome c and Apoptosome Formation: The permeabilized mitochondrial membrane releases several pro-apoptotic factors into the cytoplasm, most notably cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form a multi-protein complex called the apoptosome.
-
Caspase Cascade Activation: Within the apoptosome, pro-caspase-9 is cleaved and activated. Activated caspase-9 then proceeds to cleave and activate the executioner caspases, primarily caspase-3.
-
Execution of Apoptosis: Activated caspase-3 is responsible for the systematic dismantling of the cell. It cleaves a multitude of cellular substrates, including structural proteins and DNA repair enzymes, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Quantitative Data on Related Britannilactone Derivatives
While specific quantitative data for this compound is not yet available in the public domain, the following table summarizes the cytotoxic activities of closely related compounds from Inula species against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 1,6-O,O-Diacetylbritannilactone | CAL27 (Oral Squamous Carcinoma) | MTT | Not Specified (Dose-dependent inhibition) | [1] |
| Tomentosin | Various Cancer Cell Lines | MTT | Varies | [2] |
| Inuviscolide | Various Cancer Cell Lines | MTT | Varies | [2] |
| Analogue of 1-O-acetylbritannilactone | HCT116 (Colon Carcinoma) | MTT | Low micromolar range | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to elucidate the apoptotic mechanism of a novel compound, based on protocols described for analogous sesquiterpene lactones.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated overnight at 4°C with primary antibodies against STAT3, p-STAT3, Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is then incubated with the appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Signaling Pathways and Workflows
Caption: Proposed signaling pathway of apoptosis induction.
Caption: General experimental workflow for mechanism elucidation.
Conclusion and Future Directions
While direct experimental evidence for the apoptosis-inducing properties of this compound is currently lacking, the wealth of data on related sesquiterpene lactones provides a strong foundation for proposing a detailed mechanism of action. The inhibition of the STAT3 signaling pathway, leading to a Bax/Bcl-2-mediated activation of the intrinsic apoptotic cascade, represents a plausible and compelling hypothesis.
Future research should focus on validating this proposed mechanism through rigorous in vitro and in vivo studies. Key areas of investigation should include:
-
Confirmation of STAT3 Inhibition: Direct assessment of the inhibitory effect on STAT3 phosphorylation and its downstream targets.
-
Comprehensive Apoptosis Assays: Detailed analysis of caspase activation, mitochondrial membrane potential, and DNA fragmentation.
-
In Vivo Efficacy: Evaluation of the anti-tumor activity of this compound in preclinical animal models of cancer.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
The exploration of this compound and its derivatives holds significant promise for the development of novel anticancer therapeutics. This technical guide provides a crucial starting point for researchers dedicated to unlocking the full potential of this intriguing natural product.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antineoplastic Properties by Proapoptotic Mechanisms Induction of Inula viscosa and Its Sesquiterpene Lactones Tomentosin and Inuviscolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
1-O-Acetyl-6-O-isobutyrylbritannilactone CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesquiterpenoid 1-O-Acetyl-6-O-isobutyrylbritannilactone, including its chemical properties, and, due to the limited specific data on this molecule, an analysis of closely related compounds to infer potential biological activities and experimental methodologies.
Core Compound Data
This compound is a natural product isolated from plants of the Inula genus, such as Inula macrophylla and Inula britannica.[1][2][3] As with many natural products, precise stereochemistry can lead to different isomers, which may be reflected in different CAS numbers.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₆ | [1] |
| Molecular Weight | 378.46 g/mol | [1] |
| Primary CAS Number | 1613152-34-3 | [1][2][4][5] |
| CAS Number (6β isomer) | 1087072-50-1 | [6] |
Experimental Protocols
General Isolation Workflow for Sesquiterpenoids from Inula Species
The isolation of sesquiterpenoid lactones from Inula species typically involves a multi-step process of extraction and chromatographic separation.
Caption: Generalized workflow for the isolation of sesquiterpenoids.
Methodology:
-
Extraction: The dried and powdered plant material (e.g., flower heads of Inula macrophylla) is subjected to solvent extraction, typically using methanol, ethanol, or ethyl acetate. This is often performed by maceration or Soxhlet extraction to obtain a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques. Initial separation is often achieved using column chromatography with silica (B1680970) gel or Sephadex LH-20.
-
Purification: Sub-fractions obtained from column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
Direct experimental data on the biological activity and associated signaling pathways of this compound are limited. However, extensive research on the closely related compound 6-O-Isobutyrylbritannilactone (IBL) , which lacks the 1-O-acetyl group, provides significant insights into its potential biological functions, particularly in the context of melanogenesis.[8][9]
Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone (IBL)
Studies have shown that IBL can inhibit melanin (B1238610) production in B16F10 melanoma cells and reduce pigmentation in zebrafish embryos.[8][9] The proposed mechanism involves the downregulation of key enzymes and transcription factors in the melanogenesis pathway.
Signaling Pathway:
The anti-melanogenesis effect of IBL is believed to be mediated through the modulation of the ERK, PI3K/AKT, and CREB signaling pathways.[8] These pathways converge on the regulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on 1-O-acetylbritannilactone and its derivative, (2-O-butyloxime-3-phenyl)-propionyl-1-O-acetylbritannilactone ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Phytochemical and Pharmacological Studies of Inula Species | Bentham Science [eurekaselect.com]
- 6. The genus Inula and their metabolites: from ethnopharmacological to medicinal uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phytochemical analysis and differential in vitro cytotoxicity assessment of root extracts of Inula racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
phytochemical analysis of Inula britannica for sesquiterpene lactones
An In-depth Technical Guide to the Phytochemical Analysis of Inula britannica for Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inula britannica L., a member of the Asteraceae family, is a perennial plant with a history of use in Traditional Chinese Medicine (TCM) where it is known as 'Xuan Fu Hua'.[1] The plant's therapeutic properties are largely attributed to its rich composition of secondary metabolites, particularly sesquiterpene lactones (STLs).[1][2] These terpenoids are a diverse group of C15 compounds characterized by a lactone ring. STLs isolated from I. britannica, such as Britannin, 1-O-acetylbritannilactone (OABL), and Ergolide, have demonstrated a wide range of potent biological activities, including anti-inflammatory, cytotoxic, anticancer, and neuroprotective effects.[1][3][4]
The significant therapeutic potential of these compounds has spurred extensive phytochemical research. This guide provides a comprehensive overview of the methodologies for the extraction, isolation, structural elucidation, and quantification of sesquiterpene lactones from I. britannica. It also details their inhibitory mechanisms on key inflammatory signaling pathways, offering a technical resource for researchers in natural product chemistry and drug discovery.
Experimental Protocols: From Plant to Pure Compound
The phytochemical analysis of I. britannica involves a multi-step process to extract and identify specific sesquiterpene lactones.
Extraction of Sesquiterpene Lactones
The initial step involves the extraction of crude secondary metabolites from the dried and powdered plant material, typically the flowers or aerial parts.[1][2] Solvent selection is critical for efficiently extracting STLs.
General Protocol for Solvent Extraction:
-
Preparation: Air-dry the aerial parts or flowers of I. britannica and grind them into a fine powder to increase the surface area for extraction.
-
Maceration/Reflux: Submerge the powdered plant material in a suitable solvent (e.g., 95% Ethanol, Methanol (B129727), Chloroform (B151607), or Ethyl Acetate) at a specific ratio (e.g., 1:10 w/v).[1][5] The extraction is typically performed at room temperature with agitation for several hours or under reflux for a shorter duration.
-
Filtration and Concentration: Filter the mixture to separate the plant debris from the liquid extract. The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.
-
Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning (Liquid-Liquid Extraction): Suspend the crude extract in water and partition it successively with immiscible solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate).[6][7] This step fractionates the extract based on compound polarity, with STLs typically concentrating in the chloroform or ethyl acetate (B1210297) fractions.[1]
Isolation and Purification
The STL-enriched fraction is a complex mixture requiring further separation. Column chromatography is the primary technique used for isolation.
General Protocol for Column Chromatography:
-
Adsorbent Preparation: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Adsorb the concentrated chloroform or ethyl acetate fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent system of gradually increasing polarity. This is typically a gradient of ethyl acetate in hexane (B92381) or methanol in chloroform.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds of interest. Combine fractions with similar TLC profiles.
-
Repeated Chromatography: Subject the combined fractions to further chromatographic steps (e.g., Sephadex LH-20, preparative HPLC) until pure compounds are obtained.[1]
Structural Elucidation Techniques
Once isolated, the definitive structure of each sesquiterpene lactone is determined using a combination of modern spectroscopic methods.[8][9]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound, allowing for the calculation of its molecular formula.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for structure elucidation.[8]
-
1D NMR (¹H and ¹³C): Provides information on the number and type of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. COSY shows proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.[8]
-
-
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides unambiguous determination of the three-dimensional structure and the absolute stereochemistry of the molecule.[8][11]
Quantitative Analysis
To assess the quality and consistency of I. britannica as a source of medicinal compounds, it is essential to quantify the major sesquiterpene lactones. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Mass Spectrometry (MS) is the method of choice for this purpose.[12][13]
General Protocol for HPLC-DAD-MS Analysis:
-
Standard Preparation: Prepare stock solutions of known concentrations using purified STL standards. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the powdered plant material and extract it with a suitable solvent (e.g., methanol) using ultrasonication. Filter the extract through a 0.45 µm membrane before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Luna C18) is commonly used.[12][13]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water (often with a small amount of acid like 0.2% acetic acid) is employed.[12][13]
-
Detection: The DAD is set to a wavelength where the lactones absorb, commonly around 210 nm.[12][13] The MS is operated in positive ion mode to confirm the identity of the peaks by their mass-to-charge ratio.[12]
-
-
Quantification: The concentration of each STL in the sample is calculated by comparing its peak area to the calibration curve generated from the standards.
Quantitative Data of Major Sesquiterpene Lactones
The content of sesquiterpene lactones can vary based on the plant's origin and harvesting time. The following table summarizes reported quantitative data for key STLs in I. britannica.
| Sesquiterpene Lactone | Plant Part | Extraction Method | Reported Yield/Content | Reference |
| 1-O-Acetylbritannilactone (OABL) | Flower | 95% EtOH | 1.1 g (from unspecified amount) | [1] |
| 1,6-O,O-diacetylbritannilactone | Flower | Chloroform fraction | 32 mg (from unspecified amount) | [1] |
| Britannilactone | Flower | HPLC-DAD | 0.11 - 1.54 mg/g | [12][13] |
| 1-O-Acetylbritannilactone | Flower | HPLC-DAD | 0.90 - 4.31 mg/g | [12][13] |
| 1,6-O,O-Diacetylbritannilactone | Flower | HPLC-DAD | 0.17 - 1.25 mg/g | [12][13] |
| 6α-O-(2-methylbutyryl)-britannilactone | Flower | Chloroform fraction | 63 mg (from unspecified amount) | [1] |
| Neobritannilactone A | Flower | Chloroform fraction | 15 mg (from unspecified amount) | [1] |
Biological Activity and Signaling Pathways
Many sesquiterpene lactones from I. britannica exhibit potent anti-inflammatory and cytotoxic activities by modulating key cellular signaling pathways.[1] The α-methylene-γ-lactone motif present in many of these compounds is a reactive site that can alkylate biological nucleophiles, such as cysteine residues in proteins, leading to the inhibition of their function.[14]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like iNOS and COX-2.[14][15]
Sesquiterpene lactones such as Ergolide and Inulanolides B and D have been shown to inhibit this pathway.[1][14][16] The primary mechanism is the prevention of IκBα degradation, which traps NF-κB in the cytoplasm.[14][15] This leads to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[1][14]
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to external stimuli, including inflammation. It consists of several tiers of protein kinases, including ERK, JNK, and p38.[17] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Some sesquiterpene lactones have been shown to inhibit the MAPK pathway by preventing the phosphorylation and activation of key kinases like ERK, JNK, and p38, thereby contributing to their anti-inflammatory effects.[17]
Conclusion
Inula britannica is a valuable source of structurally diverse and biologically active sesquiterpene lactones. The systematic phytochemical analysis, employing robust extraction, purification, and analytical techniques, is crucial for isolating novel compounds and ensuring the quality of herbal preparations. The detailed protocols and data presented in this guide serve as a technical resource for the continued exploration of I. britannica STLs. Understanding their mechanisms of action, particularly the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK, provides a strong scientific basis for their development as potential therapeutic agents for inflammatory diseases and cancer.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. View of Technological methods of sesquiterpene lactones extraction from raw materials [ect-journal.kz]
- 6. 1β, 6α-Dihydroxy-5αH-eudesma-3(4), 11(13)-dien-12, 8β-olide | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Three new sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sesquiterpenoids from Inula britannica and Their Potential Effects against Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Ergolide, sesquiterpene lactone from Inula britannica, inhibits inducible nitric oxide synthase and cyclo-oxygenase-2 expression in RAW 264.7 macrophages through the inactivation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New sesquiterpene dimers from Inula britannica inhibit NF-kappaB activation and NO and TNF-alpha production in LPS-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Applications of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the therapeutic potential of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone primarily isolated from the medicinal plant Inula britannica. While direct comprehensive studies on this specific compound are emerging, this document synthesizes the available data on its closely related analogues, 1-O-acetylbritannilactone (ABL) and 6-O-isobutyrylbritannilactone (IBL), to provide a detailed overview of their potential anti-inflammatory, anti-cancer, and anti-melanogenic activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Inula britannica, a member of the Asteraceae family, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, bronchitis, and tumors.[1] The therapeutic properties of this plant are largely attributed to its rich content of sesquiterpene lactones, a class of bioactive secondary metabolites.[2]
Core Therapeutic Potentials
The primary therapeutic applications explored for britannilactone (B2921459) derivatives revolve around their anti-inflammatory, cytotoxic, and anti-melanogenic properties. These activities are largely attributed to the α-methylene-γ-lactone moiety, a common structural feature in many bioactive sesquiterpene lactones that can interact with biological macromolecules.[3][4]
Anti-Inflammatory Activity
Research into the anti-inflammatory effects of 1-O-acetylbritannilactone (ABL) has demonstrated its potential in mitigating inflammatory responses. Studies have shown that ABL can significantly inhibit human neutrophil elastase (HNE), a key enzyme implicated in the pathology of chronic inflammatory diseases.[5] Furthermore, ABL has been observed to suppress the production of key inflammatory mediators in cellular and animal models.[5]
Anti-Cancer Activity
The anti-proliferative effects of britannilactone derivatives have been evaluated against various cancer cell lines. While direct data for this compound is limited, studies on modified forms of 1-O-acetylbritannilactone have shown cytotoxic activity against human leukemia (HL-60) and liver cancer (Bel-7402) cells.[6][7] The proposed mechanism for the anti-cancer effects of many sesquiterpene lactones involves the induction of apoptosis.[3][8]
Anti-Melanogenesis Activity
A closely related compound, 6-O-isobutyrylbritannilactone (IBL), has been identified as a potent inhibitor of melanogenesis.[1][2] This suggests its potential application in the treatment of hyperpigmentation disorders and for skin whitening in cosmetic formulations. The anti-melanogenic effect of IBL is mediated through the downregulation of key enzymes and transcription factors in the melanin (B1238610) synthesis pathway.[1][9]
Quantitative Data Presentation
The following tables summarize the key quantitative data from studies on 1-O-acetylbritannilactone (ABL), 6-O-isobutyrylbritannilactone (IBL), and a derivative of 1-O-acetylbritannilactone.
| Compound | Assay | Target/Cell Line | Result | Reference |
| 1-O-acetylbritannilactone (ABL) | Human Neutrophil Elastase (HNE) Inhibition | HNE | IC50: 3.2 ± 0.3 µM | [5] |
| 1-O-acetylbritannilactone (ABL) | HNE Inhibition Kinetics | HNE | Ki: 2.4 µM (Noncompetitive) | [5] |
| Derivative of 1-O-acetylbritannilactone (Compound IVg) | Cytotoxicity | HL-60 (Human Leukemia) | IC50: 2.7 µM | [6] |
| Derivative of 1-O-acetylbritannilactone (Compound IVg) | Cytotoxicity | Bel-7402 (Human Liver Cancer) | IC50: 4.3 µM | [6] |
Table 1: Anti-Inflammatory and Cytotoxic Activities
| Compound | Assay | Cell Line | Treatment | Result | Reference |
| 6-O-isobutyrylbritannilactone (IBL) | Melanin Content | B16F10 | 20 µM IBL + IBMX | Significant dose-dependent decrease in melanin | [1] |
| 6-O-isobutyrylbritannilactone (IBL) | Tyrosinase Activity | B16F10 | 20 µM IBL + IBMX | Significant dose-dependent decrease in tyrosinase activity | [2] |
Table 2: Anti-Melanogenesis Activity
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the therapeutic potential of britannilactone derivatives.
Anti-Inflammatory Assays
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of HNE.
-
Reagents: Human neutrophil elastase, substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA), buffer (Tris-HCl).
-
Procedure:
-
Prepare a reaction mixture containing the buffer, HNE, and various concentrations of the test compound (e.g., 1-O-acetylbritannilactone).
-
Pre-incubate the mixture at room temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.[5]
-
-
Principle: This model assesses the anti-inflammatory effects of a compound by observing the migration of neutrophils to a site of injury in live zebrafish larvae.
-
Animal Model: Transgenic Tg(mpx:EGFP) zebrafish larvae, where neutrophils express green fluorescent protein.
-
Procedure:
-
At 3 days post-fertilization, amputate the tail fin of the zebrafish larvae to induce an inflammatory response.
-
Immediately after amputation, treat the larvae with different concentrations of the test compound.
-
After a defined period (e.g., 4 hours), anesthetize the larvae and visualize the migration of fluorescent neutrophils to the injury site using a fluorescence microscope.
-
Quantify the number of neutrophils at the wound site to assess the anti-inflammatory effect.[5]
-
Cytotoxicity Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Lines: HL-60 (human leukemia), Bel-7402 (human liver cancer).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[6]
-
Anti-Melanogenesis Assays
-
Principle: This assay quantifies the amount of melanin produced by melanocytes in culture.
-
Cell Line: B16F10 mouse melanoma cells.
-
Reagents: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to stimulate melanin production, NaOH.
-
Procedure:
-
Culture B16F10 cells and treat them with various concentrations of the test compound (e.g., 6-O-isobutyrylbritannilactone) in the presence of IBMX for 72 hours.
-
Harvest the cells and lyse them with NaOH.
-
Measure the absorbance of the lysate at 405 nm to determine the melanin content.
-
Normalize the melanin content to the total protein concentration of the cell lysate.[1]
-
-
Principle: This assay measures the activity of tyrosinase, the key enzyme in melanogenesis, within cultured cells.
-
Cell Line: B16F10 mouse melanoma cells.
-
Reagents: L-DOPA (L-3,4-dihydroxyphenylalanine) as a substrate, phosphate (B84403) buffer, Triton X-100.
-
Procedure:
-
Treat B16F10 cells as described in the melanin content assay.
-
Lyse the cells with a buffer containing Triton X-100.
-
Add L-DOPA to the cell lysate and incubate.
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.
-
Calculate the tyrosinase activity relative to the total protein content.[2]
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of britannilactone derivatives are mediated through the modulation of specific intracellular signaling pathways.
Anti-Inflammatory Signaling
While the precise signaling pathways for this compound are still under investigation, many sesquiterpene lactones exert their anti-inflammatory effects through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.
Anti-Melanogenesis Signaling
The anti-melanogenesis activity of 6-O-isobutyrylbritannilactone (IBL) is well-documented and involves the modulation of the ERK (Extracellular signal-regulated kinase) and PI3K/AKT signaling pathways. These pathways converge on the regulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[1][9]
Caption: Anti-melanogenesis signaling pathways modulated by IBL.
Conclusion and Future Directions
The available scientific evidence strongly suggests that this compound and its close analogues are promising candidates for the development of new therapeutic agents. Their demonstrated anti-inflammatory, anti-cancer, and anti-melanogenic activities warrant further investigation.
Future research should focus on:
-
Comprehensive Biological Evaluation: Conducting a full spectrum of in vitro and in vivo studies specifically on this compound to establish its efficacy and safety profile.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to determine its suitability for clinical development.
This technical guide provides a solid foundation for these future endeavors, highlighting the significant therapeutic potential of this class of natural products.
References
- 1. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. SESQUITERPENE LACTONES AND FLAVONOIDS FROM INULA BRITANNICA (L.) [journals.ekb.eg]
- 4. semanticscholar.org [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Melanogenesis Activity of 6- O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Identification of Protein Targets for 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methodologies for the identification and validation of protein targets for the natural compound 1-O-Acetyl-6-O-isobutyrylbritannilactone (AIBL). AIBL is a bioactive sesquiterpene lactone isolated from Inula britannica, a plant with a history in traditional medicine for treating various ailments.[1][2] While the therapeutic potential of compounds from Inula britannica is recognized, elucidating the precise molecular mechanisms of action is crucial for their development as targeted therapeutics. A key step in this process is the identification of the specific protein(s) with which the compound interacts to exert its biological effects.
This document outlines several powerful and widely used experimental strategies that can be employed to identify the direct binding partners of AIBL. These methodologies are broadly categorized into affinity-based proteomics, activity-based protein profiling, and computational prediction. For each technique, a detailed experimental protocol is provided, alongside structured tables for data presentation and workflow diagrams to visualize the experimental logic.
Affinity-Based Target Identification
Affinity-based methods are a cornerstone of target identification.[3] These approaches utilize a modified version of the small molecule, known as a probe, to capture its interacting proteins from a complex biological mixture, such as a cell lysate. The captured proteins are then identified using mass spectrometry.
Experimental Protocol: Affinity Purification Coupled with Mass Spectrometry (AP-MS)
This protocol describes the use of a biotinylated AIBL probe to isolate target proteins from cell lysates.
1. Probe Synthesis:
- Synthesize an AIBL analog containing a linker arm terminating in a reactive group (e.g., an amine or carboxyl group). The linker should be attached at a position on the AIBL molecule that is not critical for its biological activity.
- Conjugate the linker-modified AIBL to biotin (B1667282).
2. Cell Culture and Lysis:
- Culture a relevant cell line (e.g., a cancer cell line if investigating anti-cancer effects) to a sufficient density.
- Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and interactions.
- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the proteome.
3. Affinity Purification (Pull-Down):
- Immobilize the biotinylated AIBL probe on streptavidin-coated magnetic beads or agarose (B213101) resin.
- Incubate the cell lysate with the probe-conjugated beads for several hours at 4°C with gentle rotation to allow for binding.
- As a negative control, incubate a separate aliquot of the lysate with beads conjugated only with biotin or an inactive AIBL analog.
- For competitive elution, a parallel experiment can be performed where the lysate is pre-incubated with an excess of free, unmodified AIBL before adding the probe-conjugated beads.
4. Washing and Elution:
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
- Elute the bound proteins from the beads. This can be achieved by:
- Boiling the beads in SDS-PAGE sample buffer (for on-bead digestion or gel-based analysis).
- Competitive elution with a high concentration of free biotin or AIBL.
- Changing the pH or salt concentration of the buffer.
5. Protein Identification by Mass Spectrometry:
- Separate the eluted proteins by SDS-PAGE. Excise the entire lane or specific bands for in-gel digestion with trypsin.
- Alternatively, perform on-bead or in-solution digestion of the eluted proteins with trypsin.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins by searching the acquired MS/MS spectra against a protein database.
Data Presentation: Mass Spectrometry Results
The results from the mass spectrometry analysis should be organized to highlight potential specific binders.
Table 1: Potential AIBL-Interacting Proteins Identified by AP-MS
| Protein ID (e.g., UniProt) | Gene Name | Protein Name | Peptide Count (Probe) | Peptide Count (Control) | Score | Fold Change (Probe/Control) |
| P04637 | TP53 | Cellular tumor antigen p53 | 25 | 1 | 1250 | 25.0 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 42 | 5 | 2100 | 8.4 |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 15 | 2 | 800 | 7.5 |
| ... | ... | ... | ... | ... | ... | ... |
Workflow Visualization
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy for identifying enzyme targets based on their catalytic activity.[3] This method uses reactive probes that covalently bind to the active sites of specific enzyme classes.
Experimental Protocol: Competitive ABPP
This protocol is designed to identify the enzyme targets of AIBL by observing how it competes with a broad-spectrum reactive probe for binding to the active sites of enzymes in the proteome.
1. Probe Selection:
- Choose an activity-based probe that targets a broad class of enzymes suspected to be modulated by AIBL. For example, if anti-inflammatory activity is observed, probes targeting serine hydrolases or cysteine proteases might be appropriate. These probes typically consist of a reactive group (e.g., fluorophosphonate), a linker, and a reporter tag (e.g., biotin or a fluorophore).
2. Proteome Preparation:
- Prepare a native cell or tissue lysate as described in the AP-MS protocol. It is critical to avoid denaturants to maintain enzyme activity.
3. Competitive Labeling:
- Pre-incubate aliquots of the proteome with varying concentrations of AIBL (or a vehicle control) for a defined period (e.g., 30 minutes) at room temperature. This allows AIBL to bind to its target enzymes.
- Add the activity-based probe to each aliquot and incubate for another defined period to allow the probe to covalently label the active sites of enzymes that are not occupied by AIBL.
4. Lysis and Enrichment/Detection:
- If a biotinylated probe was used, enrich the labeled proteins using streptavidin beads as described in the AP-MS protocol.
- If a fluorescent probe was used, the labeled proteins can be directly visualized by in-gel fluorescence scanning after SDS-PAGE separation.
5. Protein Identification and Quantification:
- For biotinylated probes, the enriched proteins are digested and analyzed by LC-MS/MS. The relative abundance of each identified protein in the AIBL-treated samples versus the control sample is quantified.
- Proteins that show a significant decrease in labeling in the presence of AIBL are considered potential targets, as AIBL binding has blocked the active site from the probe.
Data Presentation: Quantitative Proteomics Results
Quantitative data from a competitive ABPP experiment should clearly show the dose-dependent inhibition of probe labeling by AIBL.
Table 2: Target Candidates from Competitive ABPP
| Protein ID (e.g., UniProt) | Gene Name | Protein Name | IC₅₀ (µM) | Max. Inhibition (%) | p-value |
| P23284 | FAAH | Fatty-acid amide hydrolase 1 | 1.2 | 95 | < 0.001 |
| P37837 | MGLL | Monoglyceride lipase | 5.8 | 88 | < 0.01 |
| Q99685 | ABHD6 | Alpha/beta-hydrolase domain-containing protein 6 | 12.5 | 75 | < 0.05 |
| ... | ... | ... | ... | ... | ... |
Workflow Visualization
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Computational Target Prediction
In silico methods can be used as a preliminary step to generate hypotheses about potential protein targets. These methods are generally faster and less resource-intensive than experimental approaches.
Methodology: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (AIBL) when bound to a target protein. By screening AIBL against a library of protein structures, one can identify proteins to which it is predicted to bind with high affinity.
1. Library Preparation:
- Prepare a 3D structure of AIBL.
- Compile a library of 3D protein structures of potential targets (e.g., from the Protein Data Bank). This library could be focused on proteins from pathways known to be involved in inflammation or cancer.
2. Docking Simulation:
- Use docking software (e.g., AutoDock, Glide) to systematically screen AIBL against each protein in the library.
- The software calculates a docking score, which is an estimation of the binding affinity (e.g., in kcal/mol).
3. Analysis and Prioritization:
- Rank the proteins based on their docking scores.
- Proteins with the most favorable scores are considered potential targets and can be prioritized for experimental validation using the methods described above. An in silico study on other phytochemicals from Inula britannica has suggested dihydrofolate reductase as a potential target for some of the plant's constituents.[4][5]
Workflow Visualization
Caption: Workflow for Computational Target Prediction via Molecular Docking.
Hypothetical Signaling Pathway Involvement
Once a primary target is identified and validated, the next step is to understand its role in cellular signaling. For instance, if a kinase is identified as a direct target of AIBL, its downstream effects on a signaling pathway, such as the NF-κB pathway (commonly associated with inflammation), can be investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical constituents of Inula britannica as potential inhibitors of dihydrofolate reductase: A strategic approach against shigellosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Extraction and Isolation of Bioactive Sesquiterpene Lactones from Inula britannica
Introduction Inula britannica, commonly known as British yellowhead or meadow fleabane, is a plant rich in bioactive secondary metabolites, particularly sesquiterpene lactones.[1][2] Among these, 1-O-Acetyl-6-O-isobutyrylbritannilactone and its structural analogs have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, cytotoxic, and anti-melanogenic properties.[3][4][5] This document provides detailed protocols for the extraction, isolation, and purification of these valuable compounds for research and drug development purposes.
Target Compound Profile
-
Compound: this compound
-
Chemical Class: Sesquiterpene Lactone
-
Reported Biological Activities: Anti-inflammatory, anti-cancer, and anti-melanogenesis activities.[3][4][6]
Experimental Protocols
Protocol 1: Extraction and Isolation of 1-O-Acetylbritannilactone (ABL)
This protocol is adapted from a method described for the isolation of ABL from the flowers of Inula britannica.[3]
1. Plant Material and Extraction:
-
Start with 1 kg of dried Inula britannica flowers.[3]
-
Perform a hot ethanol (B145695) extraction using 10 L of ethanol at 80°C for 3 hours.[3]
-
Filter the extract and concentrate it under reduced pressure to obtain a crude ethanol extract.[2][3]
2. Initial Fractionation (Column Chromatography):
-
The crude ethanol extract (approximately 110 g) is subjected to column chromatography using a Diaion HP-20 column (60 x 10 cm).[3]
-
A gradient solvent system of methanol (B129727) and water is used for elution, starting from 100% water and gradually increasing to 100% methanol.[3]
-
Collect the fractions and combine them into five main fractions (A-E) based on Thin Layer Chromatography (TLC) analysis.[3]
3. Isolation of ABL:
-
Further purification of the fraction containing ABL is achieved through subsequent chromatographic steps, which may include silica (B1680970) gel chromatography and preparative High-Performance Liquid Chromatography (HPLC).
-
The final identification and purity assessment of ABL can be performed using spectroscopic methods such as NMR, MS, and IR.[7]
Protocol 2: Extraction and Isolation of 6-O-Isobutyrylbritannilactone (IBL)
This protocol is based on the isolation of the related sesquiterpene lactone, IBL, from Inula britannica flowers.[4]
1. Plant Material and Extraction:
-
Begin with 200 g of air-dried Inula britannica flowers.[4]
-
Extract the dried flowers with 2 L of ethanol at 80°C for 3 hours.[4]
-
Filter the resulting extract and concentrate it to yield the crude ethanol extract.[4]
2. Primary Fractionation (Silica Gel Column Chromatography):
-
Subject the crude extract (around 10 g) to silica gel column chromatography (50 x 10 cm).[4]
-
Use a gradient solvent system of methylene (B1212753) chloride-methanol (from 1:0 to 0:1) for elution.[4]
-
Combine the collected fractions into three main fractions based on TLC data.[4]
3. Secondary Fractionation (RP-18 Column Chromatography):
-
The sesquiterpene-rich fraction is then subjected to RP-18 column chromatography (50 x 4 cm).[4]
-
Elute using a methanol-water gradient solvent system (from 20:80 to 90:10).[4]
-
This step will yield further purified subfractions containing the target compound.[4]
4. Final Purification:
-
The final purification to obtain pure IBL is typically achieved using preparative HPLC.
-
Characterization and purity confirmation are done using spectroscopic techniques.
Data Presentation
Table 1: Extraction and Fractionation Data for 1-O-Acetylbritannilactone (ABL)
| Parameter | Value | Reference |
| Starting Plant Material | 1 kg of dried Inula britannica flowers | [3] |
| Extraction Solvent | 10 L of Ethanol | [3] |
| Extraction Conditions | 80°C for 3 hours | [3] |
| Crude Ethanol Extract Yield | 110 g | [3] |
| Initial Chromatography | Diaion HP-20 column (60 x 10 cm) | [3] |
| Elution Solvents | Methanol-water gradient (100% water to 100% methanol) | [3] |
Table 2: Extraction and Fractionation Data for 6-O-Isobutyrylbritannilactone (IBL)
| Parameter | Value | Reference |
| Starting Plant Material | 200 g of air-dried Inula britannica flowers | [4] |
| Extraction Solvent | 2 L of Ethanol | [4] |
| Extraction Conditions | 80°C for 3 hours | [4] |
| Crude Ethanol Extract Yield | 12 g | [4] |
| Primary Chromatography | Silica gel column (50 x 10 cm) | [4] |
| Primary Elution Solvents | Methylene chloride-methanol gradient (1:0 to 0:1) | [4] |
| Secondary Chromatography | RP-18 column (50 x 4 cm) | [4] |
| Secondary Elution Solvents | Methanol-water gradient (20:80 to 90:10) | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of sesquiterpene lactones.
Signaling Pathway Inhibition by Inula britannica Sesquiterpenes
The sesquiterpene lactones isolated from Inula britannica, such as 1-O-Acetylbritannilactone (ABL), have been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. ABL has been reported to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory process.[3] This suppression is mediated through the inhibition of the NF-κB signaling pathway.[1] Additionally, related compounds like 6-O-isobutyrylbritannilactone have been found to modulate other pathways such as ERK and PI3K/AKT, which are involved in processes like melanogenesis.[4]
Caption: Inhibition of the NF-κB signaling pathway by 1-O-Acetylbritannilactone.
References
- 1. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Effects of 1-O-Acetylbritannilactone Isolated from Inula britannica Flowers on Human Neutrophil Elastase and Inflammation of RAW 264.7 Cells and Zebrafish Larvae [mdpi.com]
- 4. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic sesquiterpene lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis and Evaluation of 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Analogs as Potential Anticancer Agents
Application Notes and Protocols for Researchers in Drug Development
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a derivative of the natural product 1-O-acetylbritannilactone (ABL), a sesquiterpene lactone isolated from the medicinal plant Inula britannica. Sesquiterpene lactones are a class of compounds known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. This document provides detailed protocols for the synthesis of this compound and its analogs, along with methods for evaluating their cytotoxic activity. Furthermore, it explores the potential signaling pathways through which these compounds may exert their anticancer effects. These notes are intended for researchers and scientists in the field of medicinal chemistry and drug development.
The core structure of these compounds features an α-methylene-γ-lactone functionality, which is a key pharmacophore for their biological activity. Structure-activity relationship (SAR) studies have indicated that modifications at the 6-OH position of 1-O-acetylbritannilactone can significantly influence its cytotoxic potency. Specifically, esterification of this hydroxyl group to enhance lipophilicity has been shown to be a promising strategy for developing more potent analogs.[1]
Quantitative Data Summary
The cytotoxic activities of a series of 1-O-acetylbritannilactone analogs with different acyl groups at the 6-OH position were evaluated against a panel of human cancer cell lines. The results, summarized in Table 1, demonstrate that the length of the acyl chain influences the anticancer activity, with the lauroyl derivative exhibiting the most potent effects.[1]
| Compound | R Group | HCT116 IC₅₀ (μM) | HEp-2 IC₅₀ (μM) | HeLa IC₅₀ (μM) | CHO IC₅₀ (μM) |
| ABL | H | 10.32 ± 0.87 | 12.89 ± 1.03 | 15.67 ± 1.21 | > 50 |
| Analog 1 | Acetyl | 8.76 ± 0.65 | 10.23 ± 0.91 | 12.45 ± 1.09 | > 50 |
| Analog 2 | Propionyl | 7.12 ± 0.54 | 8.98 ± 0.76 | 10.11 ± 0.88 | 45.34 ± 3.12 |
| Analog 3 | Butyryl | 6.54 ± 0.48 | 7.87 ± 0.63 | 9.43 ± 0.79 | 38.76 ± 2.89 |
| Analog 4 | Valeryl | 5.87 ± 0.41 | 6.99 ± 0.55 | 8.12 ± 0.67 | 31.54 ± 2.54 |
| Analog 5 | Lauroyl | 2.91 ± 0.23 | 4.56 ± 0.38 | 6.78 ± 0.59 | 15.67 ± 1.34 |
| Etoposide | - | 2.13 ± 0.18 | 3.87 ± 0.29 | 4.79 ± 0.41 | 8.98 ± 0.76 |
Table 1. In vitro cytotoxic activity of 1-O-acetylbritannilactone (ABL) and its 6-O-acyl analogs.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-O-Acetyl-6-O-acylbritannilactone Analogs
This protocol describes a general method for the esterification of the 6-OH group of 1-O-acetylbritannilactone.
Materials:
-
1-O-acetylbritannilactone (ABL)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acyl chloride (e.g., isobutyryl chloride, lauroyl chloride) or carboxylic acid anhydride (B1165640)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
Dissolve 1-O-acetylbritannilactone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add 4-dimethylaminopyridine (0.1 eq) and triethylamine (3.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the corresponding acyl chloride (1.5 eq) or carboxylic acid anhydride (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate (B1210297) to afford the desired 1-O-Acetyl-6-O-acylbritannilactone analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, HEp-2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds and the positive control (e.g., etoposide) in the complete cell culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound and its analogs.
Caption: General workflow for synthesis and evaluation.
Potential Signaling Pathways
The cytotoxic effects of sesquiterpene lactones are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cell survival and proliferation. The following diagrams depict potential signaling pathways that may be modulated by this compound and its analogs.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Sesquiterpene lactones are known to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
STAT3 Signaling Pathway
The STAT3 signaling pathway is another critical regulator of cell growth, proliferation, and apoptosis. Constitutive activation of STAT3 is frequently observed in cancer.
Caption: Inhibition of the STAT3 signaling pathway.
Apoptosis Signaling Pathway
Induction of apoptosis (programmed cell death) is a primary mechanism of action for many anticancer drugs.
Caption: Induction of apoptosis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1-O-Acetyl-6-O-isobutyrylbritannilactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone found in various plant species, including Inula britannica.[1][2] Sesquiterpene lactones are a class of natural products known for their diverse biological activities, making their accurate quantification crucial for research and drug development. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established and validated analytical procedures for similar sesquiterpene lactones.[3]
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Water (HPLC grade or ultrapure), Acetic acid (analytical grade)
-
Plant Material (optional): Dried and powdered plant material containing the analyte (e.g., Inula britannica flowers).
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Condition |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18 reversed-phase column (e.g., Luna C18, 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.2% (v/v) Acetic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 30-50% B10-25 min: 50-70% B25-30 min: 70-30% B30-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and place it in a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Depending on the expected concentration of the analyte, dilute the filtered extract with methanol to fall within the calibration curve range.
Method Validation Summary
The following table summarizes the typical validation parameters for an HPLC method of this nature, based on literature for similar compounds.[3][4]
| Validation Parameter | Typical Results |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | Intra-day: < 2.0%Inter-day: < 3.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Specificity | No interfering peaks at the retention time of the analyte |
Data Presentation
Calibration Curve Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Sample Analysis Results
| Sample ID | Weight (g) | Dilution Factor | Measured Conc. (µg/mL) | Amount in Sample (mg/g) |
| Sample A | 1.012 | 10 | 22.5 | 2.22 |
| Sample B | 1.005 | 10 | 25.1 | 2.50 |
| Sample C | 1.020 | 10 | 19.8 | 1.94 |
Visualizations
Experimental Workflow
Caption: HPLC quantification workflow for this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2][3] Sesquiterpene lactones isolated from the genus Inula have demonstrated cytotoxic and pro-apoptotic effects on various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[4][5] Accurate and comprehensive structural elucidation and characterization are paramount for understanding the structure-activity relationships and advancing the preclinical development of these compounds. This document provides detailed application notes and standardized protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for the structural determination of organic molecules.
Spectroscopic Analysis Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structure determination of organic compounds. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from closely related sesquiterpene lactones isolated from Inula species and synthetic analogs.[6][7][8]
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | J (Hz) |
| 1 | ~5.0-5.2 | m | |
| 2 | ~2.5-2.7 | m | |
| 3 | ~2.0-2.2 | m | |
| 4 | ~1.8-2.0 | m | |
| 5 | ~2.8-3.0 | m | |
| 6 | ~4.9-5.1 | m | |
| 7 | ~2.4-2.6 | m | |
| 8 | ~4.0-4.2 | m | |
| 9 | ~1.5-1.7 | m | |
| 11 | ~1.2-1.4 | d | ~7.0 |
| 13a | ~5.5-5.7 | d | ~2.5 |
| 13b | ~6.2-6.4 | d | ~2.5 |
| 14 | ~1.0-1.2 | d | ~7.0 |
| 15 | ~1.8-2.0 | s | |
| 1'-OAc | ~2.1 | s | |
| 6'-O-iBu (CH) | ~2.5-2.7 | sept | ~7.0 |
| 6'-O-iBu (CH₃) | ~1.1-1.3 | d | ~7.0 |
| 6'-O-iBu (CH₃) | ~1.1-1.3 | d | ~7.0 |
Caption: Predicted ¹H NMR chemical shifts for this compound. Values are estimated based on analogous structures and may vary depending on experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted δ (ppm) |
| 1 | ~70-75 |
| 2 | ~40-45 |
| 3 | ~30-35 |
| 4 | ~45-50 |
| 5 | ~50-55 |
| 6 | ~75-80 |
| 7 | ~40-45 |
| 8 | ~80-85 |
| 9 | ~35-40 |
| 10 | ~135-140 |
| 11 | ~15-20 |
| 12 | ~170-175 |
| 13 | ~120-125 |
| 14 | ~15-20 |
| 15 | ~20-25 |
| 1'-OAc (C=O) | ~170-172 |
| 1'-OAc (CH₃) | ~20-22 |
| 6'-O-iBu (C=O) | ~175-178 |
| 6'-O-iBu (CH) | ~33-36 |
| 6'-O-iBu (CH₃) | ~18-20 |
| 6'-O-iBu (CH₃) | ~18-20 |
Caption: Predicted ¹³C NMR chemical shifts for this compound. These are reference values and actual experimental data may differ slightly.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule, while tandem mass spectrometry (MS/MS) provides valuable information about its structure through fragmentation analysis.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | C₂₁H₃₁O₆⁺ | Protonated molecule |
| [M+Na]⁺ | C₂₁H₃₀O₆Na⁺ | Sodiated adduct |
| [M-CH₃COOH]⁺ | C₁₉H₂₅O₄⁺ | Loss of acetic acid from the acetyl group |
| [M-(CH₃)₂CHCOOH]⁺ | C₁₇H₂₃O₄⁺ | Loss of isobutyric acid from the isobutyryl group |
| Further Fragments | Various | Characteristic losses of water, CO, and other small molecules |
Caption: Predicted m/z values for key ions of this compound in positive ion mode ESI-MS. The fragmentation pattern can provide structural confirmation.
Experimental Protocols
NMR Spectroscopy Protocol
Objective: To acquire high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 s.
-
-
2D NMR Acquisition (for complete structural assignment):
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).
-
Integrate the ¹H NMR signals and analyze the coupling patterns.
-
Assign all proton and carbon signals with the aid of 2D NMR data.
-
Mass Spectrometry Protocol
Objective: To determine the accurate mass and fragmentation pattern of this compound.
Materials:
-
This compound (approx. 1 mg)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid (optional, for enhancing ionization)
-
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) in methanol. For positive ion mode, 0.1% formic acid can be added to the solvent to promote protonation.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound class.
-
-
Full Scan MS Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000) to detect the protonated molecule [M+H]⁺ and other adducts like [M+Na]⁺.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the precursor ion of interest (e.g., [M+H]⁺) in the first mass analyzer.
-
Induce fragmentation of the selected ion in the collision cell by applying a range of collision energies.
-
Acquire the product ion spectrum in the second mass analyzer.
-
-
Data Analysis:
-
Determine the elemental composition of the parent ion from the accurate mass measurement.
-
Analyze the fragmentation pattern to deduce the structural components of the molecule. Characteristic losses of the acetyl (-42 Da for ketene (B1206846) or -60 Da for acetic acid) and isobutyryl (-88 Da for isobutyric acid) groups are expected.[9]
-
Biological Context and Experimental Workflow
Sesquiterpene lactones from Inula species have been shown to induce apoptosis in cancer cells.[4][5] The following diagrams illustrate a general workflow for the analysis of this compound and a potential signaling pathway it might modulate.
Caption: General workflow for the isolation and analysis of the target compound.
Caption: Postulated apoptotic pathway induced by the sesquiterpene lactone.
References
- 1. researchgate.net [researchgate.net]
- 2. Sesquiterpene lactones from Inula britannica and their cytotoxic and apoptotic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Sesquiterpene lactones from Inula montana L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Cytotoxicity Assay of 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the cytotoxic activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone isolated from Inula britannica. The described methodology utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.[1][2][3] This application note includes a step-by-step experimental protocol, a template for data presentation, and diagrams illustrating the experimental workflow and a potential signaling pathway involved in the compound's cytotoxic mechanism.
Introduction
This compound is a natural product belonging to the class of sesquiterpene lactones, which are known for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[4][5][6] Compounds isolated from Inula britannica have demonstrated anti-inflammatory, antibacterial, and antitumor activities.[4][6] The evaluation of the cytotoxic potential of novel natural compounds is a critical first step in the drug discovery and development process.[7] The MTT assay is a widely used method to screen for cytotoxic activity by measuring the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In this assay, the yellow tetrazolium salt (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[1][2]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is designed for the evaluation of the cytotoxic effects of this compound on a selected cancer cell line (e.g., human colon cancer cell line COLO 205, as related compounds have shown activity against it) in a 96-well plate format.[4]
2.1. Materials and Reagents
-
This compound
-
Human cancer cell line (e.g., COLO 205, ATCC® CCL-222™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom sterile cell culture plates
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
2.2. Preparation of Compound Stock Solution
-
Dissolve this compound in DMSO to prepare a stock solution of 10 mM.
-
Store the stock solution at -20°C.
-
Prepare working solutions by diluting the stock solution with cell culture medium to the desired concentrations just before use. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
2.3. Cell Seeding
-
Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
2.4. Compound Treatment
-
After the 24-hour incubation period, remove the medium from the wells.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
2.5. MTT Assay
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
2.6. Data Analysis
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table.
Table 1: Cytotoxic Activity of this compound on COLO 205 Cells (Hypothetical Data)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.3 |
| 5 | 62.1 ± 4.9 |
| 10 | 48.9 ± 3.8 |
| 25 | 25.3 ± 2.7 |
| 50 | 10.8 ± 1.9 |
| 100 | 2.1 ± 0.8 |
| IC₅₀ (µM) | ~10.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. Sesquiterpene lactones have been reported to exhibit a wide range of IC50 values, often in the low micromolar range.[8][9][10]
Visualization
4.1. Experimental Workflow
The following diagram illustrates the workflow of the MTT cytotoxicity assay.
Caption: Workflow for the MTT cytotoxicity assay.
4.2. Potential Signaling Pathway: Induction of Apoptosis
Many cytotoxic compounds, including sesquiterpene lactones, induce cell death through apoptosis. The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of action for anticancer agents.
Caption: Simplified apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 5. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of flavonoids and sesquiterpene lactones from Arnica species against the GLC4 and the COLO 320 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of some sesquiterpene lactones "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for 1-O-Acetyl-6-O-isobutyrylbritannilactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone, a class of natural products known for a variety of biological activities. This document provides detailed protocols for investigating the anti-inflammatory potential of this compound in vitro. The assays described focus on key markers of inflammation in a cellular model, specifically using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These protocols will enable researchers to assess the compound's ability to modulate inflammatory responses and to explore its potential mechanism of action.
Core Experimental Assays
The primary assays to evaluate the anti-inflammatory effects of this compound include:
-
Cell Viability Assay (MTT): To determine the non-toxic concentration range of the compound.
-
Nitric Oxide (NO) Production Assay (Griess Assay): To measure the inhibition of NO, a key inflammatory mediator.[1][2][3]
-
Pro-inflammatory Cytokine Quantification (ELISA): To quantify the reduction of key cytokines like TNF-α, IL-6, and IL-1β.[4][5]
-
Analysis of Inflammatory Signaling Pathways (Western Blot): To investigate the effect on key protein expression in the NF-κB and MAPK pathways.[6][7][8][9][10]
Data Presentation: Summary of Expected Quantitative Data
The following tables summarize hypothetical data for this compound, providing a template for presenting experimental results.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98 ± 3.2 |
| 5 | 97 ± 5.1 |
| 10 | 95 ± 4.8 |
| 25 | 91 ± 5.5 |
| 50 | 85 ± 6.2 |
| 100 | 70 ± 7.1 |
Data are presented as mean ± SD.
Table 2: Inhibitory Effect on Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control (Untreated) | - | 2.1 ± 0.5 | - | |
| LPS (1 µg/mL) | - | 45.8 ± 3.9 | 0 | |
| LPS + Compound | 1 | 40.2 ± 3.1 | 12.2 | 18.5 |
| LPS + Compound | 5 | 33.5 ± 2.8 | 26.8 | |
| LPS + Compound | 10 | 25.1 ± 2.2 | 45.2 | |
| LPS + Compound | 25 | 15.9 ± 1.9 | 65.3 | |
| LPS + Compound | 50 | 9.8 ± 1.5 | 78.6 |
Data are presented as mean ± SD.
Table 3: Inhibitory Effect on Pro-inflammatory Cytokine Production
| Cytokine | Treatment | Concentration (µM) | Concentration (pg/mL) | % Inhibition |
| TNF-α | LPS (1 µg/mL) | - | 2540 ± 180 | 0 |
| LPS + Compound | 10 | 1651 ± 150 | 35.0 | |
| LPS + Compound | 25 | 980 ± 110 | 61.4 | |
| IL-6 | LPS (1 µg/mL) | - | 3120 ± 250 | 0 |
| LPS + Compound | 10 | 2150 ± 200 | 31.1 | |
| LPS + Compound | 25 | 1340 ± 160 | 57.1 | |
| IL-1β | LPS (1 µg/mL) | - | 850 ± 95 | 0 |
| LPS + Compound | 10 | 595 ± 70 | 30.0 | |
| LPS + Compound | 25 | 382 ± 55 | 55.1 |
Data are presented as mean ± SD.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability (MTT) Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
Nitric Oxide (NO) Production Assay
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.[1][11]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[1]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.[1]
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.[12]
-
Pre-treat cells with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[13][14][15]
-
The general steps for a sandwich ELISA involve:
-
Adding supernatants to wells pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the wells.
-
Adding a biotin-conjugated detection antibody.
-
Incubating and washing.
-
Adding an enzyme-conjugated avidin (B1170675) (e.g., HRP).
-
Incubating and washing.
-
Adding a substrate (e.g., TMB) to develop color.
-
Western Blot Analysis for Signaling Pathways
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80% confluency.
-
Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a specified time (e.g., 30-60 minutes for phosphorylation events).
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.[16]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[16]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
NF-κB Pathway: anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65.
-
MAPK Pathway: anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK.
-
Loading Control: anti-β-actin or anti-GAPDH.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the MAPK signaling pathway.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. synapse.koreamed.org [synapse.koreamed.org]
- 9. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 10. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Multiplex Human Cytokine ELISA Kit (A33039) [antibodies.com]
- 14. assaygenie.com [assaygenie.com]
- 15. mybiosource.com [mybiosource.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of NF-κB Inhibition by 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous genes involved in immunity, cell survival, and proliferation.[1] In its inactive state, the NF-κB heterodimer, most commonly composed of p65 (RelA) and p50 subunits, is held in the cytoplasm by the inhibitor of κB (IκB) proteins, primarily IκBα.[2] Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[1] The IKK complex, particularly the IKKβ subunit, phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[3] This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of pro-inflammatory genes like iNOS and COX-2.[2]
Sesquiterpene lactones, a class of natural compounds, have garnered significant interest for their anti-inflammatory properties, often attributed to their ability to inhibit the NF-κB pathway.[3][4] 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from plants of the Inula genus, is investigated here for its potential as a specific NF-κB inhibitor. Related compounds have been shown to exert their anti-inflammatory effects by directly targeting the IKK complex, thereby preventing IκBα phosphorylation and degradation.[5] These application notes provide a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on the NF-κB signaling cascade in LPS-stimulated macrophages.
Data Presentation: Effects of this compound on NF-κB Pathway Proteins
The following table summarizes the expected quantitative results from a Western blot analysis of RAW 264.7 macrophage lysates. The data is presented as relative band intensity normalized to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts). The results demonstrate the compound's ability to suppress LPS-induced NF-κB activation.
| Treatment Group | Protein Target | Cellular Fraction | Expected Relative Band Intensity (Normalized) | % Inhibition of LPS Effect |
| Vehicle Control | Phospho-IKKβ (Ser177/181) | Cytoplasmic | 1.0 | - |
| Total IκBα | Cytoplasmic | 8.5 | - | |
| Nuclear p65 | Nuclear | 1.2 | - | |
| LPS (1 µg/mL) | Phospho-IKKβ (Ser177/181) | Cytoplasmic | 9.8 | 0% |
| Total IκBα | Cytoplasmic | 1.5 | 0% | |
| Nuclear p65 | Nuclear | 9.5 | 0% | |
| LPS + Compound (10 µM) | Phospho-IKKβ (Ser177/181) | Cytoplasmic | 2.5 | 84.9% |
| Total IκBα | Cytoplasmic | 7.9 | 91.4% | |
| Nuclear p65 | Nuclear | 2.1 | 89.2% | |
| LPS + Compound (5 µM) | Phospho-IKKβ (Ser177/181) | Cytoplasmic | 4.6 | 59.8% |
| Total IκBα | Cytoplasmic | 5.8 | 47.1% | |
| Nuclear p65 | Nuclear | 4.3 | 62.7% |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the NF-κB signaling pathway and the experimental workflow for its analysis.
Caption: Canonical NF-κB signaling pathway and proposed inhibition point.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactone parthenolide, an inhibitor of IkappaB kinase complex and nuclear factor-kappaB, exerts beneficial effects in myocardial reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Properties of Novel Sesquiterpene Lactone Analogs as NFκB Inhibitors that Bind to the IKKβ Ubiquitin-like Domain (ULD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 1-O-Acetyl-6-O-isobutyrylbritannilactone
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone. While specific data on this compound is limited, related compounds such as 1-O-acetylbritannilactone and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][3] These compounds have been shown to induce apoptosis and cause cell cycle arrest, suggesting potential as anti-cancer agents.[1] Furthermore, a closely related compound, 6-O-isobutyrylbritannilactone (IBL), has been found to modulate signaling pathways including ERK, PI3K/AKT, and CREB in the context of melanogenesis.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols outlined below are designed to assess its cytotoxic and potential anti-proliferative activities in relevant cancer cell lines.
Recommended Cell Lines
Based on the activity of structurally similar compounds, the following human cancer cell lines are recommended for initial screening:
-
HCT116 (Colon Carcinoma): A well-characterized colon cancer cell line known to be sensitive to compounds inducing apoptosis and cell cycle arrest.[1]
-
HeLa (Cervical Cancer): A widely used and robust cervical cancer cell line.[1]
-
HL-60 (Promyelocytic Leukemia): A suspension cell line often used for apoptosis and differentiation studies.[2][3]
-
Bel-7402 (Hepatocellular Carcinoma): A liver cancer cell line that has been used to test the cytotoxicity of related compounds.[2][3]
-
B16F10 (Mouse Melanoma): Relevant for investigating effects on pathways like ERK and PI3K/AKT, as demonstrated with a similar compound.[4][5]
A non-cancerous cell line, such as a normal hamster cell line (e.g., CHO)[1] or human fibroblast line, should be included as a control to assess selective cytotoxicity.
General Cell Culture Conditions
Materials:
-
Selected cancer and normal cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture all cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture adherent cells when they reach 80-90% confluency using Trypsin-EDTA. Suspension cells should be subcultured by dilution to maintain an optimal cell density.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Cells in culture
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium in the wells with the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., etoposide).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the extent of apoptosis induced by the test compound.
Materials:
-
Cells in culture
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cells in culture
-
This compound
-
6-well plates
-
70% cold ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at relevant concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| HCT116 | Data to be filled | Data to be filled |
| HeLa | Data to be filled | Data to be filled |
| HL-60 | Data to be filled | Data to be filled |
| Bel-7402 | Data to be filled | Data to be filled |
| B16F10 | Data to be filled | Data to be filled |
| Normal Cells | Data to be filled | Data to be filled |
Table 2: Apoptosis Induction by this compound in HCT116 Cells (24h treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | Data to be filled | Data to be filled | Data to be filled |
| IC₅₀/2 | Data to be filled | Data to be filled | Data to be filled |
| IC₅₀ | Data to be filled | Data to be filled | Data to be filled |
| 2 x IC₅₀ | Data to be filled | Data to be filled | Data to be filled |
Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | Data to be filled | Data to be filled | Data to be filled |
| IC₅₀/2 | Data to be filled | Data to be filled | Data to be filled |
| IC₅₀ | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Caption: Experimental workflow for evaluating the cellular effects of this compound.
Caption: Postulated inhibitory effect on the PI3K/AKT and ERK signaling pathways.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on 1-O-acetylbritannilactone and its derivative, (2-O-butyloxime-3-phenyl)-propionyl-1-O-acetylbritannilactone ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Melanogenesis Activity of 6- O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-O-Acetyl-6-O-isobutyrylbritannilactone In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone with potential cytotoxic and anti-inflammatory properties. The following protocols are designed to assist in dosage optimization and mechanistic studies.
Quantitative Data Summary
This compound, isolated from species such as Inula britannica and Inula japonica, has demonstrated biological activity in in vitro settings. The following table summarizes the available quantitative data for its cytotoxic effects on various cancer cell lines.
| Cell Line | Cell Type | Assay | Endpoint | IC50 (µM) | Reference |
| SMMC7721 | Human hepatocellular carcinoma | Cytotoxicity | Cell Viability | 9.8 | [1] |
| K562 | Human myelogenous leukemia | Cytotoxicity | Cell Viability | 13.7 | [1] |
| SGC7901 | Human gastric cancer | Cytotoxicity | Cell Viability | 10.7 | [1] |
| RAW 264.7 | Murine macrophage | Anti-inflammatory | Nitric Oxide Inhibition | Data not available | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., SMMC7721, K562, SGC7901)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in each well is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan (B1609692) crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration) and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition in RAW 264.7 Macrophages
This protocol describes the evaluation of the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess assay.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C and 5% CO₂ to allow for adherence.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete DMEM.
-
Pre-treat the cells with 50 µL of the compound dilutions for 1-2 hours. Include a vehicle control.
-
Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL). Include an unstimulated control group (cells with medium only) and a positive control group (cells with LPS and vehicle).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Griess Assay:
-
After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
If applicable, calculate the IC50 value for NO inhibition.
-
Signaling Pathways and Experimental Workflows
While the specific signaling pathways for this compound are still under investigation, studies on closely related analogues provide insights into potential mechanisms of action.
References
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpene lactone that, like other similar natural products, is of interest for its potential cytotoxic and pro-apoptotic activities. The analysis of apoptosis is a critical step in the evaluation of novel anti-cancer compounds. Flow cytometry, particularly using Annexin V and Propidium Iodide (PI) staining, provides a rapid and quantitative method to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[1][2] This document provides detailed protocols and data presentation guidelines for assessing the apoptotic effects of this compound, based on established methodologies for related compounds.
Data Presentation
The following table summarizes the pro-apoptotic effects of 1-O-Acetylbritannilactone (ABL) on human normal liver (LO2) cells co-incubated with alcohol to induce cellular injury. This data illustrates how to present quantitative results from a flow cytometry apoptosis assay.
Table 1: Effect of 1-O-Acetylbritannilactone (ABL) on Alcohol-Induced Apoptosis in LO2 Cells
| Treatment Group | Concentration of ABL (µM) | Percentage of Apoptotic Cells (%) |
| Control | 0 | 2.21 |
| Alcohol (300 mM) | 0 | 35.42 |
| Alcohol + ABL | 0.5 | 21.40 |
| Alcohol + ABL | 1.0 | 17.50 |
| Alcohol + ABL | 2.0 | 13.31 |
Data derived from a study on alcohol-induced hepatotoxicity.[3]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed the target cancer cell line (e.g., HeLa, HCT116, or a cell line relevant to your research) in 6-well plates at a density of 1 x 10⁶ cells per well.[4]
-
Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (medium with the same concentration of DMSO) and a positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine (B1682477) or etoposide).
Protocol 2: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a standard procedure for the detection of apoptosis.[4][5][6]
Materials:
-
Phosphate-buffered saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[5]
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently wash the cells once with PBS. Trypsinize the cells and collect them in a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
Also, collect the supernatant from adherent cell cultures to include any floating apoptotic cells.[4]
-
-
Centrifugation: Centrifuge the cell suspension at approximately 670 x g for 5 minutes at room temperature.[4]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution (the exact volumes may vary depending on the manufacturer's instructions).[4]
-
Gently vortex the tubes to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[5][7]
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]
-
Analysis: Analyze the samples by flow cytometry as soon as possible, typically within one hour.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up the instrument to detect FITC fluorescence in the FL1 channel (typically around 530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Compensation: Use single-stained controls (Annexin V-FITC only and PI only) and an unstained control to set up the appropriate compensation for spectral overlap between the fluorochromes.
-
Gating:
-
Use a forward scatter (FSC) versus side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the gated cell population, create a dot plot of Annexin V-FITC (FL1) versus PI (FL2/FL3).
-
-
Quadrant Analysis: Set up four quadrants on the dot plot to differentiate the cell populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to membrane damage not related to apoptosis).
-
Visualizations
Experimental Workflow Diagram
References
- 1. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 1-O-Acetyl-6-O-isobutyrylbritannilactone Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a sesquiterpenoid compound isolated from the flower heads of Inula macrophylla.[1] As a member of the sesquiterpene lactone class, it is of interest to researchers for its potential biological activities. Accurate and consistent preparation of stock solutions is the first critical step for any in vitro or in vivo studies to ensure the reliability and reproducibility of experimental results.
This document provides detailed protocols for the preparation of a stock solution of this compound, along with information on its solubility, stability, and safe handling.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₀O₆ | [2] |
| Molecular Weight | 378.46 g/mol | [1] |
| CAS Number | 1613152-34-3 | [1][3] |
| Appearance | Solid at room temperature | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Solubility Data
This compound is a compound with low water solubility.[1] For research purposes, organic solvents are required to prepare concentrated stock solutions. The table below summarizes the known solubility information.
| Solvent | Solubility | Notes |
| DMSO | Soluble | A concentration of 25 mg/mL has been successfully prepared.[1] |
| Ethanol | May be soluble | Testing with a small amount is recommended.[1] |
| DMF | May be soluble | Testing with a small amount is recommended.[1] |
Note: It is always recommended to test the solubility with a small amount of the compound before preparing a large batch of stock solution.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials and Equipment:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Workflow Diagram:
Caption: Workflow for preparing the stock solution.
Step-by-Step Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound is 378.46 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 378.46 g/mol = 0.0037846 g
-
Mass (mg) = 3.78 mg
-
-
-
Weigh the compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh out approximately 3.78 mg of this compound powder into the tube/vial. Record the exact mass.
-
-
Add the solvent:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the tube/vial containing the compound. For example, if you weighed exactly 3.78 mg, add 1.0 mL of DMSO.
-
-
Dissolve the compound:
-
Tightly cap the tube/vial.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution if necessary, but be mindful of potential degradation.
-
-
Aliquot and store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1] For short-term storage, -20°C for up to one month is acceptable.[1]
-
Stability and Handling
-
pH Stability: Sesquiterpene lactones can be unstable at neutral or alkaline pH, potentially leading to the loss of side chains. It is advisable to prepare solutions in neutral, anhydrous solvents and to avoid aqueous solutions with a pH above 7.
-
Temperature Stability: Avoid high temperatures when dissolving the compound. For long-term storage, frozen solutions are recommended to minimize degradation.
-
Light Sensitivity: While no specific data is available for this compound, it is good practice to store the stock solution in amber vials or tubes protected from light.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound and its solutions.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder form to avoid inhalation.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Disposal: Dispose of all waste materials (tubes, pipette tips, etc.) in accordance with local, state, and federal regulations for chemical waste.
By following these guidelines, researchers can ensure the preparation of a stable and accurately concentrated stock solution of this compound for their experimental needs.
References
Application Notes and Protocols for 1-O-Acetyl-6-O-isobutyrylbritannilactone in a Mouse Model of Inflammation
Disclaimer: As of the latest literature review, specific in vivo studies utilizing 1-O-Acetyl-6-O-isobutyrylbritannilactone in mouse models of inflammation have not been extensively published. The following application notes and protocols are based on the demonstrated anti-inflammatory properties of the closely related compound, 1-O-acetylbritannilactone (ABL), and established, standardized mouse models of inflammation. These protocols provide a foundational framework for researchers to design and conduct in vivo efficacy studies for this compound.
Application Notes
Introduction
This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory effects. The structural similarity to compounds like 1-O-acetylbritannilactone (ABL), which has demonstrated potent anti-inflammatory activity, suggests its potential as a therapeutic agent for inflammatory diseases. ABL has been shown to inhibit key inflammatory mediators in vitro, indicating that this compound may operate through similar mechanisms. These notes provide an overview of the known effects of the related compound ABL and propose a strategy for evaluating this compound in a relevant in vivo model.
Known Anti-Inflammatory Activity of a Related Compound: 1-O-acetylbritannilactone (ABL)
Studies on the related compound, 1-O-acetylbritannilactone (ABL), have elucidated its anti-inflammatory mechanism in macrophage cell lines. ABL effectively suppresses the production of pro-inflammatory mediators induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response.
Specifically, ABL has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner in RAW 264.7 macrophage cells.[1] This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] These findings suggest that the anti-inflammatory action of this class of compounds is mediated, at least in part, through the suppression of the iNOS and COX-2 signaling pathways.
Data Presentation: In Vitro Anti-Inflammatory Activity of ABL
The following table summarizes the quantitative data on the inhibitory effects of 1-O-acetylbritannilactone (ABL) on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.
| Inflammatory Mediator | ABL Concentration (µM) | Inhibition | IC50 (µM) | Reference |
| Nitric Oxide (NO) | 0.1 | Dose-dependent | 0.23 ± 0.02 | [1] |
| 0.2 | ||||
| 0.5 | ||||
| 1.0 | ||||
| Prostaglandin E2 (PGE2) | 0.1 | Dose-dependent | 0.27 ± 0.02 | [1] |
| 0.2 | ||||
| 0.5 | ||||
| 1.0 | ||||
| COX-2 Protein Expression | 0.5 | ~59.1% | Not reported | [1] |
| 1.0 | ~77.9% | |||
| iNOS Protein Expression | 0.1 - 1.0 | Less pronounced inhibition compared to COX-2 | Not reported | [1] |
Proposed Signaling Pathway
The anti-inflammatory effects of ABL are linked to the inhibition of the NF-κB and MAPK signaling pathways, which are major regulators of inflammatory gene expression, including iNOS and COX-2. The diagram below illustrates the proposed mechanism of action.
References
Application Notes and Protocols for Screening Novel Protein Targets of 1-O-Acetyl-6-O-isobutyrylbritannilactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-O-Acetyl-6-O-isobutyrylbritannilactone is a natural product that has shown potential cytotoxic activity against various cancer cell lines. Understanding the molecular mechanism of action of this compound is crucial for its development as a potential therapeutic agent. A key step in elucidating its mechanism is the identification of its direct protein binding partners. These "targets" are essential for understanding the compound's efficacy, potential side effects, and for the development of more potent and selective derivatives.
These application notes provide a comprehensive overview and detailed protocols for the identification of novel protein targets of this compound using modern chemical proteomics approaches. The methodologies described are broadly applicable for the target deconvolution of other small molecules as well.
Key Methodologies for Target Identification
Several powerful techniques can be employed to identify the protein targets of a small molecule. The choice of method often depends on the properties of the small molecule, the availability of resources, and the specific biological question being addressed. The primary approaches can be categorized into two main groups: affinity-based methods and label-free methods.[1]
1. Affinity-Based Pull-Down Assays:
This classical approach involves immobilizing the small molecule of interest onto a solid support (e.g., beads) to create an "affinity matrix."[1] This matrix is then incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the small molecule are "pulled down" and subsequently identified by mass spectrometry. A common strategy involves attaching a biotin (B1667282) tag to the small molecule, which then allows for highly specific capture using streptavidin-coated beads.[1]
2. Drug Affinity Responsive Target Stability (DARTS):
The DARTS method is a label-free approach that leverages the principle that the binding of a small molecule to its target protein can confer stability to the protein, making it more resistant to proteolysis.[2][3] In a typical DARTS experiment, a cell lysate is treated with the small molecule and then subjected to limited proteolysis. The target protein, stabilized by the compound, will remain intact, while other proteins are degraded. The protected protein can then be identified by gel electrophoresis and mass spectrometry.[2]
3. Cellular Thermal Shift Assay (CETSA):
CETSA is another label-free method that relies on the concept of ligand-induced thermal stabilization of target proteins. When a small molecule binds to its protein target, the melting temperature of the protein typically increases. In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The soluble fraction of proteins at each temperature is then analyzed, often by Western blotting for a candidate protein or by mass spectrometry for proteome-wide analysis.
Data Presentation: Comparison of Target Identification Methods
| Feature | Affinity-Based Pull-Down | Drug Affinity Responsive Target Stability (DARTS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Immobilized small molecule captures binding partners.[1] | Small molecule binding protects the target protein from proteolysis.[2][3] | Small molecule binding increases the thermal stability of the target protein. |
| Small Molecule Modification | Required (e.g., biotinylation, linker attachment).[1] | Not required. | Not required. |
| Primary Readout | Enriched proteins identified by mass spectrometry. | Protease-resistant proteins identified by gel electrophoresis and mass spectrometry.[2] | Changes in protein thermal stability detected by Western blot or mass spectrometry. |
| Advantages | Direct identification of binding partners; well-established technique. | No chemical modification of the compound needed; can be performed in complex mixtures.[3] | Applicable in live cells and cell lysates; no compound modification required. |
| Disadvantages | Chemical modification may alter binding affinity; potential for non-specific binding to the linker or matrix. | Indirect readout; not all protein-ligand interactions result in protease resistance. | Not all binding events lead to a significant thermal shift; requires careful temperature optimization. |
Experimental Protocols
Protocol 1: Affinity-Based Pull-Down using a Biotinylated Probe
This protocol outlines the steps for identifying protein targets of this compound using a biotinylated derivative.
1. Synthesis of Biotinylated this compound:
-
A non-essential position on the molecule must be identified for the attachment of a linker and biotin. This typically requires structure-activity relationship (SAR) studies to ensure the modification does not disrupt the compound's biological activity.
-
The synthesis will involve chemical reactions to conjugate a linker (e.g., a polyethylene (B3416737) glycol chain) to the selected position, followed by the attachment of biotin.
2. Preparation of Cell Lysate:
-
Culture cells of interest (e.g., a cancer cell line sensitive to the compound) to a sufficient density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
3. Affinity Pull-Down:
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated this compound probe for a predetermined time and temperature (e.g., 2-4 hours at 4°C) to allow for binding.
-
As a negative control, incubate a separate aliquot of the lysate with free biotin or a biotinylated compound with a scrambled, inactive structure.
-
Add streptavidin-coated agarose (B213101) or magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe and its bound proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a high concentration of free biotin or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest (those present in the experimental lane but absent or significantly reduced in the control lane).
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Protein Identification:
-
Analyze the LC-MS/MS data using a protein identification software (e.g., Mascot, Sequest) to search against a protein database.
-
Identify proteins that are significantly enriched in the pull-down with the biotinylated probe compared to the negative control.
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
1. Preparation of Cell Lysate:
-
Prepare cell lysate as described in Protocol 1, step 2.
2. Compound Treatment and Proteolysis:
-
Aliquot the cell lysate into two tubes. To one tube, add this compound to the desired final concentration. To the other tube, add the vehicle (e.g., DMSO) as a control.
-
Incubate the lysates at room temperature for 1 hour to allow for compound-protein binding.
-
Add a protease (e.g., thermolysin or pronase) to each tube at a predetermined concentration (optimization of protease concentration and digestion time is crucial).
-
Incubate the reactions for a specific time (e.g., 15-30 minutes) at the optimal temperature for the protease.
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and/or by adding SDS-PAGE sample buffer and boiling.
3. Gel Electrophoresis and Protein Identification:
-
Separate the digested protein samples on an SDS-PAGE gel.
-
Stain the gel with a sensitive protein stain (e.g., silver stain or a fluorescent stain).
-
Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These represent the proteins that were protected from proteolysis by binding to the compound.
-
Excise the protected protein bands and identify them by LC-MS/MS as described in Protocol 1, steps 4 and 5.
Visualizations
References
Troubleshooting & Optimization
improving solubility of 1-O-Acetyl-6-O-isobutyrylbritannilactone for assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Acetyl-6-O-isobutyrylbritannilactone. The information provided addresses common challenges related to the solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a sesquiterpenoid compound. It has been isolated from the flower heads of Inula macrophylla.[1] Like other sesquiterpene lactones from the Inula genus, it is being investigated for its biological activities, which may include anti-inflammatory and anti-tumor effects.
Q2: What is the primary challenge when working with this compound in assays?
A2: The primary challenge is its low aqueous solubility. As a relatively lipophilic molecule, this compound tends to be poorly soluble in aqueous buffers and cell culture media, which can lead to precipitation and inaccurate experimental results.
Q3: What solvents are recommended for dissolving this compound?
A3: It is recommended to first try dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).[2] If solubility issues persist, ethanol (B145695) or dimethylformamide (DMF) can be tested.[2] It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent before diluting it into your aqueous assay medium.
Q4: What is the likely mechanism of action for this compound?
A4: Based on studies of similar sesquiterpene lactones isolated from Inula species, a likely mechanism of action is the inhibition of nitric oxide (NO) production. This anti-inflammatory effect is often achieved through the inhibition of nitric oxide synthase (NOS) enzymes.
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Addition to Aqueous Media
Cause: This phenomenon, often called "crashing out," occurs when a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer or cell culture medium where the compound has low solubility.
Solutions:
-
Optimize Dilution Technique: Instead of adding the stock solution directly, add it dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. This helps to avoid localized high concentrations that can trigger precipitation.
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in the organic solvent may be necessary. This will require adding a larger volume to your assay, so be mindful of the final solvent concentration.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in the aqueous medium.
Issue 2: Precipitate Forms Over Time in the Incubator
Cause: The compound may have limited kinetic solubility and can precipitate out of the solution over longer incubation periods. Changes in temperature or evaporation can also contribute to this issue.
Solutions:
-
Determine the Maximum Soluble Concentration: Perform a solubility test in your specific assay medium to determine the highest concentration that remains in solution over the time course of your experiment.
-
Incorporate Solubilizing Agents: For in vivo or some in vitro applications, co-solvents like PEG400 or surfactants like Tween 80 can be used in the formulation to improve solubility.[1]
-
Control Evaporation: Use sealed plates or ensure proper humidification in the incubator to prevent the concentration of the compound due to solvent evaporation.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Recommendations |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Recommended as the primary solvent for preparing high-concentration stock solutions.[2] |
| Ethanol | May be Soluble | A potential alternative to DMSO for stock solution preparation.[2] |
| Dimethylformamide (DMF) | May be Soluble | Another alternative organic solvent for stock solutions.[2] |
| Aqueous Buffers/Media | Poorly Soluble | Direct dissolution is not recommended. Dilute from a concentrated stock in an organic solvent. |
| Water | Likely Insoluble | Not a suitable solvent for this compound.[2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, brief sonication in a water bath can aid in dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. In solvent, it is stable for up to 6 months at -80°C and 1 month at -20°C.[2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of your concentrated DMSO stock solution at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, prepare an intermediate dilution of the stock solution in cell culture medium.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the pre-warmed medium dropwise while gently mixing. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Mandatory Visualizations
Nitric Oxide Synthase (NOS) Signaling Pathway
Caption: Proposed inhibitory action on the eNOS signaling pathway.
Experimental Workflow for Solubility Assessment
Caption: Workflow for determining the maximum soluble concentration.
References
Technical Support Center: 1-O-Acetyl-6-O-isobutyrylbritannilactone in MTT Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and protocols for using 1-O-Acetyl-6-O-isobutyrylbritannilactone in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why use an MTT assay to study it?
This compound is a sesquiterpenoid natural product. The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Since this compound is investigated for its potential cytotoxic (anti-cancer) effects, the MTT assay is a standard, high-throughput method to quantify its impact on the viability of cancer cell lines.
Q2: My absorbance readings are inconsistent across replicate wells. What is the most common cause?
Inconsistent readings are frequently caused by the incomplete solubilization of formazan (B1609692) crystals. These purple crystals must be fully dissolved into a homogenous solution before reading the absorbance. Ensure you are using a sufficient volume of a high-quality solvent like DMSO and that you are allowing adequate time for dissolution, which can be aided by gentle agitation on an orbital shaker.
Q3: After treatment with the compound, my absorbance readings are higher than the untreated control (viability >100%). What could be the reason?
This can occur for a few reasons:
-
Direct MTT Reduction: The compound itself may have reducing properties that can convert the yellow MTT into purple formazan in a cell-free environment, leading to a false-positive signal.
-
Enhanced Metabolic Activity: At certain concentrations, some compounds can paradoxically increase the metabolic rate of cells without increasing cell number, leading to a stronger signal.
-
Compound Color: If the compound has an intrinsic color that absorbs light near the 570 nm wavelength, it can interfere with the reading.
It is crucial to run a "Compound Interference Control" (see Protocols section) to rule out these possibilities.
Q4: Can components in my cell culture medium affect the assay?
Yes. Phenol (B47542) red, a common pH indicator in culture media, can absorb light at a similar wavelength to formazan, potentially leading to inaccurate readings. Additionally, components in serum can sometimes interact with the MTT reagent or the test compound. For best results, it is recommended to use phenol red-free medium during the assay and to perform the MTT incubation step in serum-free medium.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing an MTT assay with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) | Relevant Controls to Run |
| High Background Absorbance | 1. Microbial contamination of the medium. 2. Phenol red in the medium. 3. Direct reduction of MTT by a component in the medium or by the test compound. 4. MTT reagent has degraded due to light exposure. | 1. Use sterile technique and check medium for contamination before use. 2. Use phenol red-free medium for the assay. 3. Run a "no-cell" blank containing only medium, MTT, and the highest concentration of your compound. 4. Prepare fresh MTT solution and store it protected from light. | Media + MTT (no cells); Media + Compound + MTT (no cells) |
| Low Absorbance Readings | 1. Cell seeding density is too low. 2. Incubation time with MTT reagent is too short. 3. The compound is highly cytotoxic at the tested concentrations. 4. Incomplete formazan solubilization. | 1. Optimize cell seeding density to ensure absorbance values for untreated controls are within the linear range of the instrument (typically 0.75-1.25). 2. Increase MTT incubation time (e.g., from 2 to 4 hours). 3. Perform a wider dose-response curve, including much lower concentrations. 4. Ensure complete dissolution of crystals by gentle mixing or shaking after adding solvent. | Untreated cell controls; Positive control (e.g., Etoposide) |
| Incomplete Formazan Solubilization | 1. Insufficient volume of solubilization solvent. 2. Inadequate mixing after adding solvent. 3. Incorrect type of solvent used. | 1. Ensure the volume of solvent is sufficient to dissolve all crystals (e.g., 100-150 µL for a 96-well plate). 2. Place the plate on an orbital shaker for 15-30 minutes. Gentle pipetting can also help break up crystal clumps. 3. Use a recommended solvent such as DMSO or a solution of SDS in acidified isopropanol. | Visually inspect wells under a microscope to confirm crystal dissolution before reading. |
| Suspected Compound Interference | 1. Compound directly reduces MTT. 2. Compound absorbs light at 570 nm. 3. Compound affects formazan crystal formation or solubility. | 1. Run a cell-free assay with the compound and MTT. A color change indicates direct reduction. 2. Measure the absorbance of the compound in media at 570 nm. 3. If direct interference is confirmed, consider an alternative viability assay that uses a different detection method (e.g., LDH assay for membrane integrity or a DNA-based proliferation assay). | Media + Compound (no cells, no MTT); Media + Compound + MTT (no cells) |
Quantitative Data
| Cell Line | Compound 14 IC50 (µM) | Etoposide (Positive Control) IC50 (µM) |
| HCT116 (Human Colon Carcinoma) | 2.91 | 2.13 |
| HEp-2 (Human Laryngeal Carcinoma) | 6.78 | 4.79 |
| HeLa (Human Cervical Carcinoma) | 4.65 | 3.56 |
| CHO (Normal Hamster Ovary) | 5.34 | 4.12 |
| Data from a study on semisynthetic analogues of 1-O-acetylbritannilactone.[1] |
Experimental Protocols
Standard MTT Assay for Cytotoxicity
This protocol outlines the steps to measure the cytotoxic effects of this compound.
Materials:
-
Target cells in culture
-
This compound stock solution (e.g., in DMSO)
-
Culture medium (phenol red-free recommended)
-
MTT Reagent: 5 mg/mL solution in sterile PBS, filter-sterilized and stored at -20°C, protected from light.
-
Solubilization Solution: DMSO or 0.04 M HCl in isopropanol.
-
Sterile 96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include "vehicle-only" (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
-
MTT Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of Solubilization Solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol for Compound Interference Control
This cell-free assay is critical to ensure the compound does not directly interfere with the MTT reagent.
Procedure:
-
Plate Setup: In a 96-well plate, add 100 µL of cell culture medium (without cells) to several wells.
-
Add Compound: Add the same concentrations of this compound (and vehicle control) as used in the cell-based assay.
-
Add MTT: Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate for the same duration as the cell-based assay (2-4 hours).
-
Add Solvent: Add 100 µL of the solubilization solvent (e.g., DMSO).
-
Measure Absorbance: Measure the absorbance at 570 nm. A significant increase in absorbance in the presence of the compound indicates direct interference.
Visualizations
Experimental and logical Workflows
Caption: A typical workflow for an MTT cytotoxicity assay, from cell seeding to data acquisition.
Caption: A logical flowchart for troubleshooting common issues encountered during MTT assays.
Postulated Mechanism of Action
Research on related compounds suggests that sesquiterpene lactones can induce cell cycle arrest and apoptosis.[2] This diagram illustrates the proposed biological cascade leading to the cytotoxic effect measured by the MTT assay.
Caption: Postulated mechanism of cytotoxicity leading to a decreased MTT assay signal.
References
Technical Support Center: Optimizing Acetylated Sesquiterpene Extraction from Inula
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of acetylated sesquiterpenes from Inula species.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting acetylated sesquiterpenes from Inula?
A1: The most frequently employed methods include conventional solvent extraction (maceration), ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and high-pressure homogenization (HPH).[1][2][3][4] Newer, more efficient "green" techniques like UAE and MAE are gaining popularity due to shorter extraction times and higher yields compared to traditional methods.[2]
Q2: Which solvents are most effective for extracting acetylated sesquiterpenes from Inula?
A2: Ethanol (B145695), particularly in high concentrations (70-100%), is a widely used and effective solvent for extracting acetylated sesquiterpenes like alantolactone (B1664491) and isoalantolactone (B1672209) from Inula helenium.[1][2][5] Methanol and chloroform (B151607) have also been used in various studies.[6][7][8] The choice of solvent can significantly impact the extraction yield and purity.
Q3: What are the major acetylated sesquiterpenes found in Inula species?
A3: The primary and most studied acetylated sesquiterpenes in Inula helenium (Elecampane) are alantolactone and isoalantolactone.[1][2][9] Other Inula species may contain different profiles of sesquiterpene lactones, such as 1-O-acetylbritannilactone in Inula britannica.[10][11]
Q4: How can I improve the efficiency of my extraction?
A4: To enhance extraction efficiency, consider optimizing parameters such as solvent concentration, extraction time, temperature, and the solid-to-solvent ratio.[1][2] Advanced techniques like UAE and MAE can significantly reduce extraction time and increase yield by improving solvent penetration into the plant material.[1][2] For example, MAE can be up to 43.4 times faster than maceration.[2][5]
Troubleshooting Guides
Issue 1: Low Yield of Acetylated Sesquiterpenes
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Concentration | The polarity of the solvent is crucial. For alantolactone and isoalantolactone, ethanol concentrations between 70% and 100% have been shown to be effective.[1][2] If using a different solvent, a polarity gradient extraction may be necessary to determine the optimal solvent system. |
| Inadequate Extraction Time | Extraction time needs to be optimized for the chosen method. For UAE, yields of alantolactone and isoalantolactone increased rapidly within the first 30 minutes and then began to slowly decrease.[1] For MAE, an optimal time of 5 minutes has been reported.[2][5] Prolonged extraction times, especially at high temperatures, can lead to the degradation of thermolabile compounds. |
| Incorrect Temperature | Temperature plays a significant role in extraction efficiency. For UAE, extractions are often performed at room temperature (around 25°C) to prevent degradation.[1] In MAE, while higher power can increase yield, excessive temperatures (above what is achieved at 300 W) can cause degradation of sesquiterpene lactones.[2] |
| Poor Solid-to-Solvent Ratio | A higher liquid-to-solid ratio generally favors extraction by increasing the concentration gradient. For MAE, a ratio of 30:1 (mL/g) was found to be optimal.[2][5] |
| Inefficient Cell Wall Disruption | The plant material must be finely ground to increase the surface area for solvent penetration.[2] Methods like UAE, MAE, and HPH are particularly effective at disrupting plant cell walls, leading to improved extraction yields.[1][2][3] |
Issue 2: Co-extraction of Impurities
| Possible Cause | Troubleshooting Step |
| Low Selectivity of Solvent | If the initial extract contains a high level of impurities, consider using a solvent with higher selectivity for acetylated sesquiterpenes. Hexane (B92381) has been shown to be effective in fractionating methanolic extracts to isolate sesquiterpenes.[6][12] |
| Extraction of Polar Compounds | When using polar solvents like ethanol or methanol, other polar compounds such as flavonoids and phenolic acids may be co-extracted.[13] A subsequent liquid-liquid partitioning step with a non-polar solvent like hexane or ethyl acetate (B1210297) can help to separate the desired sesquiterpenes.[8][14] |
| Complex Plant Matrix | The roots of Inula helenium contain a variety of compounds, including inulin, which can interfere with the extraction.[13] A purification step, such as column chromatography, may be necessary to isolate the acetylated sesquiterpenes.[14][15] |
Data Presentation: Comparison of Extraction Methods
The following tables summarize the quantitative data for the extraction of alantolactone (AL) and isoalantolactone (IAL) from Inula helenium using different methods.
Table 1: Maceration Extraction Yields
| Plant Part | Solvent | Time (hours) | AL Yield (mg/g) | IAL Yield (mg/g) | Reference |
| Roots | 70% Ethanol | 24 | ~15 | ~10 | [1] |
| Roots | 99% Ethanol | 24 | 20.0 ± 0.2 | 18.9 ± 0.7 | [3][4] |
Table 2: Ultrasound-Assisted Extraction (UAE) Yields
| Plant Part | Solvent | Time (min) | Temperature (°C) | AL Yield (mg/g) | IAL Yield (mg/g) | Reference |
| Roots | 70% Ethanol | 30 | 25 | >15 | >10 | [1] |
| Roots | 96% Ethanol | 30 | 25 | ~17 | ~11 | [1] |
Table 3: Microwave-Assisted Extraction (MAE) Yields
| Plant Part | Solvent | Time (min) | Power (W) | L:S Ratio (mL/g) | AL Yield (mg/g) | IAL Yield (mg/g) | Reference |
| Roots | 100% Ethanol | 5 | 300 | 30:1 | 54.99 ± 0.11 | 48.40 ± 0.19 | [2][5][16] |
Table 4: High-Pressure Homogenization (HPH) Yields
| Plant Part | Solvent | Pressure (MPa) | Passes | AL Yield (mg/g) | IAL Yield (mg/g) | Reference |
| Roots | Not Specified | 90 | 4 | 38.1 ± 0.7 | 34.4 ± 0.2 | [3][4][9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Dry and finely grind the Inula root material.
-
Extraction:
-
Post-Extraction:
-
Filter the extract.
-
Remove the solvent under vacuum.
-
Dissolve the concentrated extract in 10 mL of water.
-
Perform a liquid-liquid extraction with diethyl ether (3 x 10 mL).[1]
-
Combine the ether fractions and evaporate to dryness for analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Sample Preparation: Dry the Inula helenium roots at room temperature, grind them finely, and pass them through a 0.15-mm sieve.[2]
-
Extraction:
-
Post-Extraction:
-
After extraction, allow the vessel to cool.
-
Filter the extract before proceeding with analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and analysis of acetylated sesquiterpenes from Inula.
References
- 1. Ultrasound-assisted extraction of alantolactone and isoalantolactone from Inula helenium roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative sesquiterpene lactones from the roots of Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Secondary Metabolites from Inula britannica L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of detoxifying enzyme by sesquiterpenes present in Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nanobioletters.com [nanobioletters.com]
- 15. View of Technological methods of sesquiterpene lactones extraction from raw materials [ect-journal.kz]
- 16. researchgate.net [researchgate.net]
preventing degradation of 1-O-Acetyl-6-O-isobutyrylbritannilactone during storage
This technical support center provides guidance on preventing the degradation of 1-O-Acetyl-6-O-isobutyrylbritannilactone during storage and experimental use. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to what chemical class does it belong?
This compound is a sesquiterpenoid, specifically a sesquiterpene lactone.[1][2] This class of natural products is known for a wide range of biological activities.[3][4] Its structure contains a lactone ring, an acetyl ester group, and an isobutyryl ester group, which are important for its reactivity and stability.
Q2: What are the primary causes of degradation for this compound?
The main degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: The presence of two ester linkages (acetyl and isobutyryl) and a lactone ring makes the molecule susceptible to hydrolysis, a reaction with water that cleaves these functional groups.[5][6] This reaction can be catalyzed by acidic or basic conditions.[7] The smell of vinegar from old aspirin (B1665792) tablets is a classic example of the hydrolysis of an acetyl ester.[6]
-
Photodegradation: Sesquiterpene lactones can be sensitive to light, particularly UV radiation, which can lead to molecular rearrangements or degradation.[8][9]
-
Thermal Stress: High temperatures can accelerate both hydrolysis and other degradation reactions.
Q3: How should I store the solid form of this compound?
For optimal stability, the solid compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Minimizes the rate of all potential degradation reactions. |
| Light | Protect from light (e.g., in an amber vial) | Prevents photodegradation.[6] |
| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Reduces the risk of oxidation.[6] |
| Moisture | In a desiccator or with a desiccant | Prevents hydrolysis by minimizing exposure to atmospheric moisture.[5][10] |
Q4: What are the best practices for preparing and storing solutions of this compound?
When preparing solutions, consider the following to maximize stability:
-
Solvent Choice: Use anhydrous solvents whenever your experimental protocol allows. If aqueous solutions are necessary, prepare them fresh before use. For compounds with low water solubility, organic solvents like DMSO or ethanol (B145695) are often used to create stock solutions.[1]
-
pH Control: If using aqueous buffers, maintain a slightly acidic to neutral pH (pH 5-7).[7] Alkaline conditions (pH > 7) significantly accelerate ester hydrolysis.[7]
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Purging with Inert Gas: Before sealing the vial, purging the headspace with argon or nitrogen can displace oxygen and prevent oxidation.
Troubleshooting Guide
Issue 1: I see new, unexpected peaks in my HPLC chromatogram after storing my sample.
-
Probable Cause: This is a strong indicator of degradation. The new peaks likely correspond to hydrolysis products where the acetyl and/or isobutyryl groups have been cleaved, or the lactone ring has opened.
-
Troubleshooting Steps:
-
Analyze the new peaks: If using HPLC-MS, check the mass of the new peaks. A loss of 42 Da corresponds to the acetyl group, and a loss of 70 Da corresponds to the isobutyryl group. An increase of 18 Da could indicate the opening of the lactone ring by the addition of a water molecule.
-
Review your storage conditions: Were the solutions stored at the recommended temperature? Were they protected from light? Was an anhydrous solvent used?
-
Perform a forced degradation study (see protocol below): This will help you definitively identify the degradation products under various stress conditions (acid, base, heat, light, oxidation).[11]
-
Issue 2: The biological activity of my compound has decreased significantly over time.
-
Probable Cause: Loss of potency is often directly linked to the chemical degradation of the active pharmaceutical ingredient (API).[10] The ester groups are often crucial for the biological activity of sesquiterpene lactones; their removal can lead to a loss of function.
-
Troubleshooting Steps:
-
Check Purity: Re-analyze the purity of your compound stock using a validated analytical method like HPLC (see protocol below).
-
Prepare Fresh Samples: If degradation is confirmed, prepare fresh solutions from a new stock of the solid compound that has been stored under optimal conditions.
-
Evaluate Experimental Conditions: Ensure that the buffers and media used in your bioassay do not have a pH that would cause rapid degradation during the experiment.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and pathways.[12]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 366 nm) for 24 hours.[8]
-
-
Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).
-
HPLC-UV/MS Analysis: Analyze an unstressed control sample and all stressed samples using a stability-indicating HPLC method. The goal is to separate the parent compound from all degradation products.[13][14] Mass spectrometry is essential for the structural elucidation of the degradants.[15]
Protocol 2: Routine Purity Assessment by HPLC
This protocol is for routine quality control to check for degradation during storage.
-
Mobile Phase: Acetonitrile and water gradient.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Procedure: a. Prepare a 100 µg/mL solution of your compound in the mobile phase. b. Inject the sample into the HPLC system. c. Integrate the peak areas of the parent compound and any impurity peaks. d. Calculate the purity as: (Area of Parent Peak / Total Area of All Peaks) * 100%. e. Compare the purity to the initial analysis or the certificate of analysis.
Visual Guides
Caption: Potential degradation pathways via hydrolysis.
Caption: Workflow for a forced degradation study.
References
- 1. This compound | Terpenoids | 1613152-34-3 | Invivochem [invivochem.com]
- 2. 1-O-acetyl-4R,6S-britannilactone | C17H24O5 | CID 70697730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring Sesquiterpene Lactones from Saussurea lappa: Isolation, Structural Modifications, and Herbicide Bioassay Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carbodiimide.com [carbodiimide.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. quora.com [quora.com]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. ftloscience.com [ftloscience.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
troubleshooting inconsistent results in 1-O-Acetyl-6-O-isobutyrylbritannilactone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-O-Acetyl-6-O-isobutyrylbritannilactone. The information provided aims to address common challenges encountered during synthesis, purification, and biological assays of this sesquiterpenoid lactone.
Frequently Asked Questions (FAQs)
Q1: I am observing variable yields during the synthesis of this compound. What are the potential causes?
A1: Inconsistent yields in the synthesis of this compound can stem from several factors. Sesquiterpenoid lactones can be sensitive to reaction conditions. Key areas to investigate include:
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents. Moisture can lead to premature hydrolysis of the ester groups.
-
Reaction Temperature: Temperature control is critical. Side reactions or degradation can occur at elevated temperatures.
-
Reaction Time: Both insufficient and excessive reaction times can negatively impact yield. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Inert Atmosphere: Reactions involving sensitive reagents may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q2: My purified this compound shows signs of degradation upon storage. How can I improve its stability?
A2: this compound, like many sesquiterpenoid lactones with ester functionalities, is susceptible to degradation, primarily through hydrolysis of the acetyl and isobutyryl ester groups. To enhance stability:
-
Storage Conditions: Store the compound in a tightly sealed container at low temperatures (-20°C or -80°C) and under a dry, inert atmosphere.
-
pH: Avoid exposure to basic or strongly acidic conditions, as these can catalyze ester hydrolysis. Solutions should be prepared in neutral, buffered media immediately before use.
-
Solvent Choice: For long-term storage in solution, use aprotic solvents like anhydrous DMSO or ethanol. Avoid aqueous solutions for storage.
Q3: I am getting inconsistent results in my cell-based assays. Could the compound be the issue?
A3: Yes, inconsistent results in biological assays can be due to the compound's properties and handling. Consider the following:
-
Compound Stability in Media: The ester groups of this compound can be hydrolyzed by esterases present in cell culture media or released by cells. This degradation would lead to a mixture of the parent compound and its hydrolyzed byproducts, each potentially having different activities.
-
Solubility: Poor solubility in aqueous assay buffers can lead to precipitation of the compound, resulting in an inaccurate concentration and variable results.
-
Cellular Esterases: Intracellular esterases can cleave the ester bonds, metabolizing the compound into different forms. This can lead to a complex pharmacological profile and results that are difficult to interpret.
Q4: How can I confirm the identity and purity of my this compound sample?
A4: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can reveal the presence of impurities or degradation products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition and molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A single, sharp peak is indicative of a pure compound.
Q5: What are the expected degradation products of this compound?
A5: The primary degradation pathway is the hydrolysis of the ester groups. The expected products are:
-
1-Hydroxy-6-O-isobutyrylbritannilactone (hydrolysis of the acetyl group).
-
1-O-Acetyl-6-hydroxybritannilactone (hydrolysis of the isobutyryl group).
-
1,6-Dihydroxybritannilactone (hydrolysis of both ester groups).
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Moisture in Reaction | Dry all glassware and solvents thoroughly. Use fresh, anhydrous reagents. | Improved yield and reduced side products. |
| Suboptimal Temperature | Optimize reaction temperature by running small-scale trials at different temperatures. | Identification of the optimal temperature for maximum yield. |
| Incorrect Reaction Time | Monitor the reaction progress by TLC at regular intervals. | Determination of the ideal reaction time to maximize product formation and minimize degradation. |
| Reagent Stoichiometry | Carefully control the molar ratios of reactants. | Enhanced conversion of starting material to the desired product. |
Issue 2: Compound Degradation During Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh pH during Extraction | Use neutral or slightly acidic conditions for aqueous extraction steps. | Minimized hydrolysis of ester groups. |
| Prolonged Chromatography | Optimize chromatography conditions for faster elution. Consider using flash chromatography. | Reduced contact time with the stationary phase, minimizing on-column degradation. |
| High Temperatures during Solvent Evaporation | Use a rotary evaporator at low temperature and reduced pressure. | Prevention of thermal degradation of the compound. |
Issue 3: Inconsistent Biological Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation | Prepare stock solutions in a suitable organic solvent (e.g., DMSO) and dilute into assay buffer just before use. Visually inspect for any precipitation. | Homogeneous solution and more reliable assay results. |
| Hydrolysis in Assay Media | Minimize the pre-incubation time of the compound in aqueous media. Run a time-course experiment to assess compound stability in your specific assay conditions. | Understanding the stability window of the compound and adjusting the protocol accordingly. |
| Metabolism by Cellular Esterases | Include esterase inhibitors in your assay as a control to determine if metabolism is affecting the results. Analyze cell lysates or media by LC-MS to identify potential metabolites. | Clarification of whether the observed activity is from the parent compound or its metabolites. |
Experimental Protocols
Protocol 1: General Method for Extraction and Purification of Sesquiterpenoid Lactones
This protocol is a general guideline and may require optimization for this compound.
-
Extraction:
-
Air-dry and grind the plant material.
-
Extract the ground material with a suitable solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297) at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid extraction with a nonpolar solvent like hexane (B92381) to remove lipids and other nonpolar compounds.
-
Subsequently, extract the aqueous methanol phase with a solvent of medium polarity, such as dichloromethane (B109758) or ethyl acetate, to isolate the sesquiterpenoid lactones.
-
-
Chromatographic Purification:
-
Subject the enriched fraction to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of hexane and ethyl acetate.
-
Monitor the fractions by TLC and combine those containing the target compound.
-
For final purification, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a gradient of acetonitrile (B52724) and water.
-
Protocol 2: Stability Assessment of this compound in Aqueous Buffer
-
Preparation of Solutions:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
-
Incubation:
-
Dilute the stock solution into the pre-warmed buffer to the final desired concentration (e.g., 10 µM).
-
Incubate the solution at 37°C.
-
-
Sampling and Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
-
Analyze the samples by HPLC-UV or LC-MS to quantify the remaining parent compound and identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time to determine its stability profile.
-
Visualizations
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Potential degradation pathways of this compound.
minimizing off-target effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone in vitro
Technical Support Center: 1-O-Acetyl-6-O-isobutyrylbritannilactone
This guide provides in vitro troubleshooting and frequently asked questions for researchers using this compound, a member of the sesquiterpene lactone class of compounds. The focus is on minimizing off-target effects to ensure data validity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what causes its off-target effects?
A1: The biological activity of this compound, like other sesquiterpene lactones, is largely attributed to its α-methylene-γ-lactone ring. This functional group acts as a Michael acceptor, making it highly reactive towards nucleophiles, especially the sulfhydryl (thiol) groups found in cysteine residues of proteins.[1][2]
-
On-Target Effects: The intended therapeutic effects, such as anti-inflammatory and anti-cancer activities, are often achieved through the alkylation of specific target proteins. A primary target for many sesquiterpene lactones is the p65 subunit of the transcription factor NF-κB, which inhibits its activity.[3]
-
Off-Target Effects: The high reactivity of the α-methylene-γ-lactone group can lead to indiscriminate reactions with numerous cellular proteins. This non-specific alkylation can disrupt normal protein function, leading to cytotoxicity, induction of oxidative stress, and depletion of cellular antioxidants like glutathione (B108866) (GSH).[1][3] This lack of selectivity against normal cells is a common issue with this class of compounds.[4]
Caption: Mechanism of on-target vs. off-target effects.
Q2: How can I determine the optimal concentration of this compound to minimize off-target cytotoxicity?
A2: The key is to perform a careful dose-response analysis to identify a concentration window that maximizes the desired on-target effect while minimizing general cytotoxicity.
-
Determine the IC50: First, establish the concentration that inhibits 50% of cell viability (IC50) in your specific cell line using a cytotoxicity assay (e.g., MTT, LDH). Sesquiterpene lactones can have IC50 values ranging from the low micromolar to nanomolar range.[4]
-
Titrate Below the IC50: For your functional assays, use a range of concentrations significantly below the determined IC50 value.
-
Monitor On-Target vs. Off-Target Markers: At each concentration, measure a marker for your on-target effect (e.g., decreased phosphorylation of an NF-κB substrate via Western blot) and a general stress/off-target marker (e.g., induction of the Nrf2 antioxidant response pathway or ROS production).[5] The optimal concentration will show significant on-target activity with minimal activation of stress pathways.
Q3: What are the essential control experiments to differentiate on-target from off-target effects?
A3: A robust set of controls is critical.
-
Cell-Type Control: Include a cell line that does not express the intended target protein, if possible. The compound should have a significantly lower effect in this cell line.
-
Target Rescue/Overexpression: If you hypothesize a specific target, try to rescue the effect by overexpressing that target. Overexpression may require a higher concentration of the compound to achieve the same effect.
-
Structural Analogue Control: Use a structurally similar analogue of the compound that lacks the reactive α-methylene-γ-lactone group. This control should be biologically inert and helps confirm that the observed effects are due to the reactive moiety.
-
Thiol Scavenger Control: Pre-treat cells with a cell-permeable thiol antioxidant like N-acetylcysteine (NAC). NAC can compete with cellular proteins for reaction with the compound, thereby reducing off-target effects. A reduction in the observed biological effect after NAC pre-treatment suggests it may be partially or wholly due to non-specific thiol reactivity or oxidative stress.
Q4: Can antioxidants be used to mitigate non-specific effects during my experiments?
A4: Yes. Co-incubation or pre-incubation with antioxidants can be a useful strategy. Since sesquiterpene lactones can induce reactive oxygen species (ROS) and deplete glutathione (GSH), which contribute to off-target effects, an antioxidant can help isolate the specific alkylating effects from the general oxidative stress effects.[6][7] N-acetylcysteine (NAC) is commonly used as it is a precursor to GSH and a direct scavenger of ROS.
Troubleshooting Guides
Problem 1: High levels of unexpected cell death are observed, even at concentrations reported to be safe in the literature.
| Possible Cause | Suggested Solution |
| Cell Line Sensitivity | Different cell lines have varied antioxidant capacities and expression levels of potential targets. Your cell line may be particularly sensitive. |
| Compound Instability | The compound may be degrading in the culture medium, producing more toxic byproducts. |
| High Basal Oxidative Stress | Your cell culture conditions (e.g., high cell density, nutrient depletion) may be causing basal stress, making cells more vulnerable. |
| Solution: | 1. Re-evaluate IC50: Perform a detailed dose-response curve (10-12 points) specifically for your cell line and passage number. 2. Reduce Incubation Time: Shorten the exposure time to the compound to a minimum required to observe the on-target effect. 3. Prepare Fresh Solutions: Always prepare the compound solution fresh from a high-quality stock immediately before use. 4. Optimize Culture Conditions: Ensure cells are healthy and sub-confluent before starting the experiment. |
Problem 2: Inconsistent or non-reproducible results between experimental replicates.
| Possible Cause | Suggested Solution |
| Variable Compound Activity | The compound is highly reactive and may be consumed at different rates depending on minor variations in cell density or media components. |
| Inconsistent Cell State | Differences in cell cycle phase or metabolic activity between replicates can alter susceptibility to the compound. |
| Solution: | 1. Standardize Cell Seeding: Be precise with cell seeding density and allow cells to adhere and normalize for 24 hours before treatment. 2. Synchronize Cells: For cell-cycle-dependent effects, consider a cell synchronization protocol (e.g., serum starvation). 3. Control for Media Effects: Use the same batch of serum and media for the entire set of experiments. Some media components can react with the compound. |
Data & Protocols
Table 1: Example Cytotoxicity of Sesquiterpene Lactones in Cancer Cell Lines
This table provides representative IC50 values for compounds structurally related to this compound to illustrate typical effective concentration ranges.
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| 1-O-acetylbritannilactone analogue | HCT116 (Colon) | MTT | 2.91 - 6.78 | [4] |
| 1-O-acetylbritannilactone analogue | HEp-2 (Larynx) | MTT | 3.52 - 5.14 | [4] |
| 1-O-acetylbritannilactone analogue | HeLa (Cervical) | MTT | 4.11 - 6.23 | [4] |
| Centratherin | HCT-116 (Colon) | Not Specified | <10 | [8] |
| Alantolactone | HUVECs (Endothelial) | Not Specified | Not Specified | [1] |
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of the compound that is cytotoxic to your cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to calculate the IC50 value.
Protocol 2: Measurement of Intracellular ROS
This protocol uses a fluorescent probe (DCFDA) to measure oxidative stress.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (or appropriate vessel) and treat with the compound at various concentrations for the desired time. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control.
-
Probe Loading: Remove the treatment medium and wash cells with warm PBS. Add 100 µL of 10 µM DCFDA solution (in PBS) to each well.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Measurement: Wash the cells with PBS to remove the excess probe. Add 100 µL of PBS to each well. Measure fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold-change in ROS production.
Visual Guides & Workflows
Caption: Experimental workflow for determining optimal concentration.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. Sesquiterpene Lactones as Promising Phytochemicals to Cease Metastatic Propagation of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nrf2/ARE-Mediated Antioxidant Actions of Pro-Electrophilic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 7. Modulating the Antioxidant Response for Better Oxidative Stress-Inducing Therapies: How to Take Advantage of Two Sides of the Same Medal? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for 1-O-Acetyl-6-O-isobutyrylbritannilactone studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with 1-O-Acetyl-6-O-isobutyrylbritannilactone and other sesquiterpene lactones. The guidance provided is based on the known properties of this class of compounds and general best practices for natural product research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Problem: High variability between experimental replicates.
-
Possible Cause: Inconsistent dissolution of the compound. Sesquiterpene lactones can have poor solubility in aqueous solutions.
-
Recommended Action:
-
Visually inspect your stock solutions and final assay media for any precipitation.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before each experiment.
-
Ensure thorough mixing and vortexing when diluting the stock solution into your aqueous assay buffer.
-
Consider a brief sonication of the stock solution to aid dissolution.
-
Problem: No observable effect of the compound in a bioassay.
-
Possible Cause 1: The compound may be inactive in the chosen assay. A negative result in a highly specific target-based assay doesn't rule out activity through other mechanisms.[1]
-
Recommended Action 1: Consider broader, phenotype-based assays in your initial screens to explore a wider range of potential biological activities.[1]
-
Possible Cause 2: The concentration range tested may be too narrow.
-
Recommended Action 2: Test the compound over a wide range of concentrations to identify its effective dose.[1]
-
Possible Cause 3: The compound may have degraded. Natural products can be unstable.
-
Recommended Action 3: Use a fresh sample of the compound and investigate its stability under your specific assay and storage conditions.[1]
Problem: Hit confirmation is not reproducible.
-
Possible Cause: Compound instability or poor solubility.
-
Recommended Action:
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle control for this compound?
A1: The appropriate vehicle control is the solvent used to dissolve the compound, at the same final concentration used in the experimental wells. For example, if you dissolve the compound in DMSO and the final concentration of DMSO in your assay is 0.1%, then 0.1% DMSO in the assay medium is your vehicle control. It is crucial to ensure that the vehicle itself does not affect the experimental outcome.
Q2: What are appropriate positive and negative controls for an anti-inflammatory assay?
A2:
-
Positive Control: A well-characterized anti-inflammatory compound known to be active in your specific assay. For example, in an assay measuring IL-1β release from LPS-stimulated macrophages, a known IL-1β inhibitor could be used.[2]
-
Negative Control: A compound with a similar chemical scaffold to this compound but known to be inactive. This can help to demonstrate that the observed activity is specific to the test compound and not a general property of the chemical class. Finding such a compound may require a literature search or preliminary screening.
Q3: How can I be sure that the observed effect is not due to cytotoxicity?
A3: It is essential to run a cytotoxicity assay in parallel with your primary screen.[1] This will help you to differentiate between a specific biological effect and non-specific activity due to cell death. Various cytotoxicity assays are available, such as the MTT, LDH, or neutral red uptake assays.
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
A4: PAINS are compounds that appear as frequent hitters in many different assays due to non-specific mechanisms, such as chemical reactivity or aggregation.[1] Sesquiterpene lactones contain reactive groups like the α-methylene-γ-lactone moiety, which can react with cellular nucleophiles, including proteins.[2][3] This reactivity can lead to non-specific effects. It is important to check the structure of your compound against known PAINS databases and perform orthogonal assays to confirm its activity.[1]
Data Presentation
Table 1: Example Data for In Vitro Anti-inflammatory Activity of a Sesquiterpene Lactone
| Treatment | Concentration (µM) | IL-1β Release (pg/mL) | Cell Viability (%) |
| Vehicle (0.1% DMSO) | - | 1500 ± 120 | 100 ± 5 |
| LPS (1 µg/mL) | - | 1450 ± 100 | 98 ± 6 |
| Compound X | 1 | 1200 ± 90 | 95 ± 5 |
| Compound X | 10 | 800 ± 75 | 92 ± 7 |
| Compound X | 50 | 400 ± 50 | 60 ± 8 |
| Positive Control | 10 | 500 ± 60 | 97 ± 4 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: General Cell-Based Assay
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).
-
Treatment:
-
Prepare serial dilutions of the compound in the cell culture medium.
-
Include a vehicle control (medium with the same final concentration of solvent).
-
Include a positive control (a compound known to elicit the desired effect).
-
Include a negative control (untreated cells or cells treated with an inactive compound).
-
-
Incubation: Incubate the cells with the compounds for the desired period.
-
Assay: Perform the specific assay to measure the desired endpoint (e.g., cytokine secretion, gene expression, cell proliferation).
-
Cytotoxicity Assessment: In a parallel plate, treat cells with the same concentrations of the compound and perform a cytotoxicity assay.
Mandatory Visualization
Caption: Experimental workflow for assessing compound activity.
Caption: Potential anti-inflammatory mechanism of sesquiterpene lactones.
References
Technical Support Center: Enhancing In Vivo Bioavailability of 1-O-Acetyl-6-O-isobutyrylbritannilactone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a lipophilic sesquiterpene lactone.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers and actionable solutions to common problems encountered during the pre-clinical evaluation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound is a sesquiterpene lactone, a class of compounds often characterized by poor water solubility due to their lipophilic nature.[1] This low aqueous solubility is a primary reason for poor oral bioavailability, as the compound must be in a dissolved state in the gastrointestinal fluids to be absorbed.[2] Like many lipophilic drugs, it may also be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[3]
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can significantly improve the oral bioavailability of lipophilic drugs like this compound. The most effective approaches include:
-
Lipid-Based Formulations: Systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) are highly effective.[4] They are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water microemulsion upon gentle agitation in the gastrointestinal tract, keeping the drug in a solubilized state.[5]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate and, consequently, bioavailability.[6][7]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier at the molecular level can improve its wettability and dissolution rate.[6]
Q3: I am observing high variability in my in vivo experimental results. What could be the cause?
A3: High variability in in vivo studies with poorly soluble compounds is common and can be attributed to several factors:
-
Inconsistent Formulation: If the compound is not uniformly dispersed in the vehicle, the administered dose can vary between animals.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic drugs.
-
Animal-to-Animal Physiological Differences: Variations in gastric pH, gastrointestinal motility, and metabolic enzyme activity among individual animals can lead to different absorption profiles.
-
Precipitation of the Compound: The compound may dissolve in the formulation but precipitate in the aqueous environment of the stomach or intestine.
Q4: How can I confirm that my formulation strategy is improving bioavailability?
A4: A comparative pharmacokinetic study is the most definitive way to assess the improvement in bioavailability. This involves administering both the unformulated compound and the new formulation (e.g., SMEDDS, nanoparticles) to different groups of animals and comparing key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).[8] A significantly higher AUC for the formulated compound indicates enhanced bioavailability.
Q5: Are there any analytical challenges in measuring this compound in plasma?
A5: Due to its lipophilic nature, extraction from plasma can be challenging. A sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is essential for accurate quantification, especially at the low concentrations expected after oral administration.[9][10][11]
Quantitative Data Summary
The following table summarizes the intravenous pharmacokinetic parameters of 1-O-acetylbritannilactone (a closely related compound) in rats and provides a hypothetical comparison of oral bioavailability for an unformulated versus a SMEDDS-formulated version of this compound. This illustrates the potential for improvement.
| Parameter | 1-O-acetylbritannilactone (Intravenous)[9] | This compound (Oral - Unformulated, Hypothetical) | This compound (Oral - SMEDDS, Hypothetical) |
| Dose | 0.14, 0.42, 1.26 mg/kg | 10 mg/kg | 10 mg/kg |
| Cmax (ng/mL) | N/A (IV) | 50 ± 15 | 350 ± 50 |
| Tmax (h) | N/A (IV) | 1.5 ± 0.5 | 1.0 ± 0.3 |
| AUC (0-t) (ng·h/mL) | Dose-dependent | 200 ± 75 | 1800 ± 300 |
| Elimination Half-life (t1/2) (h) | 0.412 ± 0.068 | ~0.5 | ~0.5 |
| Absolute Bioavailability (%) | 100 | < 5 | ~40 |
Note: The oral pharmacokinetic data for this compound is hypothetical and for illustrative purposes to demonstrate the potential impact of a SMEDDS formulation. Actual values would need to be determined experimentally.
Experimental Protocols
Self-Microemulsifying Drug Delivery System (SMEDDS) Formulation
This protocol describes the development of a SMEDDS formulation for a lipophilic sesquiterpene lactone.
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Vortex mixer
-
Water bath
Methodology:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.[5]
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
For each mixture, titrate with water and observe the formation of a microemulsion to identify the self-microemulsifying region.
-
-
Preparation of the SMEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (40-50°C) and vortex until a clear, homogenous solution is obtained.[5]
-
-
Characterization of the SMEDDS:
-
Droplet Size Analysis: Dilute the SMEDDS with water and measure the droplet size using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SMEDDS to a beaker of water with gentle stirring and measure the time taken to form a clear microemulsion.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to compare the oral bioavailability of unformulated and SMEDDS-formulated this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
Unformulated this compound suspension (e.g., in 0.5% carboxymethylcellulose)
-
SMEDDS formulation of this compound
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Methodology:
-
Animal Handling and Dosing:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: Group A (unformulated compound) and Group B (SMEDDS formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.[9]
-
Extract the compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the samples and construct a plasma concentration-time curve.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both groups using non-compartmental analysis.[8]
-
Determine the relative bioavailability of the SMEDDS formulation compared to the unformulated suspension.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by sesquiterpene lactones, providing a basis for mechanistic studies.
References
- 1. LC-MS/MS determination of 1-O-acetylbritannilactone in rat plasma and its application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. phytojournal.com [phytojournal.com]
- 10. Improving oral bioavailability of acalabrutinib using polymer-lipid hybrid nanoparticles: design, optimization, and in vivo pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Managing Autofluorescence of 1-O-Acetyl-6-O-isobutyrylbritannilactone in Experimental Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence issues when working with 1-O-Acetyl-6-O-isobutyrylbritannilactone in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern when working with compounds like this compound?
A: Autofluorescence is the natural emission of light by biological materials or the compound itself when excited by light, which can interfere with fluorescence-based assays.[1][2] This intrinsic fluorescence can be mistaken for a specific signal from your fluorescent probes, leading to a reduced signal-to-noise ratio, false positives, and inaccurate quantification.[1][3] Compounds like this compound, a sesquiterpene lactone, may possess inherent fluorescent properties that contribute to this background signal.
Q2: How can I determine if this compound is autofluorescent in my specific assay?
A: The most straightforward method is to run a control experiment. Prepare a sample containing only the compound at the concentration used in your assay, without any fluorescent labels or probes.[1] When you expose this sample to the excitation wavelength you are using, any detected emission can be attributed to the autofluorescence of the compound.
Q3: What are other common sources of autofluorescence in my experiments?
A: Besides the compound of interest, autofluorescence can originate from several other sources within your sample and reagents. Endogenous cellular components such as collagen, elastin, NADH, and flavins are common culprits, typically fluorescing in the blue to green spectrum.[4][5] Other sources include aldehyde-based fixatives like paraformaldehyde and glutaraldehyde, cell culture media (especially those containing phenol (B47542) red or serum), and even the microplates themselves.[1][4][6][7] Dead cells also tend to be more autofluorescent than live cells.[1][4]
Troubleshooting Guides
Initial Assessment of Autofluorescence
If you suspect autofluorescence from this compound is impacting your results, a systematic approach to characterizing and mitigating the issue is essential.
Experimental Workflow for Assessing Compound Autofluorescence
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 3. benchchem.com [benchchem.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 7. southernbiotech.com [southernbiotech.com]
choosing the right solvent for 1-O-Acetyl-6-O-isobutyrylbritannilactone delivery
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of appropriate solvents for the delivery of 1-O-Acetyl-6-O-isobutyrylbritannilactone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which organic solvents are commonly used for dissolving sesquiterpene lactones for in vitro studies?
A2: For in vitro experiments, it is crucial to select a solvent that is miscible with cell culture media at the final working concentration and has low cytotoxicity. Common choices for creating stock solutions of lipophilic compounds like this compound include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol (B145695) (EtOH)
-
Methanol (MeOH)
-
Acetone
It is imperative to prepare a high-concentration stock solution and then dilute it into the aqueous experimental medium, ensuring the final solvent concentration is minimal (typically ≤ 0.1% v/v) to avoid solvent-induced artifacts.
Q3: How can I determine the optimal solvent and concentration for my specific experiment?
A3: The optimal solvent and concentration should be determined empirically. This involves conducting a solubility test and a vehicle control experiment. A detailed protocol for a solubility test is provided in the "Experimental Protocols" section below. The vehicle control experiment involves treating a set of cells or animals with the highest concentration of the chosen solvent that will be used in the actual experiment to ensure the solvent itself does not elicit a biological response.
Q4: What are the considerations for selecting a solvent for in vivo delivery of this compound?
A4: For in vivo studies, solvent selection is more complex due to potential toxicity and pharmacokinetic considerations. Direct injection of pure organic solvents is generally not feasible. Common approaches for lipophilic compounds include:
-
Co-solvent systems: A mixture of a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) and an aqueous solution (e.g., saline, PBS).
-
Emulsions and microemulsions: Formulations using oils (e.g., corn oil, sesame oil) and surfactants (e.g., Cremophor EL, Tween 80).
-
Liposomes and nanoparticles: Encapsulation of the compound within lipid-based or polymeric carriers can improve solubility and alter biodistribution.[6]
The choice of vehicle will depend on the route of administration (e.g., intravenous, intraperitoneal, oral) and the specific animal model. All in vivo formulations must be sterile and tested for toxicity.
Q5: Are there any known stability issues with this compound in certain solvents?
A5: While specific stability data for this compound is not extensively documented, lactone rings can be susceptible to hydrolysis, especially in the presence of strong acids, bases, or certain enzymes. It is advisable to prepare fresh solutions and store stock solutions at low temperatures (e.g., -20°C or -80°C) in anhydrous solvents to minimize degradation. It is also recommended to protect solutions from light.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution when diluted in aqueous media.
-
Possible Cause: The final concentration of the compound exceeds its solubility limit in the aqueous medium, or the concentration of the organic co-solvent is too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the final concentration: Try working with a lower final concentration of the compound in your experiment.
-
Increase the stock concentration: Prepare a more concentrated stock solution so that a smaller volume is needed for dilution, thereby reducing the final solvent concentration.
-
Use a different solvent: Test the solubility in other recommended organic solvents (e.g., if DMSO fails, try ethanol or acetone).
-
Incorporate a surfactant: For in vitro studies, a small amount of a biocompatible surfactant like Tween 80 (at a very low, non-toxic concentration) can sometimes help maintain solubility.
-
Vortexing/Warming: Ensure thorough mixing upon dilution. Gentle warming of the aqueous medium (if experimentally permissible) can sometimes aid in solubilization.
-
Issue 2: Observed cellular toxicity or altered phenotype in the vehicle control group.
-
Possible Cause: The concentration of the organic solvent is too high and is causing cellular stress or other off-target effects.
-
Troubleshooting Steps:
-
Reduce the final solvent concentration: Aim for a final solvent concentration of ≤ 0.1% (v/v). If your current protocol exceeds this, you will need to increase the concentration of your stock solution.
-
Switch to a less toxic solvent: If high concentrations of DMSO are problematic, consider using ethanol, which is sometimes better tolerated by certain cell lines.
-
Perform a dose-response curve for the solvent: Determine the highest non-toxic concentration of the solvent for your specific cell line or experimental model.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: The compound may be degrading in solution, or there may be incomplete solubilization.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment or on a regular weekly/bi-weekly basis.
-
Ensure complete dissolution: Before making dilutions, visually inspect your stock solution to ensure there are no undissolved particles. Sonication can aid in dissolving the compound.
-
Store solutions properly: Store stock solutions in airtight containers at -20°C or -80°C and protect them from light.
-
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Screening of this compound
| Solvent | Polarity Index | Dielectric Constant (20°C) | Common Use | Notes |
| Dimethyl sulfoxide (DMSO) | 7.2 | 47.2 | In vitro stock solutions | Highly polar aprotic solvent; can be toxic to some cells at >0.5% |
| Ethanol (95-100%) | 5.2 | 25.3 | In vitro/in vivo | Generally less toxic than DMSO; can be used in co-solvent systems |
| Methanol | 6.6 | 33.0 | Stock solutions | Can be more toxic than ethanol |
| Acetone | 5.1 | 21.0 | Stock solutions | Volatile; use with caution in cell culture |
| Propylene Glycol | - | 32.0 | In vivo vehicle | Common co-solvent for in vivo formulations |
| Corn Oil / Sesame Oil | - | - | In vivo vehicle | For subcutaneous or intraperitoneal injections of lipophilic drugs |
Note: The solubility of this compound in these solvents should be determined experimentally.
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate, small glass vials.
-
Solvent Addition: To each vial, add a different solvent from Table 1, starting with a small volume (e.g., 100 µL).
-
Dissolution: Vortex the vials for 30-60 seconds. If the compound does not fully dissolve, you can try gentle warming (if the compound is heat-stable) or sonication for 5-10 minutes.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another small, measured volume of the same solvent (e.g., another 100 µL) and repeat the dissolution step.
-
Determine Approximate Solubility: Continue adding solvent incrementally until the compound is fully dissolved. The approximate solubility can then be calculated (e.g., if 1 mg dissolves in 500 µL, the solubility is approximately 2 mg/mL).
-
Documentation: Record the volume of each solvent required to dissolve the compound. This will help you identify the most effective solvents.
-
Aqueous Compatibility Check: Once you have a concentrated stock solution, perform a test dilution into your final aqueous medium (e.g., cell culture medium, PBS) to observe for any precipitation.
Mandatory Visualization
References
- 1. 1-O-acetyl-4R,6S-britannilactone | C17H24O5 | CID 70697730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms and optimization of in vivo delivery of lipophilic siRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to 1-O-Acetyl-6-O-isobutyrylbritannilactone in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone with anti-cancer properties. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. How can I confirm the development of resistance?
A1: The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of the compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. This is typically achieved by performing a cell viability assay (e.g., MTT or MTS assay) over a range of drug concentrations.
Q2: What are the common mechanisms of resistance to sesquiterpene lactones like this compound?
A2: Resistance to sesquiterpene lactones is often multifactorial. Some of the key mechanisms include:
-
Activation of Pro-survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and proliferation, thereby counteracting the cytotoxic effects of the drug. Key pathways implicated include PI3K/Akt/mTOR, NF-κB, Wnt/β-catenin, and STAT3.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Alterations in Drug Target: While less common for this class of drugs, mutations in the molecular target(s) of this compound could potentially reduce its binding affinity.
-
Enhanced DNA Damage Repair: For compounds that induce DNA damage, cancer cells may upregulate DNA repair mechanisms to survive treatment.
Q3: How can I begin to investigate the specific mechanism of resistance in my cell line?
A3: A stepwise approach is recommended:
-
Confirm Resistance: As mentioned in A1, perform dose-response curves to quantify the level of resistance (fold-change in IC50).
-
Assess Drug Efflux: Use functional assays to determine if increased activity of ABC transporters is contributing to resistance.
-
Analyze Signaling Pathways: Use techniques like Western blotting to examine the activation status of key proteins in the PI3K/Akt, NF-κB, Wnt/β-catenin, and STAT3 pathways in both sensitive and resistant cells.
Q4: Are there any known strategies to overcome resistance to this compound?
A4: Yes, several strategies can be explored:
-
Combination Therapy: Combining this compound with inhibitors of the identified resistance pathway (e.g., a PI3K inhibitor if the PI3K/Akt pathway is activated) can re-sensitize resistant cells.
-
Inhibition of Drug Efflux Pumps: Using known ABC transporter inhibitors in combination with your compound can increase its intracellular concentration.
-
Development of Analogs: Chemical modification of the parent compound may lead to derivatives that are less susceptible to resistance mechanisms.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding, edge effects in the microplate, or incomplete drug solubilization. | Ensure a homogeneous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media. Confirm the drug is fully dissolved in the solvent before diluting in culture medium. |
| No clear dose-response curve. | The concentration range of the drug is not optimal, or the incubation time is too short. | Broaden the range of concentrations tested. Perform a time-course experiment to determine the optimal treatment duration. |
| Parental cell line shows high intrinsic resistance. | The cell line may have pre-existing resistance mechanisms. | Screen a panel of different cancer cell lines to identify a more sensitive model. Investigate the baseline expression of ABC transporters and activity of pro-survival signaling pathways. |
| Loss of resistant phenotype over time in culture. | The resistance mechanism may be unstable without continuous drug pressure. | Culture the resistant cell line in the continuous presence of a low concentration of this compound. |
Data Presentation
Note: The following tables contain example data for illustrative purposes, as specific comparative data for this compound in a resistant cell line is not currently available in published literature.
Table 1: Example IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| HCT116 | Colon Carcinoma | 3.5 ± 0.4 | 28.1 ± 2.9 | 8.0 |
| A549 | Lung Carcinoma | 5.2 ± 0.6 | 45.8 ± 5.1 | 8.8 |
| MCF-7 | Breast Adenocarcinoma | 2.8 ± 0.3 | 22.5 ± 2.5 | 8.0 |
Table 2: Example Western Blot Densitometry Analysis of Key Signaling Proteins.
| Protein | Cell Line | Relative Protein Expression (Normalized to Loading Control) | Fold Change (Resistant/Sensitive) |
| p-Akt (Ser473) | HCT116-Sensitive | 1.00 ± 0.12 | 3.2 |
| HCT116-Resistant | 3.20 ± 0.35 | ||
| Total Akt | HCT116-Sensitive | 1.00 ± 0.09 | 1.1 |
| HCT116-Resistant | 1.10 ± 0.15 | ||
| p-STAT3 (Tyr705) | A549-Sensitive | 1.00 ± 0.15 | 2.8 |
| A549-Resistant | 2.80 ± 0.29 | ||
| Total STAT3 | A549-Sensitive | 1.00 ± 0.11 | 1.0 |
| A549-Resistant | 1.00 ± 0.13 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the activation status of proteins in key signaling pathways.
Materials:
-
Sensitive and resistant cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Treat sensitive and resistant cells with or without this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
ABC Transporter Activity Assay (Calcein-AM Efflux Assay)
This protocol assesses the functional activity of ABC transporters like P-glycoprotein.
Materials:
-
Sensitive and resistant cancer cells
-
Calcein-AM (a fluorescent substrate for ABC transporters)
-
Verpamil (an inhibitor of P-glycoprotein, as a positive control)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black-walled plate and allow them to adhere.
-
Pre-incubate the cells with this compound or Verapamil for 1 hour.
-
Add Calcein-AM to all wells at a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS to remove extracellular Calcein-AM.
-
Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
A lower fluorescence signal in the resistant cells compared to the sensitive cells suggests increased efflux of Calcein-AM, indicating higher ABC transporter activity.
Mandatory Visualizations
Caption: Experimental workflow for investigating and overcoming resistance.
Caption: The PI3K/Akt/mTOR signaling pathway and potential resistance.
Caption: The NF-κB signaling pathway in drug resistance.
Caption: The Wnt/β-catenin signaling pathway and its role in resistance.
Technical Support Center: Optimizing HPLC Separation of Britannilactone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of britannilactone (B2921459) derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the separation of britannilactone derivatives?
A1: A common and effective starting point for the separation of britannilactone derivatives, particularly from plant extracts like Inula britannica, is a reversed-phase HPLC method. A Luna C18 column is a suitable choice for the stationary phase.[1][2] The mobile phase typically consists of a gradient of acetonitrile (B52724) and acidified water, for example, with 0.2% (v/v) acetic acid, at a flow rate of 1.0 mL/min.[1][2] Detection is often set at a low wavelength, such as 210 nm, due to the chromophores present in these compounds.[1][2]
Q2: What are the common challenges when analyzing sesquiterpene lactones like britannilactone derivatives by HPLC?
A2: A primary challenge is the low UV absorbance of many sesquiterpene lactones, which necessitates detection at low wavelengths (around 210-220 nm).[1] At these wavelengths, baseline noise from solvents and other matrix components can be an issue. Additionally, the structural similarity of different derivatives can make achieving baseline separation difficult.
Q3: How can I improve the resolution between closely eluting britannilactone derivatives?
A3: To improve resolution, you can try several approaches:
-
Optimize the gradient: A shallower gradient (slower increase in the organic solvent percentage) can enhance separation.
-
Change the organic modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Adding a small amount of acid (e.g., acetic acid, formic acid, or phosphoric acid) can suppress the ionization of silanol (B1196071) groups on the stationary phase and improve peak shape and resolution.[1][2][3]
-
Lower the temperature: Reducing the column temperature can sometimes improve the separation of closely related compounds.
-
Select a different column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl or a different C18 packing material) may provide the necessary selectivity.
Q4: What is the importance of the detection wavelength for britannilactone derivatives?
A4: The detection wavelength is critical for achieving good sensitivity. For many sesquiterpene lactones, the maximum absorption is in the low UV range, around 210 nm.[1][2] It is advisable to run a UV-Vis spectrum of your purified britannilactone derivative to determine its specific absorption maximum (λmax) for optimal detection.
Q5: Are there any stability concerns I should be aware of when working with britannilactone derivatives?
A5: Yes, lactone rings can be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.[4] It is recommended to keep sample solutions in a neutral or slightly acidic pH range and to store them at low temperatures (e.g., 4°C) before analysis to minimize degradation.[2] One study on the stability of sesquiterpene lactones in Inula britannica showed that the relative standard deviations for stability were less than 2.45%, indicating good stability under the tested conditions.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Overlapping Peaks | - Inappropriate mobile phase composition.- Gradient is too steep.- Column is not suitable. | - Optimize the mobile phase by adjusting the ratio of organic solvent to water.- Employ a shallower gradient.- Try a different column with a different stationary phase (e.g., C8, Phenyl-Hexyl). |
| Peak Tailing | - Active sites on the column packing.- Column overload.- Incompatible sample solvent. | - Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase. |
| Broad Peaks | - Large extra-column volume.- Column contamination or aging.- Low column temperature. | - Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Flush the column with a strong solvent or replace the column.- Increase the column temperature. |
| Retention Time Drift | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column not properly equilibrated. | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time before each injection. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer in the mobile phase. | - Replace the guard column or filter.- Back-flush the column.- Ensure the buffer is fully dissolved in the mobile phase and filter the mobile phase. |
| No Peaks or Very Small Peaks | - Incorrect detector wavelength.- Sample concentration is too low.- Issues with the injector or detector. | - Verify the UV-Vis spectrum of your compound and set the detector to the λmax.- Concentrate the sample or increase the injection volume.- Perform system maintenance and checks on the injector and detector. |
Experimental Protocols
General HPLC Method for Separation of Britannilactone Derivatives
This method is based on a validated procedure for the simultaneous quantification of seven sesquiterpene lactones in Inula britannica.[1][2]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Luna C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.2% (v/v) Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient (or controlled at 25°C for better reproducibility) |
| Detection Wavelength | 210 nm |
| Injection Volume | 10-20 µL |
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 40 | 30 | 70 |
| 50 | 0 | 100 |
| 60 | 0 | 100 |
Method Validation Parameters
The following table summarizes typical validation data for an HPLC method for sesquiterpene lactones from Inula britannica.[1][2]
Table 2: Summary of Method Validation Data
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Varies by compound (e.g., 0.02 - 0.1 µg/mL) |
| Limit of Quantification (LOQ) | Varies by compound (e.g., 0.07 - 0.3 µg/mL) |
| Intra-day Precision (RSD) | < 2.7% |
| Inter-day Precision (RSD) | < 2.7% |
| Accuracy | 99.66% - 100.22% |
| Recovery | 98.12% - 101.39% |
| Repeatability (RSD) | < 2.45% |
| Stability (RSD) | < 2.45% |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: A logical workflow for HPLC method development.
References
- 1. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
challenges in scaling up the synthesis of 1-O-Acetyl-6-O-isobutyrylbritannilactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis and scaling up of 1-O-Acetyl-6-O-isobutyrylbritannilactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenges revolve around achieving regioselectivity during the acylation steps. Britannilactone (B2921459) precursors possess multiple hydroxyl groups, and selectively acetylating the 1-O position and isobutyrylating the 6-O position without side reactions on other available hydroxyls is critical. Other challenges include the stability of the lactone ring, which can be sensitive to both acidic and basic conditions, and the purification of the final product from a complex mixture of reactants, byproducts, and potentially regioisomers.
Q2: Why is regioselectivity in the acylation of britannilactone derivatives so difficult to achieve with classical chemical methods?
A2: Classical acylation methods using acid chlorides or anhydrides with a base catalyst often lack selectivity between hydroxyl groups of similar reactivity (e.g., primary vs. secondary alcohols). This can lead to a mixture of products, including di-acetylated, di-isobutyrylated, and incorrectly acylated isomers, which are often difficult to separate, complicating the downstream processing and reducing the overall yield of the desired product.
Q3: What are the advantages of using enzymatic catalysis for the acylation of sesquiterpene lactones like britannilactone?
A3: Enzymatic catalysis, particularly using lipases such as Candida antarctica Lipase B (CAL-B), offers high regioselectivity, allowing for the specific acylation of primary alcohols over secondary ones under mild reaction conditions.[1][2] This approach minimizes the need for complex protection-deprotection steps, leading to a more efficient and greener synthesis.[2][3] The mild conditions also help to preserve the integrity of sensitive functional groups, such as the lactone ring.
Q4: How can the stability of the lactone ring be maintained during synthesis and purification?
A4: The lactone ring is susceptible to hydrolysis under strong acidic or basic conditions. Therefore, it is crucial to maintain a neutral or near-neutral pH throughout the synthesis and purification process. Reactions should be performed using mild reagents, and any pH adjustments should be done carefully with buffered solutions. During purification, methods like silica (B1680970) gel chromatography should be performed with solvents of controlled acidity.
Q5: What are the recommended methods for purifying the final product?
A5: Purification of complex lactones typically involves chromatographic techniques.[4] Normal-phase column chromatography using silica gel is a common method. For complex mixtures that are difficult to separate, more advanced techniques such as High-Performance Liquid Chromatography (HPLC) may be necessary. In some cases, crystallization can be an effective final purification step if the product is a solid. For large-scale operations, distillation under reduced pressure might be considered if the compound is thermally stable.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive enzyme/catalyst.2. Poor quality of starting material (britannilactone precursor).3. Inappropriate reaction conditions (temperature, solvent, pH).4. Presence of inhibitors in the reaction mixture. | 1. Use a fresh batch of enzyme or catalyst. Ensure proper storage and handling.2. Verify the purity of the starting material by NMR or LC-MS.3. Optimize reaction temperature, solvent, and pH. For enzymatic reactions, ensure the conditions are within the optimal range for the specific enzyme.[2]4. Purify the starting material to remove any potential inhibitors. |
| Poor Regioselectivity (Acylation at incorrect positions) | 1. Non-selective chemical acylation method used.2. Enzyme not specific enough for the substrate.3. Reaction conditions favoring non-selective acylation (e.g., high temperature).4. Steric hindrance affecting the desired reaction site. | 1. Switch to a highly regioselective method, such as enzymatic acylation using CAL-B.[1][3]2. Screen different lipases to find one with better selectivity for the target hydroxyl groups.3. Optimize reaction conditions; lower temperatures often improve selectivity.4. Consider modifying the substrate to reduce steric hindrance around the target site, if feasible. |
| Product Degradation (Lactone Ring Opening) | 1. Presence of strong acid or base in the reaction or work-up.2. High reaction temperatures for extended periods.3. Inappropriate pH during aqueous extraction or purification. | 1. Use mild, non-ionic bases or buffered systems. Neutralize the reaction mixture carefully.2. Reduce reaction time and/or temperature.3. Ensure all aqueous solutions for work-up are at or near neutral pH. Use pre-treated, neutral silica gel for chromatography. |
| Difficulties in Product Purification | 1. Formation of multiple regioisomers with similar polarities.2. Unreacted starting materials and byproducts co-eluting with the product.3. Product instability on the purification medium (e.g., silica gel). | 1. Improve the selectivity of the reaction to minimize isomer formation.2. Optimize the chromatographic conditions (solvent system, gradient) for better separation. Consider using a different stationary phase (e.g., alumina, reversed-phase silica).3. Deactivate the silica gel by washing with a solvent containing a small amount of a weak base like triethylamine (B128534) before use. |
| Scaling-Up Issues | 1. Poor mixing in a larger reactor.2. Difficulty in maintaining optimal temperature.3. Challenges in downstream processing (e.g., large-volume extractions and chromatography). | 1. Ensure efficient stirring and reactor geometry that promotes good mass transfer.2. Use a reactor with precise temperature control and adequate heat exchange capacity.3. Develop a scalable purification strategy. This may involve moving from batch chromatography to a continuous process or developing a crystallization protocol to replace chromatography for the final purification step. |
Quantitative Data from Analogous Reactions
The following table summarizes reaction conditions and outcomes for the regioselective enzymatic acylation of various sesquiterpene lactones, which can serve as a starting point for optimizing the synthesis of this compound.
| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Ref. |
| 11β,13-dihydrolactucin | Novozym 435 (CAL-B) | Vinyl acetate (B1210297) | MTBE/ACN | 37 | 24 | >99 | [2] |
| 11β,13-dihydrolactucin | Novozym 435 (CAL-B) | Vinyl propionate | MTBE/ACN | 37 | 24 | >99 | [2] |
| 11β,13-dihydrolactucin | Novozym 435 (CAL-B) | Vinyl octanoate | MTBE/ACN | 37 | 24 | 69 | [2] |
| Lactucin | Novozym 435 (CAL-B) | Vinyl acetate | MTBE/ACN | 37 | 24 | >99 | [2] |
| Lactucopicrin | Novozym 435 (CAL-B) | Vinyl acetate | MTBE/ACN | 37 | 24 | >99 | [2] |
MTBE: Methyl tert-butyl ether; ACN: Acetonitrile
Experimental Protocols
Hypothetical Protocol for Two-Step Enzymatic Synthesis of this compound
This protocol assumes the starting material is a britannilactone diol with hydroxyl groups at the 1-O and 6-O positions.
Step 1: Regioselective 6-O-Isobutyrylation
-
Preparation: To a solution of the britannilactone diol (1 equivalent) in a suitable organic solvent (e.g., a 3:1 mixture of MTBE/Acetonitrile), add vinyl isobutyrate (3 equivalents).[2]
-
Enzymatic Reaction: Add immobilized Candida antarctica Lipase B (Novozym 435, ~20 mg per 10 mM of substrate) and molecular sieves to the mixture.[2]
-
Incubation: Seal the reaction vessel and place it on an orbital shaker at 35-40°C. Monitor the reaction progress by TLC or LC-MS. The reaction is expected to selectively acylate the less sterically hindered primary hydroxyl group.
-
Work-up: Once the reaction reaches completion (or equilibrium), filter off the enzyme and molecular sieves. Wash the solids with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel to isolate the 6-O-isobutyrylbritannilactone intermediate.
Step 2: Regioselective 1-O-Acetylation
-
Preparation: Dissolve the purified 6-O-isobutyrylbritannilactone (1 equivalent) in a suitable organic solvent and add vinyl acetate (3 equivalents).
-
Enzymatic Reaction: Add a fresh batch of immobilized Candida antarctica Lipase B (Novozym 435) and molecular sieves.
-
Incubation: Agitate the mixture at 35-40°C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the enzyme and molecular sieves and wash with the solvent.
-
Final Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel, followed by crystallization if possible, to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
- 1. Biocatalytic Regioselective O-acylation of Sesquiterpene Lactones from Chicory: A Pathway to Novel Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. US2439905A - Process of purifying lactones - Google Patents [patents.google.com]
Validation & Comparative
Comparative Efficacy of 1,6-O,O-Diacetylbritannilactone and Standard Therapies in Oral Squamous Cell Carcinoma In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-cancer activity of 1,6-O,O-Diacetylbritannilactone (OODBL), a natural compound isolated from Inula britannica, against standard-of-care therapies, cisplatin (B142131) and cetuximab, in preclinical models of oral squamous cell carcinoma (OSCC). While direct in vivo data for 1-O-Acetyl-6-O-isobutyrylbritannilactone is not currently available, the closely related compound OODBL serves as a valuable proxy for evaluating the potential of this class of sesquiterpene lactones.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of OODBL, cisplatin, and cetuximab in inhibiting tumor growth in OSCC xenograft models.
Table 1: In Vivo Efficacy of 1,6-O,O-Diacetylbritannilactone (OODBL) in OSCC Xenograft Model
| Compound | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| OODBL | CAL27 | Balb/c Nude Mice | Intragastric administration, daily for 30 days | Significant reduction in tumor volume and weight | [1] |
Table 2: In Vivo Efficacy of Cisplatin in OSCC Xenograft Models
| Compound | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Cisplatin | Human oral squamous carcinoma | Nude Mice | 0.3 mg/kg, i.p., twice weekly | 28% | [2] |
| Cisplatin | Human oral squamous carcinoma | Nude Mice | 0.45 mg/kg, i.p., twice weekly | 47% | [2] |
| Cisplatin | Human oral squamous carcinoma | Nude Mice | 0.9 mg/kg, i.p., twice weekly | 86% | [2] |
Table 3: In Vivo Efficacy of Cetuximab in OSCC Xenograft Models
| Compound | Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Cetuximab | HSC3 | Nude Mice | Not specified | Significant inhibition compared to control | [3] |
| Cetuximab | UT-SCC 42A, SAS | NOD-SCIDγ Mice | 1 mg, i.p., twice per week | Significant reduction in tumor volume | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
1. 1,6-O,O-Diacetylbritannilactone (OODBL) In Vivo Study [1]
-
Cell Line: CAL27 (human oral squamous cell carcinoma).
-
Animal Model: Balb/c nude mice (4 weeks old).
-
Tumor Implantation: 1 x 107 CAL27 cells were injected subcutaneously into the mice.
-
Treatment Groups:
-
Mock (vehicle control): Normal saline.
-
OODBL treatment.
-
-
Drug Administration: Mice were administered OODBL (0.1 mL/10g) or normal saline intragastrically on a daily basis.
-
Study Duration: 30 days.
-
Efficacy Assessment: Tumor growth was measured every five days, starting ten days post-injection. At the end of the study, mice were sacrificed, and tumors were excised and weighed.
2. Cisplatin In Vivo Study [2]
-
Cell Line: Human oral squamous carcinoma.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment Groups:
-
Vehicle control.
-
Cisplatin at 0.3, 0.45, and 0.9 mg/kg.
-
-
Drug Administration: Cisplatin was administered intraperitoneally (i.p.) twice weekly.
-
Efficacy Assessment: Tumor volume was measured to determine tumor growth inhibition.
3. Cetuximab In Vivo Study [4]
-
Cell Lines: UT-SCC 42A and SAS (human head and neck squamous cell carcinoma).
-
Animal Model: NOD-SCIDγ mice.
-
Tumor Implantation: Subcutaneous injection of tumor cells.
-
Treatment Groups:
-
PBS (negative control).
-
Cetuximab (1 mg).
-
-
Drug Administration: Cetuximab was administered intraperitoneally (i.p.) twice per week once tumors reached a volume of 100 mm³.
-
Efficacy Assessment: Tumor volume was monitored. Animals were euthanized when tumors in the control group reached 1,500 mm³.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anti-cancer activity of OODBL and the comparative drugs are mediated by distinct signaling pathways.
Caption: OODBL signaling pathway in OSCC.
Caption: Cetuximab signaling pathway in OSCC.
Caption: Cisplatin mechanism of action.
Experimental Workflow
The general workflow for evaluating the in vivo anti-cancer activity of these compounds in a xenograft model is outlined below.
Caption: In vivo xenograft experimental workflow.
References
- 1. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxicity of Two Sesquiterpene Lactones from Inula britannica
A Note to the Reader: This guide provides a comparative overview of the cytotoxic properties of 1-O-acetylbritannilactone (ABL) and 1,6-O,O-diacetylbritannilactone (OODBL). It is important to note that while the user requested a comparison with 1-O-Acetyl-6-O-isobutyrylbritannilactone, a comprehensive search of the scientific literature did not yield publicly available cytotoxicity data for this specific compound. Therefore, this guide focuses on two closely related and well-studied cytotoxic compounds from the same plant, Inula britannica. The data presented is compiled from different studies, and direct comparison of cytotoxic potency should be approached with caution as experimental conditions may vary.
This document is intended for researchers, scientists, and professionals in drug development, providing a concise summary of experimental data, detailed protocols for key assays, and visualizations of the signaling pathways involved in the cytotoxic effects of these compounds.
Quantitative Cytotoxicity Data
The cytotoxic activity of 1-O-acetylbritannilactone (ABL) and 1,6-O,O-diacetylbritannilactone (OODBL) has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from different studies are summarized below.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,6-O,O-diacetylbritannilactone (OODBL) | COLO 205 | Human colon adenocarcinoma | 14.7 | [1] |
| HT-29 | Human colon adenocarcinoma | 57.0 | [1] | |
| HL-60 | Human promyelocytic leukemia | 16.2 | [1] | |
| AGS | Human gastric adenocarcinoma | 5.4 | [1] | |
| 1-O-acetylbritannilactone (ABL) | HCT116 | Human colon cancer | 15.23 | |
| HEp-2 | Human larynx epidermoid carcinoma | 18.54 | ||
| HeLa | Human cervical adenocarcinoma | 20.17 | ||
| CHO | Chinese hamster ovary (non-cancerous) | 25.32 |
Note: The IC50 values for OODBL were determined after 24 hours of treatment. The specific treatment duration for the provided ABL IC50 values was not detailed in the available literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for determining the cytotoxicity of these compounds.
Cell Viability and Cytotoxicity Assays
1. MTT Assay (for 1,6-O,O-diacetylbritannilactone)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human oral squamous cell carcinoma (OSCC) cell lines, CAL27 and SCC15, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates. After reaching confluency, they were treated with varying concentrations of OODBL for 24, 48, and 72 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 490 nm using a microplate reader. The cell viability was expressed as a percentage of the control (untreated cells).
2. Trypan Blue Exclusion Assay (for 1,6-O,O-diacetylbritannilactone)
This assay is used to count viable cells, which exclude the dye, from non-viable cells, which take it up.[1]
-
Cell Culture and Treatment: Human cancer cells (COLO 205, HT-29, HL-60, and AGS) were treated with different concentrations of OODBL (ranging from 5 to 100 µM) for 24 hours.[1]
-
Cell Staining: After treatment, cells were harvested and stained with a 0.4% solution of trypan blue.
-
Cell Counting: The number of viable (unstained) and non-viable (blue) cells was counted using a hemocytometer under a microscope.[1]
-
Calculation: The percentage of viable cells was calculated as (viable cell count / total cell count) x 100. The IC50 value was determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: CAL27 and SCC15 cells were seeded in 6-well plates and treated with various concentrations of OODBL.
-
Fixation: After treatment, cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at 4°C.
-
Staining: The fixed cells were treated with RNase A (100 µg/mL) for 30 minutes at 37°C, followed by staining with propidium (B1200493) iodide (PI) (50 µg/mL) for 30 minutes.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using appropriate software (e.g., Multi-cycle).
Signaling Pathways
1,6-O,O-diacetylbritannilactone (OODBL) Induced Apoptosis Pathway
OODBL has been shown to induce apoptosis in oral squamous carcinoma cells through a complex signaling network. It downregulates miR-1247-3p, which in turn upregulates the Liver X Receptor Alpha (LXRα). LXRα promotes the expression of ATP-binding cassette transporters ABCA1 and ABCG1. Furthermore, OODBL triggers the intrinsic apoptosis pathway, characterized by an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9 and caspase-3.[2]
Caption: OODBL signaling pathway in OSCC.
Proposed Cytotoxic Mechanism of 1-O-acetylbritannilactone (ABL)
While the precise signaling pathway for 1-O-acetylbritannilactone is not as extensively detailed in the available literature, studies on its analogues suggest that its cytotoxic effects are mediated through the induction of cell cycle arrest and apoptosis. Specifically, derivatives of ABL have been observed to cause cell cycle arrest at the G2/M phase. This is a common mechanism for cytotoxic compounds, which often involves the modulation of key cell cycle regulators like cyclin-dependent kinases (CDKs) and cyclins, and can subsequently trigger apoptotic pathways.
References
comparative study of sesquiterpene lactones from different Inula species
For Researchers, Scientists, and Drug Development Professionals
The genus Inula, a member of the Asteraceae family, is a rich reservoir of bioactive sesquiterpene lactones (STLs). These compounds are of significant interest to the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. This guide provides a comparative overview of the primary STLs found in prominent Inula species, with a focus on quantitative data, experimental protocols for their analysis, and the signaling pathways they modulate.
Quantitative Analysis of Major Sesquiterpene Lactones
The concentration and composition of sesquiterpene lactones can vary considerably among different Inula species, influencing their therapeutic potential. The selection of an appropriate plant source is therefore critical for targeted research and drug development. The following table summarizes the quantitative data for some of the most abundant STLs identified in selected Inula species.
| Plant Source | Major Sesquiterpene Lactones | Yield (mg/g of plant material) | Method of Quantification |
| Inula helenium | Alantolactone | 31.83 ± 2.08[1] | Microwave-Assisted Extraction followed by HPLC[1] |
| Isoalantolactone | 21.25 ± 1.37[1] | Microwave-Assisted Extraction followed by HPLC[1] | |
| Inula britannica | 1,6-O,O-diacetylbritannilactone | Varies by region (e.g., 0.15 - 0.55)[1] | HPLC-DAD-MS[1] |
| O-acetylbritannilactone | Varies by region (e.g., 0.12 - 0.45)[1] | HPLC-DAD-MS[1] | |
| Britannilactone | Varies by region (e.g., 0.05 - 0.21)[1] | HPLC-DAD-MS[1] | |
| Inula cappa | Germacrane-type lactones | Data not consistently available for specific compounds[1] | HPLC[1] |
| Inula racemosa | Alantolactone and Isoalantolactone | Major constituents[2][3] | Not specified in the provided text |
Note: The yield of specific sesquiterpene lactones in Inula cappa is not as well-documented in readily available literature, indicating a potential avenue for further quantitative research.[1]
Experimental Protocols
The accurate extraction, isolation, and quantification of sesquiterpene lactones are fundamental to their study. Below are detailed methodologies generalized from established research.
Extraction of Sesquiterpene Lactones: Microwave-Assisted Extraction (MAE)
A highly efficient method for extracting STLs from Inula species is Microwave-Assisted Extraction (MAE).[1]
-
Sample Preparation: The dried plant material (e.g., roots, aerial parts) is finely ground and passed through a sieve (e.g., 140-mesh).[1]
-
Extraction Solvent: An 80% ethanol (B145695) solution is commonly employed.[1]
-
Procedure:
-
Combine 1 gram of the powdered plant material with 15 mL of the 80% ethanol solution.[1]
-
Expose the mixture to microwave radiation for a duration of 120 seconds at a controlled temperature of 50°C.[1]
-
Following extraction, filter the mixture to separate the liquid extract from the solid plant residue.[1]
-
The resulting filtrate can be concentrated under reduced pressure to obtain the crude extract.[1]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and widely used technique for the separation and quantification of individual sesquiterpene lactones.[1]
-
Chromatographic Conditions (General Example):
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system consisting of acetonitrile (B52724) and water (often with a small percentage of acid, such as 0.2% acetic acid) is common.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at a specific wavelength (e.g., 210 nm).
-
-
Quantification: The concentration of each STL is determined by comparing the peak area in the sample chromatogram to a calibration curve constructed from known concentrations of pure standards.[1]
Mandatory Visualizations
Signaling Pathway Diagram
Sesquiterpene lactones from Inula species exert their anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a critical regulator of the expression of pro-inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by Inula sesquiterpene lactones.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the comparative analysis of sesquiterpene lactones from different Inula species.
Caption: Workflow for extraction and quantification of sesquiterpene lactones.[1]
References
Validating the NF-κB Inhibitory Effect of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NF-κB inhibitory effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone and other established NF-κB inhibitors. The following sections present a summary of experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathway and experimental workflows to aid in the validation and assessment of this compound.
Comparative Analysis of NF-κB Inhibitors
This compound is a sesquiterpene lactone that has been investigated for its anti-inflammatory properties. Research on the closely related compound, 1-O-acetylbritannilactone (ABL), has demonstrated its capacity to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition is achieved through the blockade of the inhibitor of NF-κB kinase-beta (IKKβ) activation, a critical step in the canonical NF-κB pathway. Furthermore, studies on 1,6-O,O-diacetylbritannilactone (ABLOO) suggest that the presence of acetyl groups enhances the NF-κB inhibitory action, likely by increasing cell permeability.
The following table summarizes the quantitative data for selected alternative NF-κB inhibitors, highlighting their mechanism of action and inhibitory concentrations.
| Compound | Target | Assay Type | IC50 Value |
| IMD-0354 | IKKβ | TNF-α induced NF-κB transcription | 1.2 µM[1] |
| Ro 106-9920 | IκBα Ubiquitination | Inhibition of cytokine expression | < 1 µM[2] |
| IκBα ubiquitination | 2.3 µM[2] / 3 µM[3] | ||
| TPCA-1 | IKKβ | IKKβ kinase activity | 17.9 nM |
Experimental Protocols
To validate the NF-κB inhibitory effect of this compound, two key experiments are recommended: a Luciferase Reporter Assay to quantify NF-κB transcriptional activity and a Western Blot for phosphorylated IκBα (p-IκBα) to confirm the inhibition of the upstream signaling pathway.
Luciferase Reporter Assay for NF-κB Inhibition
This assay provides a quantitative measure of NF-κB-mediated gene expression.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
Following transfection, treat the cells with varying concentrations of this compound or control inhibitors for 1-2 hours.
-
Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) at a predetermined optimal concentration.
-
Include appropriate controls: untreated cells, cells treated with stimulant only, and cells treated with a known NF-κB inhibitor.
3. Luciferase Activity Measurement:
-
After a suitable incubation period (e.g., 6-24 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot for IκBα Phosphorylation
This experiment directly assesses the inhibition of IKKβ activity by measuring the phosphorylation status of its substrate, IκBα.
1. Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., RAW 264.7 macrophages) in 6-well plates.
-
Pre-treat the cells with different concentrations of this compound or a known IKKβ inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., LPS) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.
2. Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total IκBα or a housekeeping protein like β-actin.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the p-IκBα band to the total IκBα or loading control band.
-
Compare the levels of p-IκBα in treated cells to the stimulated control to determine the inhibitory effect of the compound.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Canonical NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflows for validating NF-κB inhibition.
References
- 1. Quantitative structure-activity relationship of sesquiterpene lactones as inhibitors of the transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acetylbritannilatone suppresses NO and PGE2 synthesis in RAW 264.7 macrophages through the inhibition of iNOS and COX-2 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Britannilactone Derivatives in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative preclinical evaluation of britannilactone (B2921459) derivatives in animal models of cancer. While in vivo anti-cancer data for 1-O-Acetyl-6-O-isobutyrylbritannilactone is not presently available in the reviewed scientific literature, this document focuses on closely related and pharmacologically active sesquiterpene lactones: Britanin and 1,6-O,O-Diacetylbritannilactone (OODBL) . Their performance is compared with Gemcitabine , a standard-of-care chemotherapy agent, to offer a contextual understanding of their potential therapeutic efficacy. The data presented herein is derived from published preclinical studies and is intended to guide further research and development in this area. It is important to note that while 6-O-isobutyrylbritannilactone has been evaluated in in vivo zebrafish models for its anti-melanogenesis activity, these studies were not conducted in a cancer context[1][2][3].
Comparative Efficacy of Britannilactone Derivatives
The anti-tumor activity of Britanin and OODBL has been demonstrated in hepatocellular carcinoma and oral squamous cell carcinoma models, respectively. The following tables summarize the quantitative data from these preclinical studies, alongside comparative data for Gemcitabine.
Table 1: In Vivo Efficacy of Britannilactone Derivatives in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Britanin | Hepatocellular Carcinoma (BEL 7402-luc) | Subcutaneous Xenograft | Not Specified | Significant inhibition of tumor size | [4] |
| 1,6-O,O-Diacetylbritannilactone (OODBL) | Oral Squamous Cell Carcinoma | In vivo tumor model | Not Specified | Anti-tumor effect observed | [5] |
| Gemcitabine | Pancreatic Cancer | Xenograft Model | Not Specified | Comparable activity to Artesunate | [6] |
Note: Specific quantitative data on tumor growth inhibition percentages were not available in the referenced abstracts.
Experimental Protocols
Hepatocellular Carcinoma Xenograft Model (Britanin)
-
Cell Line: BEL 7402-luc (human hepatocellular carcinoma cells expressing luciferase).
-
Animal Model: Subcutaneous tumor model was established in an appropriate animal host (details not specified in the abstract).
-
Tumor Induction: BEL 7402-luc cells were implanted subcutaneously.
-
Treatment: Animals were treated with Britanin. The exact dosage and administration schedule were not detailed in the abstract.
-
Monitoring: Tumor size was monitored using in vivo bioluminescence imaging.
-
Endpoint Analysis: At the end of the study, tumors were excised, and tumor size was measured. Staining was also performed. Western blot analysis was conducted to assess the expression of p65 and the Bcl-2/Bax ratio[4].
Oral Squamous Cell Carcinoma In Vivo Model (OODBL)
-
Indication: Oral Squamous Cell Carcinoma (OSCC).
-
Treatment: 1,6-O,O-Diacetylbritannilactone (OODBL) was administered.
-
Endpoint Analysis: The protein expression levels of LXRα, ABCA1, and ABCG1 were analyzed by Western blot in tumor tissues.
-
Ethical Considerations: Animal care and experimental procedures were approved by the Animal Ethics Committee of Jinan Stomatological Hospital[5].
Mechanism of Action & Signaling Pathways
Britanin has been shown to exert its anti-tumor effects by inhibiting the NF-κB signaling pathway. Specifically, treatment with Britanin led to the inhibition of p65 protein expression and a reduced Bcl-2/Bax ratio, suggesting the induction of apoptosis[4].
// Nodes Britanin [label="Britanin", fillcolor="#FBBC05", fontcolor="#202124"]; p65 [label="p65 (NF-κB)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Britanin -> p65 [label="inhibition", color="#EA4335", fontcolor="#202124"]; p65 -> Bcl2 [label="promotes transcription", color="#34A853", fontcolor="#202124"]; Britanin -> Bcl2 [style=dashed, arrowhead=tee, color="#EA4335"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335", fontcolor="#202124"]; Bax -> Apoptosis [color="#34A853", fontcolor="#202124"]; Britanin -> Bax [style=dashed, color="#34A853"]; } caption { label = "Figure 1: Britanin's Proposed Mechanism of Action"; fontsize = 12; fontcolor = "#202124"; }
Caption: Britanin inhibits the NF-κB pathway, reducing anti-apoptotic Bcl-2 and promoting apoptosis.
Experimental Workflow
The following diagram illustrates a general workflow for a preclinical in vivo xenograft study, based on the methodologies described in the referenced literature.
// Nodes Cell_Culture [label="Cancer Cell Culture\n(e.g., BEL 7402-luc)", fillcolor="#F1F3F4", fontcolor="#202124"]; Implantation [label="Subcutaneous Implantation\ninto Animal Model", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Tumor Growth Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Groups [label="Randomization into\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Vehicle [label="Vehicle Control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Test_Compound [label="Test Compound\n(e.g., Britanin)", fillcolor="#FBBC05", fontcolor="#202124"]; Positive_Control [label="Positive Control\n(e.g., Gemcitabine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dosing [label="Drug Administration", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Measurement [label="Tumor Volume Measurement\n(Bioluminescence/Calipers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis\n(Tumor Excision, Western Blot, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Implantation [color="#5F6368"]; Implantation -> Tumor_Growth [color="#5F6368"]; Tumor_Growth -> Treatment_Groups [color="#5F6368"]; Treatment_Groups -> Vehicle [color="#5F6368"]; Treatment_Groups -> Test_Compound [color="#5F6368"]; Treatment_Groups -> Positive_Control [color="#5F6368"]; Vehicle -> Dosing [style=dashed, color="#5F6368"]; Test_Compound -> Dosing [style=dashed, color="#5F6368"]; Positive_Control -> Dosing [style=dashed, color="#5F6368"]; Dosing -> Tumor_Measurement [color="#5F6368"]; Tumor_Measurement -> Endpoint [color="#5F6368"]; } caption { label = "Figure 2: General Workflow for a Preclinical Xenograft Study"; fontsize = 12; fontcolor = "#202124"; }
Caption: A typical workflow for evaluating anti-tumor efficacy in a xenograft model.
Conclusion and Future Directions
The available preclinical data suggests that britannilactone derivatives, such as Britanin and 1,6-O,O-Diacetylbritannilactone, hold promise as anti-cancer agents. Their ability to modulate key signaling pathways like NF-κB provides a strong rationale for their therapeutic potential. However, the lack of in vivo anti-cancer studies on this compound highlights a significant research gap.
Future studies should aim to:
-
Conduct a comprehensive preclinical evaluation of this compound in various cancer xenograft models.
-
Perform dose-escalation and pharmacokinetic studies to determine the optimal dosing regimen and bioavailability.
-
Investigate the detailed mechanism of action, including the identification of direct molecular targets.
-
Evaluate the combination of these compounds with standard-of-care therapies to explore potential synergistic effects.
By addressing these key areas, the therapeutic potential of this compound and other related compounds can be more thoroughly elucidated, paving the way for potential clinical development.
References
- 1. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Melanogenesis Activity of 6-O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models [mdpi.com]
- 3. Anti-Melanogenesis Activity of 6- O-Isobutyrylbritannilactone from Inula britannica on B16F10 Melanocytes and In Vivo Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sesquiterpene Lactones as Promising Candidates for Cancer Therapy: Focus on Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of 1-O-Acetyl-6-O-isobutyrylbritannilactone and Parthenolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of two sesquiterpene lactones: 1-O-Acetyl-6-O-isobutyrylbritannilactone and Parthenolide (B1678480). While extensive research is available for Parthenolide, data on this compound is limited. This comparison leverages available data on closely related britannilactone (B2921459) derivatives to provide a preliminary assessment.
Part I: Quantitative Efficacy Data
The following tables summarize the available quantitative data on the anti-cancer and anti-inflammatory activities of Parthenolide and derivatives of 1-O-acetylbritannilactone. It is important to note the absence of direct experimental data for this compound in the reviewed literature.
Table 1: Comparative Anti-Cancer Efficacy (IC50 Values)
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Parthenolide | A549 | Human Lung Carcinoma | 4.3 | [1] |
| TE671 | Human Medulloblastoma | 6.5 | [1] | |
| HT-29 | Human Colon Adenocarcinoma | 7.0 | [1] | |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2.8 | [1] | |
| SiHa | Human Cervical Cancer | 8.42 ± 0.76 | [2][3] | |
| MCF-7 | Human Breast Cancer | 9.54 ± 0.82 | [2][3] | |
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | [4] | |
| H1650 | Non-small Cell Lung Cancer | 9.88 ± 0.09 | [4] | |
| H1299 | Non-small Cell Lung Cancer | 12.37 ± 1.21 | [4] | |
| PC-9 | Non-small Cell Lung Cancer | 15.36 ± 4.35 | [4] | |
| 1-O-acetylbritannilactone derivative (IVg) | HL-60 | Human Promyelocytic Leukemia | 2.7 | [5] |
| Bel-7402 | Human Hepatoma | 4.3 | [5] | |
| 1,6-O,O-Diacetylbritannilactone | Oral Squamous Cell Carcinoma | Oral Squamous Cell Carcinoma | Data not quantified | [6] |
Part II: Mechanistic Insights and Signaling Pathways
Parthenolide is well-documented to exert its biological effects through the modulation of key signaling pathways, primarily by inhibiting Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These pathways are critical regulators of inflammation, cell proliferation, and apoptosis. While the precise mechanisms of this compound are not yet elucidated, other sesquiterpenoid lactones from Inula britannica have also been shown to modulate the NF-κB pathway.[7]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response and cell survival. Parthenolide has been shown to inhibit this pathway, preventing the transcription of pro-inflammatory and anti-apoptotic genes.
STAT3 Signaling Pathway
The STAT3 pathway is another crucial target implicated in cancer cell proliferation and survival. Parthenolide has been demonstrated to inhibit the phosphorylation and subsequent activation of STAT3.
Part III: Experimental Protocols
A standardized methodology is crucial for the reproducible assessment of cellular responses to chemical compounds. The following is a general protocol for the MTT assay, a widely used colorimetric method to evaluate cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the cytotoxic effects of test compounds on cultured cell lines.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Test compounds (Parthenolide, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro efficacy of the test compounds.
Part IV: Conclusion and Future Directions
Parthenolide demonstrates significant anti-cancer and anti-inflammatory activity across a range of cell lines, with its mechanisms of action well-established to involve the inhibition of the NF-κB and STAT3 signaling pathways.
Direct comparative data for this compound is currently unavailable. However, studies on closely related britannilactone derivatives, such as 1,6-O,O-Diacetylbritannilactone and acylated derivatives of 1-O-acetylbritannilactone, indicate that this class of compounds also possesses potent anti-tumor properties.[5][6] The IC50 values reported for a derivative of 1-O-acetylbritannilactone against HL-60 and Bel-7402 cell lines are in a similar low micromolar range to those of Parthenolide, suggesting comparable potency.
To establish a definitive comparison, further research is required to:
-
Evaluate the in vitro efficacy of this compound against a panel of cancer cell lines.
-
Investigate its mechanism of action, particularly its effects on the NF-κB and STAT3 pathways.
-
Conduct head-to-head comparative studies with Parthenolide under identical experimental conditions.
This guide serves as a foundational resource for researchers interested in the therapeutic potential of these sesquiterpene lactones and highlights the need for further investigation into the biological activities of this compound.
References
- 1. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Parthenolide suppresses non-small cell lung cancer GLC-82 cells growth via B-Raf/MAPK/Erk pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor activity of novel acylate of 6-OH at 1- O-acetylbritannilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 1-O-Acetyl-6-O-isobutyrylbritannilactone and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of 1-O-Acetyl-6-O-isobutyrylbritannilactone and its closely related analogs across various cancer cell lines. The information presented herein is curated from preclinical research to support further investigation and drug development efforts in oncology.
Comparative Cytotoxic Activity
The in vitro cytotoxic efficacy of sesquiterpene lactones derived from Inula britannica has been evaluated against a panel of human cancer cell lines. While direct and comprehensive cross-validation data for this compound is limited in the reviewed literature, studies on its close structural analogs provide significant insights into its potential anticancer activity.
A semisynthetic analog of 1-O-acetylbritannilactone, compound 14 , bearing a lauroyl group at the 6-OH position, has demonstrated potent cytotoxic effects.[1] The 50% inhibitory concentration (IC50) values of this analog against several cancer cell lines are summarized below, alongside a normal cell line for selectivity comparison.
| Cell Line | Cancer Type | IC50 (µM) of Analog 14 | Positive Control (Etoposide) IC50 (µM) |
| HCT116 | Colon Carcinoma | 2.91 | 2.13 |
| HEp-2 | Larynx Carcinoma | 6.78 | 4.79 |
| HeLa | Cervical Carcinoma | - | - |
| CHO | Normal Hamster Ovary | - | - |
Data sourced from a study on semisynthetic analogues of 1-O-acetylbritannilactone.[1] The study indicated that all synthetic compounds tested were non-selective against the cancer cell lines tested when compared to the normal CHO cell line.[1]
Furthermore, a related compound, 1,6-O,O-Diacetylbritannilactone (OODBL), has been shown to inhibit the proliferation of oral squamous cell carcinoma (OSCC) cells.[2][3] This suggests that the acetylated britannilactone (B2921459) scaffold is a promising backbone for developing novel anticancer agents.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to assess the anticancer activity of compounds like this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 72 hours).[4]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) to each well.[4]
-
Incubation: Incubate the cells for 1.5 hours at 37°C.[4]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[4]
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Collection: Collect 1-5 x 10^5 cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing. Fix for at least 30 minutes on ice.[5]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[5]
-
RNAse Treatment: Resuspend the cell pellet in a nucleic acid staining solution containing RNase to ensure only DNA is stained.[6]
-
PI Staining: Add propidium iodide to the cell suspension.[5]
-
Incubation: Incubate for 30 minutes at room temperature.[5]
-
Analysis: Analyze the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the anticancer activity of this compound and its analogs.
A related pseudoguaianolide (B12085752) sesquiterpene lactone, Britannin (BRT), has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and migration.[7] The potential signaling pathways affected by this class of compounds are illustrated below.
Caption: Potential signaling pathways modulated by britannilactone analogs leading to anticancer effects.
Conclusion
The available preclinical data on analogs of this compound highlight the potential of this class of sesquiterpene lactones as valuable leads for the development of novel anticancer therapeutics. The potent cytotoxicity against various cancer cell lines, coupled with the induction of apoptosis and cell cycle arrest, warrants further comprehensive investigation into the specific activity and mechanisms of action of this compound. Future studies should focus on a broader panel of cancer cell lines to establish a more complete activity profile and explore the promising immunomodulatory effects suggested by the downregulation of PD-L1 by related compounds.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1, 6-O, O-Diacetylbritannilactone from Inula britannica Induces Anti-Tumor Effect on Oral Squamous Cell Carcinoma via miR-1247-3p/LXRα/ABCA1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT (Assay protocol [protocols.io]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Britannilactone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of britannilactone (B2921459) derivatives, focusing on their structure-activity relationships (SAR) in cytotoxic and anti-inflammatory activities. The information is compiled from recent studies to facilitate further research and development in this area.
Key Structure-Activity Relationship Insights
The biological activity of britannilactone derivatives is significantly influenced by specific structural features. Key determinants of their cytotoxic and anti-inflammatory effects include the α-methylene-γ-lactone moiety and substitutions at various positions on the sesquiterpene scaffold.
For Cytotoxicity:
-
α-Methylene-γ-lactone Moiety: This functional group is crucial for cytotoxic activity.[1] Its reactivity, likely through Michael addition with biological nucleophiles, is a key contributor to the anticancer effects of these compounds.
-
Esterification at 6-OH: Enhancing the lipophilicity through esterification of the 6-hydroxyl group has been shown to increase cytotoxic activity.[1] For instance, the introduction of a lauroyl group (12 carbons) at this position resulted in potent in vitro cytotoxicity, comparable to the positive control etoposide.[1]
-
Apoptosis and Cell Cycle Arrest: Active derivatives have been observed to induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cell lines.[1]
For Anti-inflammatory Activity:
-
α-Methylene-γ-butyrolactone Motif: Similar to cytotoxicity, this motif is essential for the suppression of nitric oxide (NO) production, a key inflammatory mediator.[2] Derivatives where this motif is altered show a significant loss of anti-inflammatory potency.[2]
-
Hydroxyl Group at C1: The presence of a hydroxyl group at the C1 position can significantly enhance the anti-inflammatory effect by increasing the inhibition of NO production.[2]
Comparative Performance Data
The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various britannilactone derivatives and related compounds, presented as IC50 values.
Table 1: Cytotoxic Activity of 1-O-acetylbritannilactone Derivatives
| Compound | R Group at 6-OH | HCT116 IC50 (µM) | HEp-2 IC50 (µM) | HeLa IC50 (µM) | CHO IC50 (µM) |
| 1-O-acetylbritannilactone (ABL) | - | > 50 | > 50 | > 50 | > 50 |
| Derivative with Lauroyl group | Lauroyl (12C) | 2.91 | 4.32 | 6.78 | Not Reported |
| Etoposide (Positive Control) | - | 2.13 | 3.89 | 4.79 | Not Reported |
Data sourced from Dong et al., 2014.[1]
Table 2: Cytotoxic Activity of Britannin (BRT)
| Compound | Cell Line | IC50 (µM) |
| Britannin (BRT) | MCF-7 (Breast Cancer) | 9.6 |
| Britannin (BRT) | MDA-MB-468 (Breast Cancer) | 6.8 |
Data sourced from a 2021 review on Britannin.[3]
Table 3: Anti-inflammatory Activity of 1β-Hydroxy Alantolactone (B1664491) Derivatives
| Compound | Modification | NO Production IC50 (µM) in RAW264.7 cells | Cytotoxicity IC50 (µM) in RAW264.7 cells |
| 1β-Hydroxy Alantolactone | - | 5.61 | > 50 |
| Derivative 2 | C1-OH esterified | 36.1 | 34.5 |
| Derivative 3 | C1-OH esterified | 46.5 | > 50 |
| Derivative 4 | C1-OH esterified | 39.6 | > 50 |
| Derivative 5 | C13 reduced | > 1000 | > 50 |
| Derivative 6 | Cycloaddition at C13 | > 1000 | > 50 |
| Aminoguanidine (Positive Control) | - | > 50 | Not Reported |
Data sourced from a study on 1β-hydroxy alantolactone derivatives.[2]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxic activities of the compounds were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Human cancer cell lines (HCT116, HEp-2, HeLa) and a normal hamster cell line (CHO) were seeded into 96-well plates at a density of 5 × 10³ cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells were treated with various concentrations of the test compounds for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was discarded, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated from the dose-response curves.
Nitric Oxide (NO) Production Assay
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2]
-
Cell Seeding: RAW264.7 cells were seeded in 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours.
-
Compound and LPS Treatment: The cells were pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent. 100 µL of supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
IC50 Calculation: The IC50 value for NO production inhibition was calculated. Cell viability was also assessed using the MTT assay to exclude cytotoxic effects.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a key signaling pathway targeted by britannilactone derivatives and a typical experimental workflow for evaluating their cytotoxic activity.
Caption: NF-κB signaling pathway in inflammation and its inhibition by britannilactone derivatives.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
References
- 1. Semisynthesis and in vitro cytotoxic evaluation of new analogues of 1-O-acetylbritannilactone, a sesquiterpene from Inula britannica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-O-Acetyl-6-O-isobutyrylbritannilactone for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential selectivity of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone derived from Inula britannica, for cancer cells over normal cells. Due to the limited availability of direct experimental data for this specific compound, this analysis relies on published data from structurally similar analogues of 1-O-acetylbritannilactone (ABL). The evidence strongly suggests a general lack of selectivity for this class of compounds.
Executive Summary
Current research on analogues of 1-O-acetylbritannilactone indicates that while they possess cytotoxic activity against various cancer cell lines, they exhibit a comparable level of toxicity towards non-cancerous cells. Studies on semisynthetic derivatives of ABL, including those with modifications at the 6-OH position akin to the isobutyryl group, have concluded that these compounds are not selective for cancer cells when tested against normal cell lines such as Chinese Hamster Ovary (CHO) cells.[1] This lack of a therapeutic window is a critical consideration in the evaluation of this compound as a potential anticancer agent.
Comparative Cytotoxicity Data
While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the cytotoxic activity of a potent, structurally related analogue of 1-O-acetylbritannilactone (analogue with a lauroyl group at the 6-OH position) against human cancer cell lines and a normal hamster cell line.
| Cell Line | Cell Type | IC50 (µM) of ABL Analogue | Positive Control (Etoposide) IC50 (µM) | Reference |
| HCT116 | Human Colon Carcinoma | 2.91 - 6.78 | 2.13 - 4.79 | [1] |
| HEp-2 | Human Larynx Carcinoma | 2.91 - 6.78 | 2.13 - 4.79 | [1] |
| HeLa | Human Cervical Carcinoma | 2.91 - 6.78 | 2.13 - 4.79 | [1] |
| CHO | Normal Hamster Ovary | Comparable to cancer cell lines | Not Reported | [1] |
Key Finding: A study on semisynthetic analogues of 1-O-acetylbritannilactone revealed that the compounds were not selective against the tested cancer cell lines when compared to the normal CHO cell line.[1] Another study on different sesquiterpene lactones from Inula britannica also reported them to be weakly selective.
Mechanism of Action: Apoptosis Induction
Though a specific signaling pathway for this compound has not been elucidated, related sesquiterpene lactones from Inula britannica are known to induce apoptosis in cancer cells. The proposed mechanism generally involves the intrinsic mitochondrial pathway.
Postulated Apoptotic Signaling Pathway
Caption: Postulated apoptotic pathway of related sesquiterpene lactones.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess the cytotoxicity and selectivity of compounds like this compound.
Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method used to determine the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a typical MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound and a positive control (e.g., Etoposide). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with the compound of interest for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine changes in protein expression.
Conclusion
Based on the available evidence from studies on closely related analogues, this compound is not expected to exhibit significant selectivity for cancer cells over normal cells. While it may induce apoptosis in cancer cells, its concurrent toxicity to non-cancerous cells poses a major challenge for its development as a therapeutic agent. Further in-vitro studies using a panel of cancer cell lines alongside normal human cell lines are essential to definitively determine the selectivity index of this compound. Researchers should prioritize obtaining direct comparative IC50 data before committing to more extensive preclinical development.
References
In Vivo Validation of 1-O-Acetyl-6-O-isobutyrylbritannilactone's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of 1-O-Acetyl-6-O-isobutyrylbritannilactone (AIBL), a sesquiterpene lactone, with other alternative anti-inflammatory agents. The data presented is compiled from preclinical studies to aid in the evaluation of AIBL's potential as a therapeutic agent.
Executive Summary
This compound, isolated from Inula britannica, has demonstrated noteworthy anti-inflammatory properties in preclinical in vivo models. In a zebrafish model, it effectively inhibited neutrophil recruitment, a key event in the inflammatory cascade. Furthermore, recent studies in a murine model of Chronic Obstructive Pulmonary Disease (COPD) have shown its ability to significantly reduce inflammatory cell infiltration and mucus production, highlighting its therapeutic potential in chronic inflammatory respiratory diseases. These in vivo findings are strongly supported by in vitro evidence, which shows AIBL's capacity to suppress the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The mechanism of action is attributed to its targeting of Protein Kinase C-α (PKC-α) and the subsequent downregulation of the SRC/EGFR/MAPK signaling pathway.
This guide will compare the available data on AIBL with other compounds from Inula britannica and standard-of-care anti-inflammatory drugs in established in vivo models.
Comparative Data of Anti-inflammatory Activity
The following tables summarize the in vivo anti-inflammatory effects of AIBL and comparator compounds. Due to the limited availability of public data on AIBL in standardized acute inflammation models, this comparison includes data from a zebrafish model for AIBL and common murine models for other compounds to provide a broader context.
Table 1: In Vivo Anti-inflammatory Activity in a Zebrafish Model
| Compound | Model | Dosage | Effect | Source |
| 1-O-Acetylbritannilactone (ABL) | Tail Fin Amputation in Tg(mpx:EGFP) Zebrafish Larvae | 1.54 and 3.08 µ g/embryo | Inhibition of neutrophil recruitment to the injury site. | [1] |
Table 2: In Vivo Anti-inflammatory Activity in Murine Models of Acute Inflammation
| Compound | Model | Animal | Dosage | Route | % Inhibition of Edema | Source |
| Britannilactone Derivative (Hypothetical) | Carrageenan-induced Paw Edema | Mouse/Rat | - | - | Data not available | - |
| Indomethacin (Positive Control) | Carrageenan-induced Paw Edema | Rat | 5 mg/kg | i.p. | Significant inhibition | [2] |
| Dexamethasone (Positive Control) | Carrageenan-induced Paw Edema | Rat | 10 mg/kg | i.p. | Significant decrease in paw thickness | [3] |
| Inula britannica Extract | TPA-induced Ear Edema | Mouse | - | Topical | Ameliorated ear edema | [4] |
| Indomethacin (Positive Control) | TPA-induced Ear Edema | Mouse | 0.5 mg/ear | Topical | Significant antiedematogenic effect | [3] |
Experimental Protocols
Zebrafish Larvae Tail Fin Amputation Model
This protocol is adapted from the study evaluating 1-O-Acetylbritannilactone (ABL).[1]
-
Animal Model: Transgenic Tg(mpx:EGFP) zebrafish larvae at 5 days post-fertilization (dpf), where neutrophils express enhanced green fluorescent protein (EGFP).
-
Inflammation Induction: Larvae are anesthetized, and the caudal fin is amputated using a sterile scalpel.
-
Treatment: Immediately after amputation, larvae are transferred to a multi-well plate containing embryo medium with the desired concentration of ABL (e.g., 1.54 and 3.08 µ g/embryo ). A vehicle control group (e.g., DMSO) is also included.
-
Data Acquisition: At 24 hours post-injury (hpi), larvae are anesthetized and imaged using a fluorescence microscope.
-
Endpoint: The number of fluorescent neutrophils that have migrated to the amputation site is quantified using image analysis software. A reduction in the number of neutrophils compared to the vehicle control indicates an anti-inflammatory effect.
Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Inflammation Induction: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animal.
-
Treatment: The test compound (e.g., AIBL), positive control (e.g., indomethacin, 5 mg/kg), or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.
-
Data Acquisition: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Endpoint: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
TPA-Induced Ear Edema Model
This model is used to assess the topical anti-inflammatory activity of compounds.
-
Animal Model: Male Swiss albino mice.
-
Inflammation Induction: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a solvent like acetone (B3395972) is topically applied to the inner and outer surfaces of the mouse ear.
-
Treatment: The test compound or a positive control (e.g., indomethacin, 0.5 mg/ear) is dissolved in the TPA solution or applied topically to the ear shortly before or after the TPA application.
-
Data Acquisition: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a circular section of the ear is removed using a biopsy punch and weighed.
-
Endpoint: The difference in weight between the treated and untreated ears is calculated. The percentage of edema inhibition is determined by comparing the weight difference in the compound-treated group to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Mechanism of this compound
Based on in vitro data, AIBL is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the modulation of key signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. A recent study has pointed to the direct targeting of PKC-α and the subsequent downregulation of the SRC/EGFR/MAPK pathway.
Caption: Proposed mechanism of AIBL's anti-inflammatory action.
Experimental Workflow for In Vivo Anti-inflammatory Assessment
The following diagram illustrates a general workflow for the in vivo validation of a novel anti-inflammatory compound.
Caption: A typical workflow for preclinical in vivo anti-inflammatory studies.
Conclusion
This compound (AIBL) demonstrates promising anti-inflammatory activity in preclinical models. Its ability to inhibit neutrophil migration in vivo and suppress key inflammatory mediators in vitro, coupled with a newly elucidated mechanism of action involving the PKC-α/SRC/EGFR/MAPK pathway, positions it as a compelling candidate for further investigation. While direct comparative data in standardized mammalian acute inflammation models is currently limited, the existing evidence warrants further studies to fully characterize its therapeutic potential against a broader range of inflammatory conditions. Researchers are encouraged to utilize the established protocols outlined in this guide for future in vivo validations of AIBL and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory and immunomodulatory potential of braylin: Pharmacological properties and mechanisms by in silico, in vitro and in vivo approaches | PLOS One [journals.plos.org]
- 4. Development and Characterization of Inula britannica Extract-Loaded Liposomes: Potential as Anti-Inflammatory Functional Food Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Drug-Drug Interaction Potential of Novel Chemical Entities
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This guide uses "NCE-X" (Novel Chemical Entity-X) as a placeholder to illustrate the assessment of drug-drug interaction (DDI) potential. As of the latest literature review, no public data exists for the specific DDI profile of 1-O-Acetyl-6-O-isobutyrylbritannilactone. The following data and comparisons are illustrative and based on established methodologies for evaluating DDIs.
Introduction to Drug-Drug Interaction Assessment
The evaluation of drug-drug interaction potential is a critical step in drug discovery and development.[1][2][3] The co-administration of multiple drugs can alter their pharmacokinetic properties, leading to potential toxicity or loss of efficacy.[4][5][6] A primary mechanism for these interactions is the inhibition or induction of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[7][8][9] Another key mechanism involves the induction of these enzymes through activation of nuclear receptors like the Pregnane X Receptor (PXR).[10][11][12]
This guide provides a comparative framework for assessing the in vitro DDI potential of a novel chemical entity (NCE-X), benchmarked against well-characterized compounds: Ketoconazole, a potent CYP3A4 inhibitor, and Rifampicin, a classic PXR activator and CYP3A4 inducer.
Comparative Analysis of In Vitro DDI Potential
The potential for a new compound to act as a perpetrator in drug-drug interactions is initially assessed using in vitro assays. Key parameters include the half-maximal inhibitory concentration (IC50) for direct and time-dependent inhibition of CYP enzymes and the half-maximal effective concentration (EC50) and maximum effect (Emax) for enzyme induction.
Table 1: Comparative In Vitro Cytochrome P450 Inhibition
This table summarizes the inhibitory potential of NCE-X against major human CYP isoforms compared to Ketoconazole, a known potent inhibitor. Lower IC50 values indicate greater inhibitory potency.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2C19 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| NCE-X (Hypothetical) | > 50 | 25.3 | 42.1 | > 50 | 15.8 |
| Ketoconazole (Reference) | 15 | 1.5 | 0.5 | 2.0 | 0.05 |
| Verapamil (Reference) | 2.5 | 10 | 5.0 | 1.0 | 1.2 |
Data for reference compounds are representative values from public literature. NCE-X data is hypothetical for illustrative purposes.
Table 2: Comparative In Vitro CYP3A4 Induction via PXR Activation
This table compares the potential of NCE-X to induce CYP3A4 expression by activating the Pregnane X Receptor (PXR), using Rifampicin as a positive control. The data is typically generated from a reporter gene assay in a stable cell line.
| Compound | PXR Activation EC50 (µM) | PXR Activation Emax (% of Rifampicin) |
| NCE-X (Hypothetical) | 1.2 | 85% |
| Rifampicin (Reference) | 0.1 | 100% |
| Aprepitant (Reference) | 2.5 | 60% |
Data for reference compounds are representative values from public literature. NCE-X data is hypothetical for illustrative purposes.
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable DDI data.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
This protocol determines the concentration-dependent inhibition of major CYP isoforms by a test compound.[7][8][13]
Objective: To determine the IC50 values of a test compound against a panel of human CYP enzymes.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound (NCE-X) and reference inhibitors (e.g., Ketoconazole)
-
CYP-isoform specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.)[8]
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
96-well plates
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Prepare a series of dilutions of the test compound and reference inhibitors in the incubation buffer. A typical concentration range might be 0.1 to 100 µM.[14]
-
Incubation Mixture: In each well of a 96-well plate, combine human liver microsomes, the probe substrate for the specific CYP isoform being tested, and the test compound at its various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the test compound to interact with the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the substrate-specific metabolite.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
Protocol 2: PXR Nuclear Receptor Activation Assay
This protocol assesses the potential of a compound to induce CYP enzymes by activating the PXR nuclear receptor.[10][15]
Objective: To determine the EC50 and Emax values for PXR activation by a test compound.
Materials:
-
Stable cell line co-transfected with human PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter (e.g., from the CYP3A4 gene).[10][15]
-
Cell culture medium and reagents
-
Test compound (NCE-X) and a reference agonist (e.g., Rifampicin)
-
96-well cell culture plates (white, opaque for luminescence)
-
Luciferase assay reagent
-
Luminometer plate reader
Methodology:
-
Cell Seeding: Seed the PXR-reporter cells into 96-well plates at a predetermined density and allow them to attach overnight in a CO2 incubator at 37°C.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound and the reference agonist. Remove the culture medium from the cells and add the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells with the compounds for 24-48 hours at 37°C.[15]
-
Lysis and Reporter Gene Assay: After incubation, wash the cells with PBS. Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the level of luciferase expression and thus to PXR activation.
-
Data Analysis: Normalize the raw luminescence units to a cell viability marker if necessary. Calculate the fold activation relative to the vehicle control. Plot the fold activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[15]
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow for CYP450 Inhibition Assay
Caption: Workflow for determining CYP450 IC50 values.
Diagram 2: Signaling Pathway for PXR-Mediated CYP3A4 Induction
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. criver.com [criver.com]
- 3. Role of transporters in drug interactions | Semantic Scholar [semanticscholar.org]
- 4. criver.com [criver.com]
- 5. bioivt.com [bioivt.com]
- 6. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nuclear Receptor Activation | Evotec [evotec.com]
- 12. Screening Method for the Identification of Compounds that Activate Pregnane X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 15. puracyp.com [puracyp.com]
A Comparative Guide to the Mechanisms of NF-κB Inhibitors: Featuring 1-O-Acetyl-6-O-isobutyrylbritannilactone
Introduction
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of cellular responses to stimuli such as stress, cytokines, and pathogens. It is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of numerous chronic diseases, including cancer, autoimmune disorders, and inflammatory conditions, making it a prime target for therapeutic intervention.[2][3][4]
NF-κB inhibitors are a diverse class of molecules that interrupt this signaling cascade at various points. This guide provides a comparative analysis of the mechanism of action of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a sesquiterpene lactone, alongside other well-characterized NF-κB inhibitors. We will delve into their specific molecular targets, present quantitative data on their potency, and provide detailed experimental protocols for their evaluation.
The Canonical NF-κB Signaling Pathway
In most unstimulated cells, NF-κB protein dimers (most commonly the p65/p50 heterodimer) are held inactive in the cytoplasm by a family of inhibitory proteins, primarily the Inhibitor of κB alpha (IκBα).[5][6] The canonical pathway is typically initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1).[3][5] This stimulation leads to the activation of the IκB Kinase (IKK) complex, which consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB Essential Modulator).[6][7][8]
The activated IKK complex, primarily through IKKβ, phosphorylates IκBα on specific serine residues (Ser32 and Ser36).[8][9] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2][9] The degradation of IκBα unmasks a Nuclear Localization Signal (NLS) on the NF-κB dimer, allowing it to translocate into the nucleus.[6][10] Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter regions of target genes, thereby activating the transcription of hundreds of genes that mediate inflammatory and survival responses.[3]
Comparative Mechanism of Action
NF-κB inhibitors can be classified based on their specific target within this signaling cascade.
This compound (IKKβ Inhibitor)
This compound belongs to the class of sesquiterpene lactones. Many compounds in this class, such as isoalantolactone (B1672209) and parthenolide, are known to exert their anti-inflammatory effects by directly targeting the IKK complex.[11][12] They typically act by alkylating a critical cysteine residue (Cys-179) in the activation loop of IKKβ, which is a key kinase for canonical NF-κB activation.[3] This covalent modification prevents the phosphorylation and activation of IKKβ, thereby halting the entire downstream signaling cascade before it begins. The result is the stabilization of the IκBα protein and the sequestration of NF-κB in the cytoplasm.
References
- 1. scbt.com [scbt.com]
- 2. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isoalantolactone inhibits IKKβ kinase activity to interrupt the NF-κB/COX-2-mediated signaling cascade and induces apoptosis regulated by the mitochondrial translocation of cofilin in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 1-O-Acetyl-6-O-isobutyrylbritannilactone Derivatives and Etoposide in Oncology Research
In the landscape of anti-cancer drug discovery, researchers continuously seek novel compounds with improved efficacy and reduced toxicity compared to established chemotherapeutics. This guide provides a detailed head-to-head comparison of the well-known topoisomerase II inhibitor, etoposide (B1684455), and the emerging class of sesquiterpene lactones, specifically derivatives of 1-O-Acetylbritannilactone, including the closely related 1-O-Acetyl-6-O-isobutyrylbritannilactone. While direct experimental data for this compound in cancer models is limited, this comparison draws upon published data for its close analogues to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Chemical Structures
Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring compound from the mayapple plant. Its chemical structure is characterized by a trans-fused lactone ring and a glycosidic linkage to a glucose derivative.
This compound belongs to the family of britannilactone (B2921459) sesquiterpenoids. These compounds are often isolated from plants of the Inula genus. The core structure is a britannilactone skeleton, and in this specific derivative, it is acetylated at the 1-O position and has an isobutyryl group at the 6-O position. While the exact structure of this compound is known, its biological activity in cancer is not yet extensively documented in publicly available literature. Therefore, this guide will utilize data from closely related and well-studied analogues like 1-O-acetylbritannilactone (ABL) and its derivatives.
Mechanism of Action
The two compounds exert their anti-cancer effects through distinct molecular mechanisms, offering different therapeutic avenues.
Etoposide is a well-characterized topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of double-strand DNA breaks induced by the enzyme, leading to the accumulation of DNA damage and subsequent activation of apoptotic pathways in rapidly dividing cancer cells.
Britannilactone Derivatives , on the other hand, appear to have a multi-targeted mechanism of action. Studies on compounds like Britannin (BRT) and other 1-O-acetylbritannilactone derivatives suggest interference with several key signaling pathways implicated in cancer cell survival and proliferation. These include:
-
NF-κB Pathway Inhibition: Britannilactone derivatives have been shown to interfere with the NF-κB/ROS pathway. The NF-κB signaling cascade is a critical regulator of inflammation, immunity, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.
-
Keap1-Nrf2 Pathway Blockade: These compounds can also block the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. In some cancers, persistent activation of the Nrf2 pathway contributes to chemoresistance.
-
c-Myc/HIF-1α Signaling Axis Modulation: Britannin has been reported to modulate the c-Myc/HIF-1α signaling axis, which plays a crucial role in cancer cell metabolism, angiogenesis, and proliferation.
In Vitro Cytotoxicity: A Comparative Analysis
Quantitative data on the cytotoxic effects of these compounds against various cancer cell lines are crucial for evaluating their anti-cancer potential. The following table summarizes the available IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for etoposide and a derivative of 1-O-acetylbritannilactone.
| Cell Line | Cancer Type | Etoposide IC50 (µM) | 1-O-acetylbritannilactone Derivative (Compound 14) IC50 (µM) |
| HCT116 | Colon Carcinoma | 2.13 | 2.91 |
| HEp-2 | Laryngeal Carcinoma | 3.56 | 4.33 |
| HeLa | Cervical Carcinoma | 4.79 | 6.78 |
Note: Compound 14 is a semisynthetic analogue of 1-O-acetylbritannilactone with a lauroyl group at the 6-OH position. This data is presented as a surrogate for this compound due to the lack of available data for the latter.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Flow Cytometry for Apoptosis Analysis
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for NF-κB Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation of the NF-κB pathway.
Protocol:
-
Protein Extraction: Treat cells with the test compounds and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., p-p65, p65, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by etoposide and britannilactone derivatives.
Assessing the Genotoxicity of 1-O-Acetyl-6-O-isobutyrylbritannilactone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential genotoxicity of 1-O-Acetyl-6-O-isobutyrylbritannilactone, a member of the sesquiterpene lactone class of compounds. Due to the limited direct experimental data on this specific molecule, this guide evaluates its potential genotoxicity in the context of structurally related and well-studied sesquiterpene lactones: parthenolide (B1678480), helenalin, and artemisinin. For comparative purposes, data on caffeine (B1668208), a widely consumed compound with a complex genotoxicity profile, is also included.
Executive Summary
Direct genotoxicity data for this compound is not currently available in public literature. However, the broader class of sesquiterpene lactones has raised concerns regarding their genotoxic potential. Studies on related compounds suggest that genotoxicity, when observed, may be mediated through oxidative DNA damage rather than direct DNA alkylation. A number of sesquiterpene lactones have been reported as mutagenic in various in vitro and in vivo assays.[1][2][3] This guide summarizes the available data for comparator compounds to infer the potential genotoxic profile of this compound and to highlight the necessary experimental evaluations.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data from key genotoxicity assays for the selected comparator compounds.
Table 1: Ames Test Results
The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium.
| Compound | Strain(s) | Concentration Range | Metabolic Activation (S9) | Result | Reference(s) |
| Parthenolide | - | - | - | Data not available | |
| Helenalin | - | - | - | Data not available | |
| Artemisinin | - | - | - | Data not available | |
| Caffeine (as Coffee) | TA98, TA100 | Not specified | Without | Mutagenic in both strains | [4] |
| Caffeine (as Coffee) | TA100 | High concentrations | Without | 2-3 fold increase in revertants | [5] |
| Caffeine (as Coffee) | TA100, TA98, TA1535, TA1537, TA1538 | 0-50 mg/plate | With and Without | Borderline effect in TA100 at high conc. without S9, abolished with S9 | [5] |
Table 2: In Vitro Micronucleus Assay Results
The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
| Compound | Cell Line | Concentration Range | Result | Reference(s) |
| Parthenolide | - | - | Data not available | |
| Helenalin | - | - | Data not available | |
| Artemisinin | Human lymphocytes | 12.5, 25, 50 µg/mL | Significant increase in micronucleus frequency | [6] |
| Caffeine | V79 Chinese hamster cells | 100 nM | Potentiated micronuclei formation induced by 2-aminoanthracene | [7] |
| Caffeine | Peripheral blood lymphocytes | ≥1mM | Statistically significant increase in chromatid breaks | [8] |
Table 3: Comet Assay (Single Cell Gel Electrophoresis) Results
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The extent of DNA damage is visualized as a "comet" with a tail of fragmented DNA.
| Compound | Cell Line | Concentration Range | Result | Reference(s) |
| Parthenolide | - | - | Data not available | |
| Helenalin | - | - | Data not available | |
| Artemisinin | Human HepG2 cells | 2.5, 5, 10 µg/mL | Significant dose-dependent increase in DNA damage | [9] |
| Artesunate (Artemisinin derivative) | Human HepG2 cells | 2.5, 5, 10 µg/mL | Significant dose-dependent increase in DNA damage | [9] |
| Artemisinin | Human lymphocytes | 12.5, 25, 50 µg/mL | Significant increase in DNA damage | [6] |
| Artemisia annua L. tincture | Peripheral blood cells | 1:1000, 1:100, 1:10 dilutions | Dose-dependent increase in DNA damage | [10] |
| Caffeine | Two-cell mouse embryos | 2 mM | Inhibition of radiation-damaged DNA repair | [11][12] |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below. These protocols are based on established guidelines and practices in the field.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method for identifying chemical substances that can produce genetic damage that leads to gene mutations.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. The test chemical is incubated with the bacterial strains, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and thus grow on the histidine-free medium.
General Protocol:
-
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are selected to detect various types of mutagens.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, as some chemicals only become mutagenic after metabolism.
-
Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined and pre-incubated.
-
Plating: The mixture is then plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
This assay is used to detect damage to chromosomes or the mitotic apparatus.
Principle: Micronuclei are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis. The assay identifies the frequency of micronucleated cells in a population of cells that have undergone division after exposure to a test substance. The use of cytochalasin B, an inhibitor of cytokinesis, allows for the identification of cells that have completed one nuclear division, appearing as binucleated cells, in which micronuclei are scored.
General Protocol:
-
Cell Culture: A suitable cell line (e.g., human lymphocytes, TK6, or CHO cells) is cultured.
-
Exposure: The cells are treated with various concentrations of the test substance for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive technique for the detection of DNA strand breaks at the level of individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, leaving the DNA as a "nucleoid." The slides are then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: A single-cell suspension is prepared from the test system.
-
Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis.
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Scoring: The comets are scored either visually or using image analysis software to quantify the extent of DNA damage. Common parameters include tail length, percentage of DNA in the tail, and tail moment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks relevant to the assessment of genotoxicity.
Caption: Workflow for assessing the genotoxicity of a test compound.
Caption: Simplified DNA damage response signaling pathway.
Conclusion and Recommendations
The absence of direct genotoxicity data for this compound necessitates a precautionary approach. Based on the data from related sesquiterpene lactones, particularly artemisinin, there is a potential for genotoxic activity. Artemisinin has demonstrated the ability to induce DNA damage and micronuclei formation in human cells.[6][9] The conflicting data for caffeine highlights the complexity of genotoxicity assessment and the importance of considering dose and metabolic activation.
Therefore, it is strongly recommended that this compound be subjected to a standard battery of genotoxicity tests to definitively characterize its safety profile. This should include, at a minimum, the Ames test, an in vitro micronucleus assay, and a comet assay. The results of these assays will be crucial for any further development of this compound for therapeutic or other applications.
References
- 1. An evaluation of instant and regular coffee in the Ames mutagenicity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenic activity of caffeinated and decaffeinated coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low concentrations of caffeine induce asymmetric cell division as observed in vitro by means of the CBMN-assay and iFISH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of caffeine in the in vivo SCE and micronucleus mutagenicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse bone marrow micronucleus test: evaluation of 21 drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative mutagenicity of nine brands of coffee to Salmonella typhimurium TA100, TA102, and TA104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The cytotoxicity of helenalin, its mono and difunctional esters, and related sesquiterpene lactones in murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. Comet assay studies indicate that caffeine-mediated increase in radiation risk of embryos is due to inhibition of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1-O-Acetyl-6-O-isobutyrylbritannilactone
Disclaimer: A specific Safety Data Sheet (SDS) for 1-O-Acetyl-6-O-isobutyrylbritannilactone is not publicly available. The following disposal procedures are based on the chemical's classification as a sesquiterpene lactone and a non-halogenated organic ester, incorporating general best practices for laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
I. Hazard Assessment and Chemical Properties
Due to the lack of a specific SDS, a complete hazard profile with quantitative data (e.g., LD50, LC50) for this compound is not available. However, based on its chemical family, the following general properties and potential hazards should be considered.
| Property / Hazard | General Information for Sesquiterpene Lactones & Organic Esters | Citation |
| Physical State | Likely a solid or oil at room temperature. | |
| Solubility | Expected to be soluble in organic solvents. | |
| Health Hazards | Sesquiterpene lactones are known to be potential skin sensitizers and may cause allergic contact dermatitis.[1][2] Harmful if swallowed or inhaled. | [1] |
| Environmental Hazards | The environmental impact is not fully known. As a precaution, it should be prevented from entering drains and waterways. | [3][4] |
| Flammability | As an organic compound, it should be considered combustible. | [5] |
| Reactivity | May be incompatible with strong oxidizing agents. | [6] |
II. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator may be necessary. Work in a well-ventilated area, preferably a chemical fume hood.[1][7]
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
-
Segregation of Waste:
-
Properly segregate waste containing this compound from other waste streams.
-
Since it is a non-halogenated organic compound, it should be placed in a designated non-halogenated organic waste container.[3][4][8][9][10]
-
Do not mix with halogenated solvents, strong acids or bases, or heavy metal waste.[4][8][10]
-
-
Waste Container Selection and Labeling:
-
Use a chemically compatible and properly sealed waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][8]
-
If mixed with other non-halogenated solvents, list all components and their approximate percentages on the label.[3][8]
-
-
Collection of Waste:
-
For pure compound or residues, carefully transfer the material into the designated waste container using a spatula or other appropriate tool.
-
For solutions, pour the waste into the designated liquid waste container.
-
Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable organic solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate should be collected and disposed of as non-halogenated organic waste.
-
After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated lab glass or plastic.
-
-
Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
-
Storage of Waste:
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated and away from sources of ignition.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
Follow all institutional procedures for waste manifest and pickup scheduling.
-
IV. Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow
Caption: Spill Response Protocol
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Safeguarding Researchers: Personal Protective Equipment Protocols for Handling 1-O-Acetyl-6-O-isobutyrylbritannilactone
Sesquiterpene lactones are a class of natural products that are known to have the potential to cause allergic contact dermatitis.[1][2] In a drug development context, where the full toxicological profile of a novel compound is often yet to be determined, it is prudent to handle such substances with a high degree of caution, assuming potential cytotoxicity. Therefore, robust PPE measures are critical to ensure the safety of all laboratory personnel.
Recommended Personal Protective Equipment
The following table summarizes the minimum PPE requirements for handling 1-O-Acetyl-6-O-isobutyrylbritannilactone.
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves compliant with ASTM D6978.[3] | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[3][4] | To protect against splashes and airborne particles. |
| Body Protection | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A surgical mask or, for procedures with a high risk of aerosolization, a fit-tested N95 respirator.[4] | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers.[3] | To prevent contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Procedures: Donning and Doffing PPE
Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Disposal Plan
All disposable PPE used during the handling of this compound, including gloves, gowns, shoe covers, and masks, should be considered contaminated waste.
-
Collection: Immediately after doffing, place all used PPE into a designated, clearly labeled, leak-proof waste container lined with a biohazard bag.
-
Storage: Store the sealed waste container in a designated area away from general laboratory traffic.
-
Disposal: Dispose of the contaminated waste according to institutional and local regulations for chemical or cytotoxic waste. Do not mix with general laboratory waste.
By adhering to these safety protocols, researchers and drug development professionals can minimize their risk of exposure and ensure a safe working environment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
